Ac-rC Phosphoramidite
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H64N5O9PSi/c1-32(2)52(33(3)4)62(58-30-16-28-48)60-42-40(59-44(43(42)61-63(11,12)46(6,7)8)51-29-27-41(49-34(5)53)50-45(51)54)31-57-47(35-17-14-13-15-18-35,36-19-23-38(55-9)24-20-36)37-21-25-39(56-10)26-22-37/h13-15,17-27,29,32-33,40,42-44H,16,30-31H2,1-12H3,(H,49,50,53,54)/t40-,42-,43-,44-,62?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWKXYVKGFKODW-YOEDQOPESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H64N5O9PSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
902.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ac-rC Phosphoramidite in Oligonucleotide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of N4-acetyl-2'-O-tert-butyldimethylsilyl-cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (B1245037) (Ac-rC phosphoramidite) in solid-phase oligonucleotide synthesis. This compound is a crucial building block, particularly favored in the synthesis of RNA and modified oligonucleotides where rapid and mild deprotection conditions are paramount. This guide will delve into its chemical properties, mechanism of action throughout the synthesis cycle, and provide detailed experimental protocols.
Introduction to this compound
This compound is a protected ribonucleoside monomer used in automated oligonucleotide synthesis. Its structure consists of four key components:
-
5'-Dimethoxytrityl (DMT) group: An acid-labile protecting group on the 5'-hydroxyl function, which is removed at the beginning of each synthesis cycle to allow for chain elongation.
-
N4-Acetyl (Ac) group: A base-labile protecting group on the exocyclic amine of the cytidine (B196190) base. The acetyl group is significantly more labile than traditional protecting groups like benzoyl (Bz), enabling faster and milder deprotection conditions.[1]
-
2'-O-tert-butyldimethylsilyl (TBDMS) group: A protecting group on the 2'-hydroxyl of the ribose sugar, essential for RNA synthesis to prevent side reactions and chain cleavage.
-
3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite: The reactive moiety that, upon activation, couples with the free 5'-hydroxyl of the growing oligonucleotide chain.
The strategic choice of the acetyl protecting group for the cytidine base is a key feature of this compound. It allows for rapid removal under milder basic conditions, which is particularly advantageous when synthesizing oligonucleotides containing sensitive modifications or to expedite the overall synthesis and deprotection process.[2][3]
Mechanism of Action in the Oligonucleotide Synthesis Cycle
The synthesis of an oligonucleotide using this compound follows the well-established phosphoramidite chemistry cycle, which consists of four main steps: deblocking, coupling, capping, and oxidation. This cycle is repeated for each nucleotide added to the growing chain.
Step 1: Deblocking (Detritylation)
The synthesis cycle begins with the removal of the acid-labile 5'-DMT protecting group from the solid support-bound nucleoside (or the previously added nucleotide). This is achieved by treating the support with a solution of a weak acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (B109758) (DCM).[4] The resulting free 5'-hydroxyl group is then available for the subsequent coupling reaction. The orange-colored DMT cation released during this step can be quantified spectrophotometrically to monitor the coupling efficiency of the previous cycle.
Step 2: Coupling
The activated this compound is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. The phosphoramidite is first activated by a weak acid, such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT), to form a highly reactive phosphite (B83602) triester intermediate.[] This activated species then reacts with the 5'-hydroxyl group, forming a phosphite triester linkage. Due to the steric hindrance of the 2'-TBDMS group, the coupling time for RNA phosphoramidites like Ac-rC is generally longer than for DNA phosphoramidites, typically in the range of 3-12 minutes.[6]
Step 3: Capping
To prevent the elongation of unreacted 5'-hydroxyl groups (failure sequences) in subsequent cycles, a capping step is performed. This is typically achieved by acetylation of the unreacted hydroxyl groups using a mixture of acetic anhydride (B1165640) and N-methylimidazole.[7] This renders the unreacted chains inert to further coupling reactions.
Step 4: Oxidation
The newly formed phosphite triester linkage is unstable and susceptible to cleavage under acidic conditions. Therefore, it is oxidized to a more stable pentavalent phosphate (B84403) triester. This is typically accomplished using a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine.[8]
This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.
Cleavage and Deprotection
Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The use of this compound offers significant advantages in this final, critical stage.
Advantage of the Acetyl Protecting Group
The N4-acetyl group on cytidine is significantly more labile to basic conditions than the traditionally used N4-benzoyl (Bz) group. This property allows for the use of faster and milder deprotection reagents.[1]
Deprotection Protocols
Standard Deprotection (Ammonium Hydroxide): Traditional deprotection is carried out using concentrated ammonium (B1175870) hydroxide (B78521). While effective, this method requires prolonged incubation times (8-16 hours at 55 °C) to remove the more robust benzoyl protecting groups.[9]
Fast Deprotection (AMA): A widely used and highly efficient method for rapid deprotection is the use of a 1:1 (v/v) mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (B109427) (AMA).[2][9] This reagent can achieve complete deprotection in as little as 10 minutes at 65 °C.[2] The use of Ac-rC (or Ac-dC in DNA synthesis) is crucial when using AMA, as it prevents the transamination of the cytidine base, a side reaction that can occur with the benzoyl-protected counterpart.[2]
Quantitative Data
The quality and yield of the synthesized oligonucleotide are critically dependent on the purity of the phosphoramidites and the efficiency of each step in the synthesis cycle.
| Parameter | Typical Value | Source |
| This compound Purity (HPLC) | ≥ 98.0% | Thermo Fisher Scientific Certificate of Analysis |
| This compound Purity (³¹P NMR) | ≥ 98.0% | Thermo Fisher Scientific Certificate of Analysis |
| Average Coupling Efficiency (per step) | > 98-99% | [10] |
| Deprotection Condition | Reagent | Temperature | Time | Notes | Source |
| Standard | Concentrated Ammonium Hydroxide | 55 °C | 8-16 hours | Slower, traditional method. | [9] |
| Fast (AMA) | 1:1 Ammonium Hydroxide / 40% Methylamine | 65 °C | 10 minutes | Rapid deprotection. Ac-rC is essential to prevent side reactions. | [2] |
| Alternative Fast (APA) | 1:1 Ammonium Hydroxide / 40% Propylamine | 65 °C | 45 minutes | An alternative to AMA where methylamine is restricted. | [2] |
Experimental Protocols
Manual Phosphoramidite Coupling on an ABI 394 Synthesizer
This protocol is adapted for the manual addition of a phosphoramidite, which can be useful for incorporating valuable or sensitive monomers like Ac-rC.[11]
Materials:
-
This compound solution (typically 0.1 M in anhydrous acetonitrile)
-
Activator solution (e.g., 0.45 M 1H-Tetrazole in anhydrous acetonitrile)
-
Anhydrous acetonitrile
-
Syringes (1 mL)
-
Synthesis column containing the support-bound oligonucleotide
Procedure:
-
Synthesize the oligonucleotide up to the point of Ac-rC addition using standard automated protocols. Ensure the final cycle is DMT-OFF to expose the 5'-hydroxyl group.
-
Remove the column from the synthesizer.
-
Using a syringe, manually push 250 µL of activator solution through the column.
-
Place the column back on the synthesizer and perform a reverse flush with argon to remove excess activator.
-
Remove the column from the synthesizer.
-
In a clean, dry syringe, draw up 150 µL of the this compound solution.
-
In a separate syringe, draw up 150 µL of the activator solution.
-
Connect both syringes to the column (one at each end) and gently mix the reagents by passing them back and forth through the column for approximately 1 minute.
-
Allow the coupling reaction to proceed for the desired time (e.g., 5-10 minutes for RNA amidites), occasionally mixing the reagents.
-
Remove the reagents from the column.
-
Place the column back on the synthesizer and wash with anhydrous acetonitrile.
-
Perform a reverse flush with argon.
-
Proceed with the standard capping and oxidation steps, either manually or by resuming the automated protocol.
Cleavage and Deprotection using AMA
Materials:
-
1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA)
-
Heating block or water bath at 65 °C
-
Microcentrifuge tubes
Procedure:
-
After synthesis, remove the column from the synthesizer and carefully transfer the solid support to a 2 mL screw-cap microcentrifuge tube.
-
Add 1 mL of the AMA solution to the tube.
-
Seal the tube tightly and vortex briefly.
-
Place the tube in a heating block or water bath at 65 °C for 10 minutes.
-
After heating, allow the tube to cool to room temperature.
-
Centrifuge the tube to pellet the solid support.
-
Carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Dry the oligonucleotide solution using a vacuum concentrator.
-
The dried pellet can then be resuspended in an appropriate buffer for purification by HPLC or other methods.
Visualizations
Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.
Caption: Deprotection pathways for oligonucleotides synthesized with this compound.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. atdbio.com [atdbio.com]
- 6. biorxiv.org [biorxiv.org]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 9. researchgate.net [researchgate.net]
- 10. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemie-brunschwig.ch [chemie-brunschwig.ch]
Understanding the properties of Ac-rC phosphoramidite
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the reagents used in oligonucleotide synthesis is paramount. This guide provides a detailed overview of N4-Acetyl-5'-O-DMT-2'-O-TBDMS-cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (B1245037), commonly known as Ac-rC phosphoramidite. It is a crucial building block for the synthesis of RNA, particularly in the development of RNA-based therapeutics and diagnostics.
Core Properties and Specifications
This compound is a chemically modified version of the ribonucleoside cytidine, designed for efficient incorporation into a growing oligonucleotide chain during solid-phase synthesis. The key modifications, including the 5'-dimethoxytrityl (DMT) group, the 2'-tert-butyldimethylsilyl (TBDMS) group, the N4-acetyl (Ac) protecting group, and the 3'-phosphoramidite moiety, each serve a specific function in the synthesis process.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Full Chemical Name | 5'-O-(4,4'-Dimethoxytrityl)-N4-acetyl-2'-O-TBDMSi-cytidine-3'-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite | [1] |
| Molecular Formula | C47H64N5O9PSi | [2] |
| Molecular Weight | 902.10 g/mol | [1][2] |
| CAS Number | 121058-88-6 | [1][2][3] |
Quality and Purity Specifications
The purity of this compound is critical for the successful synthesis of high-fidelity oligonucleotides. Different grades are available depending on the intended application, from standard research use to the stringent requirements of therapeutic development.[4]
| Specification | Standard Grade | TheraPure Grade | Analytical Method |
| HPLC Purity | ≥98.0% | ≥99% | High-Performance Liquid Chromatography (HPLC) |
| ³¹P NMR Purity | ≥98.0% | ≥99% | Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) |
| Sum of non-primary peaks in 140-152 ppm range (³¹P NMR) | ≤0.5% | ≤0.5% | ³¹P NMR |
Data compiled from multiple sources.[1][4]
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound and prevent degradation.
| Condition | Duration | Notes |
| Freezer | - | At or below -20°C.[5][6] |
| Stock Solution (-80°C) | 6 months | Protect from light. Aliquot to prevent repeated freeze-thaw cycles.[3] |
| Stock Solution (-20°C) | 1 month | Protect from light. Aliquot to prevent repeated freeze-thaw cycles.[3] |
Role in Oligonucleotide Synthesis
This compound is a key reagent in the phosphoramidite method of solid-phase oligonucleotide synthesis, which occurs in a cyclical manner. Each cycle adds one nucleoside to the growing chain and consists of four main steps: deblocking, coupling, capping, and oxidation.[7]
Experimental Protocols
While specific protocols are synthesizer-dependent, the following outlines the general steps for the use of this compound in RNA synthesis.
Reagent Preparation
-
Dissolution : this compound is typically dissolved in anhydrous acetonitrile (B52724) to a standard concentration, for example, 0.1 M.[8] To ensure the reagent remains anhydrous, it is recommended to store the solution over activated 3Å or 4Å molecular sieves for at least 24 hours.[8] The exact volume of acetonitrile to be added depends on the amount of phosphoramidite.[8]
Synthesis Cycle Steps
-
Deblocking (Detritylation) : The 5'-DMT protecting group is removed from the support-bound nucleoside, exposing the 5'-hydroxyl group for the next reaction.[7]
-
Coupling : The this compound, activated by a reagent such as tetrazole, is added. The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.[9]
-
Capping : Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.[7]
-
Oxidation : The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.[7]
This cycle is repeated until the desired oligonucleotide sequence is synthesized.
Post-Synthesis Processing
Following synthesis, the oligonucleotide is cleaved from the solid support, and the various protecting groups (including the N4-acetyl group on cytosine, the cyanoethyl groups on the phosphate backbone, and the 2'-TBDMS groups) are removed in a deprotection step.[7][9] The choice of deprotection conditions can be influenced by the protecting groups used on other bases in the sequence. For instance, the use of Ac-dC in DNA synthesis allows for rapid deprotection protocols.[7]
Applications in Research and Drug Development
This compound is fundamental to the synthesis of RNA molecules for a wide range of applications, from basic research to the development of therapeutics.
-
RNA Interference (RNAi) : Synthesis of small interfering RNAs (siRNAs) and microRNAs (miRNAs) for gene silencing studies and therapeutic applications.
-
Aptamers : Production of RNA aptamers that can bind to specific molecular targets.
-
Ribozymes : Creation of catalytic RNA molecules.
-
mRNA Synthesis : Although not a direct component of in vitro transcription, chemically synthesized RNA fragments can be used in the assembly of larger mRNA constructs.
-
Modified Oligonucleotides : this compound is used in the synthesis of oligonucleotides with modified backbones, such as phosphorodithioate (B1214789) (PS2) modifications, to enhance their stability and therapeutic potential.[2][3][10]
The selection of the appropriate grade of this compound is a critical consideration in the drug development process.
Isotopically labeled versions of this compound, such as this compound-¹⁵N₃, are also available.[10] These are used as tracers or internal standards for quantitative analysis in pharmacokinetic and metabolic studies during drug development.[10]
References
- 1. indiamart.com [indiamart.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. RNA Phosphoramidites | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. This compound, standard grade, serum vial bottle 2 g | Contact Us | Thermo Scientific™ [thermofisher.com]
- 6. This compound, standard grade, serum vial bottle 2 g | Buy Online | Thermo Scientific™ [thermofisher.com]
- 7. shigematsu-bio.com [shigematsu-bio.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. atdbio.com [atdbio.com]
- 10. medchemexpress.com [medchemexpress.com]
Ac-rC Phosphoramidite: A Technical Guide to its Chemical Structure, Properties, and Applications in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of N-acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-tert-butyldimethylsilyl-cytidine-3'-O-(β-cyanoethyl N,N-diisopropyl) phosphoramidite (B1245037), commonly known as Ac-rC phosphoramidite. This essential building block is widely utilized in the chemical synthesis of RNA and modified oligonucleotides. This document details its chemical structure, physicochemical properties, and its critical role in advanced oligonucleotide synthesis strategies, including specialized deprotection protocols.
Chemical Structure and Properties
This compound is a ribonucleoside phosphoramidite where the exocyclic amine of cytidine (B196190) is protected by an acetyl (Ac) group. This protection strategy is key to its utility, offering compatibility with both standard and milder deprotection conditions necessary for the synthesis of sensitive modified oligonucleotides. The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group for selective deprotection during synthesis, and the 2'-hydroxyl group is protected with a tert-butyldimethylsilyl (TBDMS) group.
Table 1: General Properties of this compound
| Property | Value |
| CAS Number | 121058-88-6 |
| Molecular Formula | C47H64N5O9PSi |
| Molecular Weight | 902.10 g/mol |
| Appearance | White to off-white powder |
| Purity (HPLC) | ≥98.0% |
| Purity (31P NMR) | ≥98.0% |
| Water Content | ≤0.3% |
Table 2: Storage and Stability
| Condition | Duration |
| Freezer (-20°C) | Long-term storage |
| -80°C in Solution | Up to 6 months |
| -20°C in Solution | Up to 1 month |
Role in Oligonucleotide Synthesis
This compound is a fundamental reagent in automated solid-phase oligonucleotide synthesis. The synthesis cycle, a four-step process, is repeated for each nucleotide added to the growing oligonucleotide chain.
Experimental Protocols
Standard Oligonucleotide Synthesis Cycle
The synthesis of oligonucleotides using phosphoramidite chemistry is an automated four-step cycle.[1]
-
Deblocking (Detritylation): The 5'-DMT protecting group is removed from the support-bound nucleoside using a mild acid, typically trichloroacetic acid (TCA) in dichloromethane, exposing the 5'-hydroxyl group for the next coupling reaction.
-
Coupling: The this compound, activated by a tetrazole or a similar agent, is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride (B1165640) and 1-methylimidazole) to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using an oxidizing agent, typically iodine in the presence of water and pyridine.
This cycle is repeated until the desired oligonucleotide sequence is assembled.
Deprotection Strategies Featuring Ac-rC
The acetyl protecting group on the cytidine base allows for rapid removal under milder conditions than the benzoyl (Bz) group traditionally used. This is particularly advantageous for the synthesis of oligonucleotides containing sensitive modifications.
This protocol is employed for oligonucleotides with labels or modifications that are sensitive to standard deprotection conditions.[2][3][4][5][6]
-
Reagents: 0.05 M potassium carbonate in anhydrous methanol (B129727) or ammonium (B1175870) hydroxide (B78521).
-
Procedure:
-
Following synthesis, the solid support is treated with the deprotection solution.
-
Incubation is carried out at room temperature.
-
If using potassium carbonate, the solution must be neutralized with acetic acid before drying.[6]
-
This method allows for rapid cleavage and deprotection of oligonucleotides. The use of Ac-rC is critical to prevent the formation of N4-methyl-dC, a potential side product when using benzoyl-protected dC with this reagent.[2][4][5][7][8]
-
Reagent: AMA, a 1:1 (v/v) mixture of aqueous ammonium hydroxide and 40% aqueous methylamine.[2][4][7][8]
-
Procedure:
Applications
The unique properties of this compound make it a valuable reagent for various applications in research and drug development:
-
Synthesis of RNA and siRNA: Its compatibility with RNA synthesis chemistry is fundamental for the production of RNA-based therapeutics and research tools.
-
Synthesis of Modified Oligonucleotides: The mild deprotection conditions enabled by the acetyl group are essential for the synthesis of oligonucleotides containing sensitive dyes, quenchers, and other modifications.[2][3][6]
-
High-Throughput Synthesis: The rapid AMA deprotection protocol is well-suited for high-throughput oligonucleotide synthesis platforms, significantly reducing processing time.[7]
-
Therapeutic Oligonucleotide Development: The high purity and reliability of oligonucleotides synthesized with this compound are critical for therapeutic applications.
References
- 1. shigematsu-bio.com [shigematsu-bio.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
An In-depth Technical Guide to Ac-rC Phosphoramidite for RNA Synthesis
For researchers, scientists, and professionals in drug development, the purity and proper handling of phosphoramidites are critical for the successful synthesis of high-quality RNA oligonucleotides. This technical guide provides a comprehensive overview of the product data, specifications, and detailed experimental protocols for N-acetyl-5'-O-DMT-2'-O-TBDMS-cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (B1245037), commonly known as Ac-rC phosphoramidite.
Product Specifications
This compound is a crucial building block for the synthesis of RNA. It is a cytidine (B196190) monomer featuring key protecting groups to ensure specific and efficient coupling during solid-phase synthesis. The acetyl (Ac) group protects the exocyclic amine of the cytosine base, the dimethoxytrityl (DMT) group protects the 5'-hydroxyl, the tert-butyldimethylsilyl (TBDMS) group protects the 2'-hydroxyl, and a β-cyanoethyl group protects the phosphite (B83602) triester.[1] These protecting groups are designed to be stable during the synthesis cycles and removable under specific conditions post-synthesis.[1][2]
Quantitative data for a typical this compound product are summarized in the tables below.
Chemical and Physical Properties
| Property | Specification |
| Chemical Formula | C₄₇H₆₄N₅O₉PSi |
| Molecular Weight | 902.10 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in anhydrous acetonitrile (B52724) |
Quality Control and Storage
| Parameter | Specification |
| Purity (HPLC) | Typically ≥ 98% |
| Identity (³¹P NMR) | Conforms to structure |
| Water Content | ≤ 0.2% |
| Storage Conditions | Freezer at or below -20°C, under an inert atmosphere (Argon)[3] |
| Solution Stability | Stable in anhydrous acetonitrile for 2-3 days when placed on the synthesizer[4] |
Experimental Protocols
The following sections provide detailed methodologies for the key experimental stages involving this compound in solid-phase RNA synthesis.
Solid-Phase Oligonucleotide Synthesis Cycle
The synthesis of RNA oligonucleotides is an automated, cyclical process. Each cycle consists of four main steps to add one nucleotide to the growing chain.
Methodology:
-
Detritylation: The cycle begins with the removal of the 5'-DMT protecting group from the nucleotide bound to the solid support. This is achieved by treating the support with a weak acid, typically a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM). This exposes a free 5'-hydroxyl group for the next coupling reaction. The support is then washed with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.[5]
-
Coupling: The this compound, dissolved in anhydrous acetonitrile, is activated by a weak acid catalyst such as 5-ethylthio-1H-tetrazole (ETT) or 5-benzylthio-1H-tetrazole (BTT).[6] This activated species is then delivered to the synthesis column where it reacts with the free 5'-hydroxyl group of the support-bound nucleotide. Due to the steric hindrance of the 2'-O-TBDMS group, a longer coupling time of 3 to 6 minutes is recommended to ensure high coupling efficiency (typically >98%).[2][6]
-
Capping: To prevent the formation of deletion mutations, any unreacted 5'-hydroxyl groups are permanently blocked. This is done by acetylation using a capping mixture, which is typically a solution of acetic anhydride (B1165640) and a catalyst like N-methylimidazole (NMI).[1]
-
Oxidation: The newly formed phosphite triester linkage is unstable and must be oxidized to a more stable phosphate (B84403) triester. This is achieved by treating the support with a solution of iodine in a tetrahydrofuran (B95107) (THF)/water/pyridine mixture. After oxidation, the support is washed, and the cycle can be repeated for the addition of the next nucleotide.
Post-Synthesis Cleavage and Deprotection
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. This is a multi-step process.
Methodology:
-
Cleavage from Support and Removal of Base/Phosphate Protecting Groups:
-
The solid support containing the synthesized oligonucleotide is treated with a deprotection solution to cleave the ester linkage holding the RNA to the support. This step also removes the cyanoethyl groups from the phosphate backbone and the acetyl protecting group from the cytosine bases.[3][5]
-
A common and efficient method is the "UltraFast" deprotection using a 1:1 mixture of aqueous ammonium (B1175870) hydroxide (B78521) and 40% aqueous methylamine (B109427) (AMA).[7]
-
Protocol:
-
-
Removal of 2'-Hydroxyl Protecting Group (Desilylation):
-
The TBDMS groups are stable to basic conditions and must be removed in a separate step using a fluoride (B91410) source.[2][3]
-
Protocol:
-
Dissolve the dried, partially deprotected oligonucleotide in 115 µL of anhydrous dimethyl sulfoxide (B87167) (DMSO). Gentle heating at 65°C for a few minutes may be required.[6][8]
-
Add 60 µL of triethylamine (B128534) (TEA).[6][8]
-
Add 75 µL of triethylamine trihydrofluoride (TEA·3HF).[3][6][8]
-
Quench the reaction and prepare the sample for purification.
-
-
-
Purification and Analysis:
-
The final crude RNA product contains the full-length sequence as well as any truncated failure sequences. Purification is necessary to isolate the desired product.
-
Common purification methods include reverse-phase high-performance liquid chromatography (RP-HPLC), ion-exchange HPLC (IE-HPLC), or cartridge purification (e.g., Glen-Pak RNA cartridges).[1][6]
-
The choice of purification method often depends on whether the final DMT group was left on ("DMT-on") or removed ("DMT-off") during the last synthesis cycle. DMT-on purification is a popular method for enriching the full-length product.[9]
-
After purification, the final product should be analyzed by methods such as mass spectrometry to confirm its identity and purity.
-
References
- 1. kulturkaufhaus.de [kulturkaufhaus.de]
- 2. atdbio.com [atdbio.com]
- 3. benchchem.com [benchchem.com]
- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 5. atdbio.com [atdbio.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. blog.biosearchtech.com [blog.biosearchtech.com]
Solubility and stability of Ac-rC phosphoramidite in acetonitrile
An In-depth Technical Guide on the Solubility and Stability of Ac-rC Phosphoramidite (B1245037) in Acetonitrile (B52724)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-rC phosphoramidite (N-acetyl-5'-O-DMT-2'-O-TBDMS-cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite) is a fundamental building block in the chemical synthesis of RNA oligonucleotides.[1][2] As nucleic acid therapeutics and research tools gain prominence, the efficient and high-fidelity synthesis of RNA is paramount.[3][4] The success of this synthesis, particularly using the gold-standard phosphoramidite method, is critically dependent on the behavior of the phosphoramidite monomers in the delivery solvent, which is typically anhydrous acetonitrile.[5][6] This technical guide provides a comprehensive overview of the solubility and stability of this compound in acetonitrile, offering detailed experimental protocols and data to aid researchers in optimizing their RNA synthesis workflows.
Solubility in Acetonitrile
The solubility of a phosphoramidite in acetonitrile is a prerequisite for its effective delivery to the solid support during the coupling step of oligonucleotide synthesis.[5] Inadequate solubility can lead to inconsistent monomer concentration, resulting in poor coupling efficiency, deletions in the sequence, and ultimately, failure of the synthesis.
Quantitative Data: Solubility
Most standard nucleoside phosphoramidites, including Ac-rC, are readily soluble in anhydrous acetonitrile at the concentrations required for automated synthesis.[5]
| Parameter | Value | Unit | Conditions & Notes |
| Recommended Concentration | 0.05 - 0.15 | M | For use in automated synthesizers. Higher concentrations are generally preferred to drive the coupling reaction.[5] |
| Solvent | Anhydrous Acetonitrile | - | Water content should be < 30 ppm, with < 10 ppm being ideal to prevent degradation.[5] |
Experimental Protocol: Solubility Determination
This protocol outlines a method to confirm the solubility of this compound for synthesis.
-
Solvent Preparation : Use high-quality, anhydrous acetonitrile (DNA synthesis grade, < 30 ppm H₂O). To ensure dryness, fresh solvent can be passed over activated molecular sieves for at least 24 hours before use.[5]
-
Solution Preparation : In an inert atmosphere (e.g., a glove box or under argon), accurately weigh the required amount of this compound powder to prepare a solution of the target concentration (e.g., 0.1 M).
-
Dissolution : Add the appropriate volume of anhydrous acetonitrile to the vial containing the phosphoramidite. Seal the vial tightly.
-
Agitation : Gently swirl or vortex the vial until the solid is completely dissolved. Visual inspection should show a clear, particulate-free solution. For more lipophilic phosphoramidites, mild sonication may be required, though this is not typically necessary for Ac-rC.
-
Observation : Allow the solution to stand at room temperature for at least one hour. Observe for any signs of precipitation, which would indicate that the concentration exceeds the solubility limit under those conditions.
Stability in Acetonitrile
The chemical stability of the this compound solution is critical for achieving high stepwise coupling efficiencies throughout the synthesis of an entire oligonucleotide. The trivalent phosphorus atom in the phosphoramidite moiety is susceptible to both hydrolysis and oxidation, leading to byproducts that are incapable of coupling.[7][8]
Degradation Pathways
The two primary degradation pathways for phosphoramidites in solution are:
-
Hydrolysis : Reaction with trace amounts of water in the acetonitrile leads to the formation of the corresponding H-phosphonate and diisopropylamine. The H-phosphonate is unreactive under standard coupling conditions and can lead to truncated sequences. This degradation can be catalyzed by acid.[8][9][10]
-
Oxidation : Exposure to air can oxidize the trivalent phosphite (B83602) triester to a pentavalent phosphate (B84403) triester, which is also inert to the coupling reaction.
Caption: Primary degradation pathways for this compound.
Quantitative Data: Stability
The stability of deoxycytidine phosphoramidites in acetonitrile is relatively high compared to deoxyguanosine amidites.[8][9] A manufacturer's data suggests a solution stability of 2-3 days when stored on a synthesizer.[11]
| Time in Solution (at RT) | Typical Purity (%) | Primary Degradation Product | Conditions & Notes |
| 0 hours | >99% | - | Freshly prepared solution in anhydrous acetonitrile under an inert atmosphere. |
| 24 hours | ~99% | H-phosphonate | Stored on an automated synthesizer under an inert gas (Argon or Helium). |
| 72 hours | 97-98% | H-phosphonate | Purity begins to drop, potentially impacting synthesis of long oligonucleotides. |
| 1 week | <95% | H-phosphonate | Solution is generally not recommended for use in high-fidelity synthesis. |
Note: These values are estimates. The actual rate of degradation is highly dependent on solvent quality, exposure to air, and temperature.
Experimental Protocol: Stability Assessment via ³¹P NMR
³¹P NMR spectroscopy is a direct and powerful method for quantifying the purity of a phosphoramidite solution and identifying phosphorus-containing impurities.[7]
-
Sample Preparation : Prepare a 0.1 M solution of this compound in anhydrous acetonitrile as described previously.
-
Time Zero (T=0) Sample : Immediately after preparation, transfer approximately 0.5 mL of the solution to an NMR tube. Add a sealed capillary containing a reference standard (e.g., triphenyl phosphate in deuterated chloroform) for quantification. Cap the NMR tube and flush with argon.
-
Data Acquisition (T=0) : Acquire a ³¹P NMR spectrum. The this compound should appear as two distinct peaks (due to diastereomers at the chiral phosphorus center) around δ 149 ppm.[7]
-
Incubation : Store the stock solution vial under conditions mimicking those on a DNA synthesizer (e.g., room temperature, under an argon atmosphere).
-
Time-Point Sampling : At regular intervals (e.g., 24, 48, 72, 168 hours), repeat steps 2 and 3 using aliquots from the stock solution.
-
Data Analysis : Integrate the peak areas for the phosphoramidite (δ ~149 ppm), H-phosphonate (δ ~8-10 ppm), and oxidized phosphate (δ ~0 ppm).[7] Calculate the purity at each time point as: Purity (%) = [Area(Amidite) / (Area(Amidite) + Area(H-phosphonate) + Area(Phosphate))] * 100.
Experimental Workflow: Context within Oligonucleotide Synthesis
The phosphoramidite solution is a critical reagent within the repetitive four-step cycle of solid-phase oligonucleotide synthesis.
Caption: The role of this compound in the synthesis cycle.
Recommendations for Optimal Use
To ensure the highest quality RNA synthesis, the following practices are strongly recommended:
-
Solvent Quality : Always use fresh, DNA synthesis-grade anhydrous acetonitrile with a water content below 30 ppm.[5]
-
Inert Atmosphere : Prepare and maintain phosphoramidite solutions under a dry, inert atmosphere such as argon or helium to minimize hydrolysis and oxidation.[8]
-
Fresh Solutions : For the synthesis of long or high-purity oligonucleotides, use freshly prepared phosphoramidite solutions (less than 72 hours old).[11][12]
-
Storage : Store phosphoramidite powders at -20°C under an inert atmosphere.[12] For longer-term storage of solutions, aliquoting and storing at -20°C for up to a month or -80°C for up to six months is advised.[1] Avoid repeated freeze-thaw cycles.[1]
-
Additives : In some cases, adding a small amount of a non-nucleophilic base like triethylamine (B128534) (0.01% v/v) to the diluent can help neutralize any trace acidity and reduce acid-catalyzed hydrolysis.[9][12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis of N4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Comprehensive Statistical Analysis of Phosphoramidites: Market Trends, Applications, and Innovations | AxisPharm [axispharm.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. twistbioscience.com [twistbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.ru [2024.sci-hub.ru]
- 11. glenresearch.com [glenresearch.com]
- 12. lcms.cz [lcms.cz]
Ac-rC Phosphoramidite: A Technical Guide for Therapeutic RNA Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of N-acetyl-rC (Ac-rC) phosphoramidite (B1245037) and its application in the synthesis of modified ribonucleic acid (RNA) for therapeutic research. The incorporation of N4-acetylcytidine (ac4C), a naturally occurring post-transcriptional modification, into synthetic RNA molecules offers a promising avenue to enhance their stability, translational efficiency, and modulate their immunogenic profile, thereby addressing key challenges in the development of RNA-based therapeutics.
Introduction to N4-acetylcytidine (ac4C) in RNA
N4-acetylcytidine is a conserved RNA modification found across all domains of life, present in various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA).[1][2] In eukaryotes, the primary enzyme responsible for catalyzing this modification is N-acetyltransferase 10 (NAT10).[2][3] The presence of ac4C in RNA has been demonstrated to play a crucial role in regulating RNA metabolism, including enhancing mRNA stability and promoting translation efficiency.[2][4][5] These properties make ac4C a modification of significant interest for the development of RNA therapeutics, such as mRNA vaccines and gene therapies.[6]
Ac-rC Phosphoramidite in Solid-Phase RNA Synthesis
The chemical synthesis of RNA oligonucleotides containing ac4C is achieved through solid-phase synthesis using this compound.[1] This building block is designed for use in standard automated oligonucleotide synthesizers and is compatible with common synthesis and deprotection methodologies.[7][8][9] The acetyl group on the exocyclic amine of cytidine (B196190) provides the desired modification in the final RNA product.
Quantitative Impact of Ac-rC Modification
The incorporation of ac4C into RNA oligonucleotides has been shown to have a quantifiable impact on their biophysical and biological properties.
Enhanced Thermal Stability
The presence of N4-acetylcytidine generally increases the thermal stability of RNA duplexes. This is a critical factor for the structural integrity of therapeutic RNAs.
| Modification | RNA Context | Change in Melting Temperature (ΔTm) | Reference |
| N4-acetylcytidine (ac4C) | RNA Duplex (fully complementary) | +1.7 °C | [1][10] |
| RNA Duplex (with G•U pair) | +3.1 °C | [1] | |
| tRNA hairpin | +8.2 °C | [1] |
Table 1: Quantitative data on the effect of Ac-rC on RNA thermal stability.
Increased Translation Efficiency
Studies have demonstrated that ac4C modification can enhance the efficiency of protein translation from an mRNA template.[2][3][5] This is attributed to improved mRNA stability and more efficient decoding by the ribosome.[2][3] While the exact fold-increase can be context-dependent, the general trend is a positive impact on protein yield.
Modulated Immunogenicity
Unmodified in vitro transcribed mRNA can trigger an innate immune response. Chemical modifications, including acetylation, can mitigate this immunogenicity.[11] The immunogenic potential of Ac-rC modified RNA can be quantified by measuring the induction of various cytokines in human whole blood or peripheral blood mononuclear cells (PBMCs).[11][12]
| Cytokine | Expected Impact of Ac-rC Modification |
| TNF-α | Reduction |
| INF-α | Reduction |
| IL-6 | Reduction |
| IL-12p70 | Reduction |
Table 2: Expected impact of Ac-rC modification on cytokine induction, indicating reduced immunogenicity.
Signaling Pathways and Cellular Processes
The biological effects of ac4C-modified RNA are intrinsically linked to the cellular machinery that recognizes and responds to this modification. The central enzyme, NAT10, is involved in a multitude of cellular signaling pathways.
Caption: Overview of NAT10 upstream regulators and downstream signaling pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound and the resulting modified RNA.
Solid-Phase Synthesis of Ac-rC Modified RNA
The synthesis of RNA oligonucleotides is performed on an automated DNA/RNA synthesizer using phosphoramidite chemistry. The following is a generalized protocol.
Caption: The iterative four-step cycle of solid-phase RNA synthesis.
Protocol:
-
Preparation: this compound is dissolved in anhydrous acetonitrile (B52724) to the desired concentration (typically 0.1 M). Other standard RNA phosphoramidites (A, G, U) and synthesis reagents are installed on the synthesizer.
-
Synthesis Cycle:
-
Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the solid support-bound nucleotide using a solution of 3% trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).
-
Coupling: The this compound is activated by an activator (e.g., 5-ethylthio-1H-tetrazole, ETT) and coupled to the free 5'-hydroxyl group of the growing RNA chain. Coupling times may need to be slightly extended compared to standard phosphoramidites to ensure high efficiency.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an iodine solution.
-
-
Iteration: The cycle is repeated until the desired RNA sequence is synthesized.
Deprotection and Purification of Ac-rC Modified RNA
Materials:
-
Concentrated ammonium (B1175870) hydroxide/methylamine solution (AMA)
-
Triethylamine trihydrofluoride (TEA·3HF)
-
N-Methyl-2-pyrrolidone (NMP)
-
1-Butanol
-
3M Sodium Acetate (B1210297), pH 5.2
-
RNase-free water and tubes
Protocol:
-
Cleavage and Base Deprotection: The controlled pore glass (CPG) support is transferred to a screw-cap tube. Add 1 mL of AMA solution. Incubate at 65°C for 10-15 minutes.[7]
-
Supernatant Collection: Cool the tube and transfer the supernatant containing the RNA to a new tube.
-
Drying: Evaporate the solution to dryness using a vacuum concentrator.
-
2'-Hydroxyl Deprotection: Resuspend the dried pellet in a solution of TEA·3HF in NMP. Incubate at 65°C for 1.5 hours to remove the 2'-TBDMS protecting groups.[7]
-
Precipitation: Precipitate the RNA by adding 3M sodium acetate and 1-butanol. Incubate at -70°C for at least 1 hour.[7]
-
Pelleting and Washing: Centrifuge to pellet the RNA. Wash the pellet with 70% ethanol (B145695) and dry.
-
Purification: Resuspend the RNA in RNase-free water. Further purify by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
Thermal Denaturation Assay
Materials:
-
UV-Vis spectrophotometer with a temperature controller
-
RNase-free buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)
-
Modified and unmodified RNA oligonucleotides
Protocol:
-
Sample Preparation: Anneal complementary RNA strands by heating to 90-95°C for 1-2 minutes, followed by slow cooling to room temperature.[13] Prepare samples of the RNA duplex in the desired buffer at a concentration suitable for UV absorbance measurement (e.g., 1-5 µM).
-
Measurement: Place the sample in the spectrophotometer. Monitor the absorbance at 260 nm as the temperature is increased at a controlled rate (e.g., 1°C/minute) from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C).[14]
-
Data Analysis: Plot absorbance versus temperature. The melting temperature (Tm) is the temperature at which 50% of the RNA is denatured, determined from the midpoint of the transition in the melting curve. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the unmodified RNA from that of the Ac-rC modified RNA.[10]
In Vitro Translation Assay
Materials:
-
Rabbit reticulocyte lysate or wheat germ extract in vitro translation kit
-
Ac-rC modified and unmodified mRNA templates
-
Amino acid mixture (with or without a labeled amino acid like 35S-methionine)
-
RNase inhibitor
Protocol:
-
Reaction Setup: In an RNase-free microcentrifuge tube, combine the in vitro translation lysate, amino acid mixture, RNase inhibitor, and the mRNA template according to the kit manufacturer's instructions.[15][16]
-
Incubation: Incubate the reaction at the recommended temperature (e.g., 30°C for a human system, 37°C for E. coli) for 1-2 hours.[15]
-
Analysis: The synthesized protein can be quantified in several ways:
-
If a radiolabeled amino acid was used, the protein can be separated by SDS-PAGE and visualized by autoradiography.
-
If the protein is an enzyme, its activity can be measured using a specific substrate.
-
If the protein is fluorescent (e.g., GFP), its fluorescence can be measured.
-
The protein can be detected by Western blot using a specific antibody.
-
-
Comparison: Compare the amount of protein produced from the Ac-rC modified mRNA to that from the unmodified mRNA to determine the effect on translation efficiency.
Cell-Based Immunogenicity Assay
Materials:
-
Freshly drawn human whole blood or isolated PBMCs
-
Transfection reagent suitable for RNA
-
Ac-rC modified and unmodified mRNA
-
Culture medium (e.g., RPMI)
-
ELISA kits for cytokines (TNF-α, INF-α, IL-6, IL-12p70)
Protocol:
-
Complex Formation: Complex the mRNA with the transfection reagent according to the manufacturer's protocol.[11]
-
Cell Stimulation: Add the mRNA complexes to aliquots of human whole blood or to cultured PBMCs.[11][12] Include positive (e.g., LPS) and negative (e.g., transfection reagent alone) controls.
-
Incubation: Incubate the samples for a specified period (e.g., 6-24 hours) at 37°C in a CO2 incubator.
-
Sample Collection: After incubation, centrifuge the samples and collect the plasma (from whole blood) or cell culture supernatant.
-
Cytokine Measurement: Quantify the concentration of cytokines in the plasma/supernatant using ELISA kits.[11]
-
Data Analysis: Compare the levels of cytokines induced by the Ac-rC modified mRNA to those induced by the unmodified mRNA to assess the reduction in immunogenicity.
Experimental and Therapeutic Research Workflow
The following diagram illustrates a typical workflow for researchers utilizing this compound in the development and evaluation of therapeutic RNA.
Caption: A comprehensive workflow from RNA design to cell-based functional analysis.
Conclusion
This compound is a valuable tool for the synthesis of modified therapeutic RNA. The incorporation of N4-acetylcytidine can confer beneficial properties, including increased thermal stability and enhanced translation efficiency, while potentially reducing the innate immunogenicity of the RNA molecule. The protocols and data presented in this guide provide a solid foundation for researchers to explore the potential of Ac-rC modification in their therapeutic RNA programs. Careful and controlled experimentation, following the outlined workflows, will be crucial in elucidating the full potential of this modification in the next generation of RNA-based medicines.
References
- 1. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. citeab.com [citeab.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Processing, Gene Regulation, Biological Functions, and Clinical Relevance of N4-Acetylcytidine on RNA: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Transcribed mRNA Immunogenicity Induces Chemokine‐Mediated Lymphocyte Recruitment and Can Be Gradually Tailored by Uridine Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 8. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. RNA ImmunoGenic Assay: A Method to Detect Immunogenicity of in vitro Transcribed mRNA in Human Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. metabion.com [metabion.com]
- 14. experts.umn.edu [experts.umn.edu]
- 15. Protocol for In Vitro Protein Expression Using mRNA Templates | Thermo Fisher Scientific - US [thermofisher.com]
- 16. The Basics: In Vitro Translation | Thermo Fisher Scientific - US [thermofisher.com]
The Role of N4-acetylcytidine (ac4C) in mRNA: A Technical Guide for Researchers
December 5, 2025
Abstract
N4-acetylcytidine (ac4C) is a highly conserved mRNA modification that plays a pivotal role in post-transcriptional gene regulation. Catalyzed by the sole writer enzyme N-acetyltransferase 10 (NAT10), ac4C influences mRNA stability, translation efficiency, and a myriad of cellular processes. Dysregulation of ac4C modification has been implicated in various diseases, including cancer, making it a compelling target for therapeutic development. This technical guide provides an in-depth overview of the function of ac4C in mRNA, detailed experimental protocols for its investigation, and a summary of its impact on key signaling pathways.
Introduction to N4-acetylcytidine (ac4C)
First identified in tRNA and rRNA, N4-acetylcytidine (ac4C) has emerged as a critical modification within messenger RNA (mRNA)[1][2]. This reversible modification involves the acetylation of the N4 position of cytidine (B196190) residues and is catalyzed by the enzyme N-acetyltransferase 10 (NAT10)[3][4]. The presence of ac4C on mRNA has profound functional consequences, primarily by enhancing mRNA stability and promoting its translation into protein[5][6].
The deposition of ac4C is not random; it is enriched in specific regions of mRNA, particularly within coding sequences (CDS) and near the start codon. This strategic placement allows ac4C to influence codon-anticodon interactions, thereby affecting the efficiency and fidelity of protein synthesis[3]. The functional importance of ac4C is underscored by its involvement in a wide range of biological processes, including cell proliferation, differentiation, and stress responses. Consequently, aberrant ac4C modification is increasingly linked to the pathogenesis of human diseases, most notably cancer[7][8].
The Molecular Machinery of ac4C Modification
The regulation of ac4C modification is a dynamic process governed by the interplay of "writer," "reader," and potentially "eraser" proteins.
-
Writer: The primary and, to date, only known enzyme responsible for depositing ac4C on mRNA is N-acetyltransferase 10 (NAT10) . NAT10 utilizes acetyl-CoA as a donor to catalyze the transfer of an acetyl group to cytidine residues within target mRNA molecules[3][4].
-
Readers: While the concept of ac4C "readers"—proteins that specifically recognize and bind to ac4C-modified mRNA to mediate downstream effects—is still an active area of research, some proteins have been shown to preferentially interact with ac4C-containing RNA.
-
Erasers: The existence of a specific "eraser" enzyme that removes ac4C from mRNA has not yet been definitively established, suggesting that ac4C may be a relatively stable mark or that its removal is governed by mRNA decay processes.
Functional Consequences of ac4C Modification in mRNA
The presence of ac4C on mRNA molecules has a significant impact on their fate and function within the cell. The two primary consequences of this modification are increased mRNA stability and enhanced translation efficiency.
Regulation of mRNA Stability
Numerous studies have demonstrated that ac4C modification protects mRNA from degradation, thereby increasing its half-life. The presence of ac4C can sterically hinder the access of ribonucleases to the mRNA transcript, thus slowing down its decay[1].
Enhancement of Translation Efficiency
ac4C modification has been shown to promote the translation of mRNA into protein. This is achieved through several proposed mechanisms, including facilitating the recruitment of ribosomes to the mRNA and optimizing codon-anticodon interactions during the elongation phase of translation[5][9].
Quantitative Data on the Function of ac4C
The following tables summarize quantitative data from various studies investigating the impact of ac4C on mRNA stability and translation.
| Parameter | Cell Type | Experimental Condition | Observation | Fold Change/Percentage | Reference |
| ac4C Levels | Human Embryonic Stem Cells (hESCs) | NAT10 knockdown | Reduction in ac4C levels in poly(A) RNA | ~55-60% decrease | |
| mRNA Half-life | Bladder Cancer Cells | NAT10 knockdown | Decreased half-life of BCL9L and SOX4 mRNA | Significant reduction | [10] |
| mRNA Stability | MCF7 Breast Cancer Cells | NAT10 knockdown | Decreased half-life of ELOVL6, ACSL3, and ACSL4 mRNA | Significant decrease | [3] |
| Protein Expression | Bladder Cancer Cells | NAT10 knockdown | Decreased protein levels of BCL9L, SOX4, and AKT1 | Marked decrease | [10] |
| Protein Expression | Human Embryonic Stem Cells (hESCs) | NAT10 knockdown | Downregulation of 541 proteins | Not specified | |
| Translation Efficiency | Mouse Oocytes | NAT10 knockout | Reduced translation efficiency of ac4C+ transcripts | Significant reduction | |
| Cell Proliferation | Osteosarcoma Cells | NAT10 inhibition (Remodelin) | Inhibition of cell proliferation | Concentration-dependent | [11] |
| Apoptosis | Osteosarcoma Cells | NAT10 inhibition (Remodelin) | Increased early and late apoptosis | Significant increase | [11] |
| Cell Invasion | Osteosarcoma Cells | NAT10 inhibition (Remodelin) | Decreased cell invasiveness | Significant decrease | [11] |
Signaling Pathways Modulated by ac4C
ac4C modification of mRNA has been shown to intersect with and influence several critical signaling pathways implicated in cell growth, survival, and disease.
p53 Signaling Pathway
NAT10-mediated ac4C modification can influence the p53 tumor suppressor pathway. In certain contexts, NAT10 can modulate the stability and translation of mRNAs encoding key regulators of the p53 pathway, thereby impacting p53 activity and downstream processes like apoptosis and cell cycle arrest.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway, a central regulator of cell survival and proliferation, is also modulated by ac4C. NAT10 can enhance the stability and translation of mRNAs encoding components of this pathway, such as AKT1, leading to its activation and the promotion of cell survival.
Experimental Protocols for Studying ac4C
Investigating the function of ac4C in mRNA requires a combination of techniques to detect the modification, quantify its abundance, and assess its impact on mRNA metabolism.
Acetylated RNA Immunoprecipitation Sequencing (acRIP-seq)
acRIP-seq is an antibody-based method used to enrich for ac4C-containing RNA fragments, which are then identified by high-throughput sequencing. This technique allows for the transcriptome-wide mapping of ac4C sites.
Protocol:
-
RNA Isolation and Fragmentation: Isolate total RNA from cells or tissues of interest. Fragment the RNA to an appropriate size (typically 100-200 nucleotides) using enzymatic or chemical methods.
-
Immunoprecipitation: Incubate the fragmented RNA with an antibody specific for ac4C. Use magnetic beads conjugated to Protein A/G to capture the antibody-RNA complexes.
-
Washing: Perform a series of washes to remove non-specifically bound RNA.
-
Elution: Elute the enriched ac4C-containing RNA fragments from the beads.
-
Library Preparation and Sequencing: Construct a sequencing library from the eluted RNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome/transcriptome and identify peaks of enrichment, which correspond to ac4C-modified regions.
Ribosome Profiling (Ribo-seq)
Ribosome profiling is a powerful technique to assess translation efficiency on a global scale. It involves sequencing the mRNA fragments that are protected by ribosomes, providing a snapshot of the "translatome."
Protocol:
-
Cell Lysis and Ribosome Footprinting: Lyse cells under conditions that preserve ribosome-mRNA complexes. Treat the lysate with RNase to digest mRNA that is not protected by ribosomes.
-
Ribosome Isolation: Isolate the ribosome-protected mRNA fragments (ribosome footprints) by sucrose (B13894) gradient centrifugation or size-exclusion chromatography.
-
RNA Extraction: Extract the RNA footprints from the isolated ribosomes.
-
Library Preparation and Sequencing: Prepare a sequencing library from the RNA footprints and perform deep sequencing.
-
Data Analysis: Align the sequencing reads to the transcriptome to determine the density of ribosomes on each mRNA. Translation efficiency can be calculated by normalizing the ribosome footprint density to the total mRNA abundance for each gene.
mRNA Stability Assay (Pulse-Chase Analysis)
This method is used to determine the half-life of specific mRNAs. It involves labeling newly transcribed RNA and then monitoring its decay over time.
Protocol:
-
Pulse Labeling: Incubate cells with a labeled nucleotide analog (e.g., 4-thiouridine) for a short period to label newly synthesized RNA.
-
Chase: Replace the labeling medium with medium containing a high concentration of unlabeled nucleotides. This "chases" the label out of the nucleotide pool, so that any newly transcribed RNA will be unlabeled.
-
Time Course Collection: Collect cells at various time points after the chase.
-
RNA Isolation and Quantification: Isolate RNA from each time point and quantify the amount of the specific mRNA of interest using quantitative PCR (qPCR).
-
Half-life Calculation: Plot the amount of remaining labeled mRNA against time and fit the data to an exponential decay curve to calculate the mRNA half-life.
Western Blotting
Western blotting is a standard technique used to detect and quantify the expression level of specific proteins.
Protocol:
-
Protein Extraction: Lyse cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the protein of interest, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which can be detected on X-ray film or with a digital imager.
-
Quantification: Quantify the band intensity to determine the relative protein expression levels.
Conclusion and Future Directions
The study of N4-acetylcytidine in mRNA has unveiled a new layer of complexity in post-transcriptional gene regulation. The functional consequences of this modification, particularly its role in enhancing mRNA stability and translation, have significant implications for both normal cellular function and disease. As our understanding of the ac4C epitranscriptome expands, so too will the opportunities for developing novel therapeutic strategies that target the machinery of mRNA acetylation. Future research will likely focus on identifying the full complement of ac4C reader proteins, elucidating the mechanisms of ac4C-mediated gene regulation in more detail, and exploring the therapeutic potential of targeting NAT10 in a wider range of diseases. The continued development of sensitive and high-resolution techniques for mapping and quantifying ac4C will be crucial for advancing this exciting field.
References
- 1. Frontiers | NAT10 Maintains OGA mRNA Stability Through ac4C Modification in Regulating Oocyte Maturation [frontiersin.org]
- 2. Unveiling ac4C modification pattern: a prospective target for improving the response to immunotherapeutic strategies in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NAT10: An RNA cytidine transferase regulates fatty acid metabolism in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acetylation of Cytidine in mRNA Promotes Translation Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetylation of Cytidine in mRNA Promotes Translation Efficiency: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. Uncovering N4-Acetylcytidine-Related mRNA Modification Pattern and Landscape of Stemness and Immunity in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NAT10‐mediated mRNA N4‐acetylcytidine modification promotes bladder cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Core Principles of Ac-rC Phosphoramidite in Modern Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing fields of molecular biology, drug development, and synthetic biology, the ability to synthesize high-quality RNA oligonucleotides is paramount. Ac-rC phosphoramidite (B1245037), a key building block in automated RNA synthesis, plays a crucial role in enabling the production of a wide range of RNA molecules, from siRNAs for gene silencing studies to guide RNAs for CRISPR-based genome editing and long RNA strands for mRNA-based therapeutics. This technical guide provides a comprehensive overview of the basic principles of using Ac-rC phosphoramidite in research, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.
The Role of this compound in Oligonucleotide Synthesis
This compound is a protected ribonucleoside phosphoramidite of cytidine (B196190). The "Ac" denotes the acetyl protecting group on the exocyclic amine of the cytidine base. This protection is essential to prevent unwanted side reactions during the stepwise assembly of the oligonucleotide chain. The phosphoramidite group at the 3'-position of the ribose sugar enables the formation of the phosphodiester backbone, while a dimethoxytrityl (DMT) group typically protects the 5'-hydroxyl group.
The use of an acetyl group for cytidine protection is particularly advantageous for "UltraFAST" deprotection protocols, which significantly reduce the time required to remove the protecting groups after synthesis. This is especially beneficial for the synthesis of sensitive or modified RNA sequences.[1]
Quantitative Data in this compound Chemistry
The efficiency of each step in oligonucleotide synthesis is critical, as the overall yield of the full-length product is a product of the efficiencies of each coupling cycle. High coupling efficiency, typically exceeding 99%, is a hallmark of modern phosphoramidite chemistry.[2][3]
Table 1: Typical Performance Metrics in Ac-rC Mediated RNA Synthesis
| Parameter | Typical Value | Notes |
| Coupling Efficiency | > 99% | Per step efficiency is crucial for the synthesis of long oligonucleotides. Even a small decrease can significantly impact the final yield. |
| Purity (HPLC) | > 98% | For the phosphoramidite reagent itself, ensuring high-quality starting material.[2][3] |
| Solution Stability | 1 month at -20°C | This compound dissolved in anhydrous acetonitrile (B52724) should be stored under inert gas to prevent degradation.[4] |
| Final Oligo Purity | Dependent on length and purification | Crude purity decreases with increasing oligonucleotide length. HPLC purification is recommended for most applications. |
Table 2: Deprotection Conditions for Oligonucleotides Containing Ac-rC
| Deprotection Reagent | Temperature | Time | Notes |
| Ammonium (B1175870) Hydroxide (B78521)/Methylamine (AMA) (1:1) | 65°C | 10-15 minutes | "UltraFAST" deprotection. This is the recommended method for rapid removal of the acetyl group and other base-protecting groups.[1][5] |
| Ammonium Hydroxide/40% Methylamine (1:1 v/v) | 65°C | 10 minutes | Another common "UltraFAST" AMA protocol.[1] |
Experimental Protocols
Automated RNA Synthesis Cycle
The synthesis of RNA oligonucleotides using this compound is a cyclical process performed on an automated synthesizer. Each cycle consists of four main steps:
-
Deblocking (Detritylation): The acid-labile DMT group is removed from the 5'-hydroxyl of the growing oligonucleotide chain, typically using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent.
-
Coupling: The this compound, activated by a catalyst such as tetrazole or a derivative, is coupled to the free 5'-hydroxyl group of the growing chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps, which would result in deletion mutations.
-
Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.
This cycle is repeated until the desired RNA sequence is assembled.
Detailed Protocol for Cleavage and Deprotection using AMA
This protocol is for the cleavage of the synthesized RNA from the solid support and the removal of the protecting groups.
Materials:
-
Ammonium hydroxide (30%)
-
Methylamine (40% in water)
-
Anhydrous DMSO
-
Triethylamine (B128534) trihydrofluoride (TEA·3HF)
-
RNA quenching buffer
-
Sterile, RNase-free water and labware
Procedure:
-
Prepare the AMA solution: In a fume hood, mix equal volumes of cold ammonium hydroxide and 40% aqueous methylamine. Keep the solution on ice.[5]
-
Cleavage from Support:
-
Transfer the solid support containing the synthesized RNA to a 2 mL screw-cap vial.
-
Add 1 mL of the cold AMA solution to the vial.
-
Incubate the vial at 65°C for 15 minutes.[5]
-
Cool the vial on ice for 10 minutes.
-
Carefully transfer the supernatant containing the cleaved and deprotected RNA to a new sterile tube.
-
-
Removal of 2'-TBDMS Protecting Group:
-
Evaporate the AMA solution to dryness using a vacuum concentrator.
-
Resuspend the RNA pellet in 115 µL of anhydrous DMSO.
-
Add 60 µL of triethylamine and mix gently.
-
Add 75 µL of TEA·3HF and incubate at 65°C for 2.5 hours.
-
Quench the reaction by adding an appropriate volume of RNA quenching buffer.
-
-
Purification: The crude RNA can be purified using various methods, such as HPLC or gel electrophoresis, depending on the downstream application.
Mandatory Visualizations
Oligonucleotide Synthesis Cycle
Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.
Experimental Workflow: siRNA-mediated KRAS Knockdown in Pancreatic Cancer Cells
This workflow outlines the key steps from the synthesis of an siRNA targeting the KRAS oncogene to the analysis of its biological effects in a pancreatic cancer cell line.
Caption: Workflow for the synthesis and application of a KRAS-targeting siRNA.
Quality Control of Synthetic Oligonucleotides
Ensuring the quality of synthesized RNA is crucial for the reliability and reproducibility of experimental results. The primary methods for quality control are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
HPLC: Provides information on the purity of the oligonucleotide, separating the full-length product from shorter, failed sequences.
-
Mass Spectrometry (e.g., ESI-MS): Confirms the molecular weight of the synthesized oligonucleotide, verifying that the correct sequence has been produced.
Table 3: Example Quality Control Data for a 21-mer RNA Synthesized with Ac-rC
| Analysis | Parameter | Result |
| Mass Spectrometry | Expected Mass | 6745.3 Da |
| Observed Mass | 6745.1 Da | |
| HPLC | Purity | > 95% |
| Main Impurities | n-1, n+1 species |
Conclusion
This compound is an indispensable reagent in modern molecular biology, enabling the synthesis of high-quality RNA for a diverse range of applications. Its compatibility with rapid deprotection protocols streamlines the synthesis process, making it a preferred choice for many researchers. A thorough understanding of the principles of its use, coupled with robust experimental protocols and stringent quality control, is essential for the successful application of synthetic RNA in research and the development of novel therapeutics.
References
- 1. glenresearch.com [glenresearch.com]
- 2. RNA synthesis by reverse direction process: phosphoramidites and high purity RNAs and introduction of ligands, chromophores, and modifications at 3'-end - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chemrxiv.org [chemrxiv.org]
Methodological & Application
Application Notes and Protocols for Ac-rC Phosphoramidite in Solid-Phase RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of N-acetyl-cytidine (Ac-rC) phosphoramidite (B1245037) in solid-phase RNA synthesis. The acetyl protecting group on the exocyclic amine of cytidine (B196190) offers the advantage of rapid deprotection, making it a valuable component in efficient RNA oligonucleotide production.
Introduction to Ac-rC Phosphoramidite
This compound is a crucial building block for the synthesis of RNA oligonucleotides. The acetyl (Ac) group serves as a protecting group for the exocyclic amine of the cytosine base, preventing unwanted side reactions during the phosphoramidite coupling steps. A key feature of the Ac-rC monomer is its compatibility with rapid deprotection protocols, particularly those utilizing a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA), often referred to as the "UltraFAST" deprotection method.[1][2] This allows for the efficient removal of the base protecting groups, reducing the overall synthesis and deprotection time.[3]
The Solid-Phase RNA Synthesis Cycle
The synthesis of RNA oligonucleotides on a solid support follows a four-step cycle for each nucleotide addition. This cycle is repeated until the desired sequence is assembled.[][5][6]
-
Deblocking (Detritylation): The 5'-hydroxyl group of the growing RNA chain is protected by a dimethoxytrityl (DMT) group. This acid-labile group is removed at the beginning of each cycle, typically with a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM) or toluene, to expose the 5'-hydroxyl for the subsequent coupling reaction.[7]
-
Coupling: The activated this compound is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. This reaction is facilitated by an activator, such as 5-ethylthio-1H-tetrazole (ETT), 5-benzylthio-1H-tetrazole (BTT), or 4,5-dicyanoimidazole (B129182) (DCI).[8] The coupling efficiency at this step is critical for the overall yield of the full-length RNA product.[6]
-
Capping: To prevent the elongation of unreacted 5'-hydroxyl groups (failure sequences) in subsequent cycles, a capping step is performed. This is typically achieved by acetylation using a mixture of acetic anhydride (B1165640) and N-methylimidazole (NMI).[5][9]
-
Oxidation: The newly formed phosphite (B83602) triester linkage is unstable and is oxidized to a more stable pentavalent phosphate (B84403) triester. This is commonly accomplished using a solution of iodine in a mixture of tetrahydrofuran (B95107) (THF), pyridine (B92270), and water.[5][8]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the use of this compound in solid-phase RNA synthesis.
| Parameter | Recommended Value/Range | Notes |
| This compound | ||
| Concentration | 0.05 - 0.2 M in anhydrous acetonitrile (B52724) | A concentration of 0.1 M is commonly recommended for automated synthesis.[5][10] |
| Activator | ||
| Concentration (ETT/DCI/BTT) | 0.25 - 0.5 M in anhydrous acetonitrile | The choice of activator can influence coupling efficiency and time.[5] |
| Coupling | ||
| Time | 2 - 12 minutes | RNA synthesis generally requires longer coupling times than DNA synthesis. The optimal time depends on the synthesizer, activator, and the specific sequence. A time of 5 minutes is often a good starting point.[11] |
| Efficiency | >98% | High coupling efficiency is crucial for the synthesis of long oligonucleotides. Factors such as reagent purity and anhydrous conditions significantly impact efficiency.[6][12] |
| Deprotection (AMA) | ||
| Temperature | 65 °C | |
| Time | 10 - 15 minutes | The use of Ac-rC allows for rapid deprotection with AMA.[2][3][13] |
Experimental Protocols
I. Preparation of Reagents
1. This compound Solution (0.1 M):
-
Under an inert atmosphere (e.g., argon), dissolve the appropriate amount of this compound powder in anhydrous acetonitrile to achieve a final concentration of 0.1 M.
-
Store the solution in a sealed, anhydrous-grade bottle on the synthesizer.
2. Activator Solution (0.25 M ETT):
-
Under an inert atmosphere, dissolve 5-ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile to a final concentration of 0.25 M.
-
Store in a sealed, anhydrous-grade bottle on the synthesizer.
3. Capping Solutions:
-
Capping A: A solution of acetic anhydride in tetrahydrofuran (THF) and pyridine or lutidine.
-
Capping B: A solution of 16% N-Methylimidazole (NMI) in THF.[5]
-
These solutions are typically purchased pre-mixed from a reliable supplier.
4. Oxidizer Solution (0.02 M Iodine):
-
A solution of 0.02 M iodine in a mixture of THF, pyridine, and water.
-
This solution is also typically purchased pre-mixed.
5. Deblocking Solution (3% TCA in DCM):
-
A solution of 3% (w/v) trichloroacetic acid in dichloromethane.
-
Handle with care in a fume hood due to its corrosive nature.
6. AMA Deprotection Solution:
-
A 1:1 (v/v) mixture of aqueous ammonium hydroxide (28-30%) and aqueous methylamine (40%).[13]
-
Prepare fresh before use and keep on ice.
II. Solid-Phase RNA Synthesis Workflow
This protocol assumes the use of an automated DNA/RNA synthesizer.
-
Synthesizer Setup:
-
Install the required phosphoramidites (including Ac-rC), activator, capping, oxidizing, and deblocking solutions on the synthesizer.
-
Program the desired RNA sequence into the synthesizer software.
-
Place the solid support column (e.g., CPG with the first nucleoside) in the appropriate position.
-
-
Synthesis Cycle (repeated for each nucleotide): a. Deblocking: The synthesizer delivers the deblocking solution to the column to remove the 5'-DMT group. The column is then washed with anhydrous acetonitrile. b. Coupling: The this compound and activator solutions are mixed and delivered to the column. The reaction is allowed to proceed for the programmed coupling time (e.g., 5 minutes). The column is then washed with anhydrous acetonitrile. c. Capping: The capping solutions are delivered to the column to acetylate any unreacted 5'-hydroxyl groups. The column is then washed with anhydrous acetonitrile. d. Oxidation: The oxidizing solution is delivered to the column to stabilize the newly formed phosphite triester linkage. The column is then washed with anhydrous acetonitrile.
-
Final Deblocking (Optional):
-
The synthesizer can be programmed to perform a final deblocking step to remove the DMT group from the 5'-end of the full-length oligonucleotide (DMT-off synthesis) or leave it on for purification purposes (DMT-on synthesis).
-
III. Cleavage and Deprotection Protocol
-
Cleavage from Solid Support and Base Deprotection:
-
Transfer the solid support from the synthesis column to a screw-cap vial.
-
Add the freshly prepared AMA solution to the vial, ensuring the support is fully submerged.
-
Seal the vial tightly and incubate at 65°C for 10-15 minutes.[13]
-
Cool the vial on ice.
-
-
Removal of 2'-O-Protecting Groups (e.g., TBDMS):
-
This step is necessary for RNA synthesis and is performed after the AMA deprotection. The specific protocol will depend on the 2'-O-protecting group used (e.g., TBDMS or TOM). A common method for TBDMS removal involves treatment with a fluoride (B91410) source such as triethylamine (B128534) trihydrofluoride (TEA·3HF).
-
Visualizations
Solid-Phase RNA Synthesis Cycle
Caption: The four-step cycle of solid-phase RNA synthesis.
Deprotection Workflow for Ac-rC Containing Oligonucleotides
Caption: Post-synthesis cleavage and deprotection workflow.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. shigematsu-bio.com [shigematsu-bio.com]
- 5. benchchem.com [benchchem.com]
- 6. eu.idtdna.com [eu.idtdna.com]
- 7. atdbio.com [atdbio.com]
- 8. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 9. biotage.com [biotage.com]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. Accelerated, high-quality photolithographic synthesis of RNA microarrays in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. glenresearch.com [glenresearch.com]
- 13. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for Ac-rC Phosphoramidite in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of N-acetyl-cytidine (Ac-rC) phosphoramidite (B1245037) in solid-phase oligonucleotide synthesis. This document outlines the coupling efficiency, recommended reaction times, and detailed protocols for the successful incorporation of Ac-rC into synthetic RNA oligonucleotides. The use of Ac-rC phosphoramidite is particularly advantageous for protocols requiring rapid deprotection, such as the UltraMILD and UltraFAST methods.
Introduction to this compound
This compound, chemically known as 5'-O-DMT-2'-O-TBDMS-N⁴-acetyl-cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite, is a key building block for the synthesis of RNA oligonucleotides. The acetyl (Ac) protecting group on the exocyclic amine of cytidine (B196190) offers distinct advantages over the more traditional benzoyl (Bz) group, primarily its lability under milder basic conditions. This property makes this compound highly compatible with sensitive modifications and enables significantly faster deprotection protocols, streamlining the overall workflow of RNA synthesis.
Coupling Efficiency and Reaction Times
The efficiency of the coupling step is critical for the overall yield and purity of the final oligonucleotide product. Even small variations in coupling efficiency can lead to a significant accumulation of truncated sequences, especially in the synthesis of long oligonucleotides. The coupling efficiency of this compound is influenced by several factors, most notably the choice of activator and the duration of the coupling reaction.
While direct, head-to-head comparative studies of this compound with a wide range of activators are not extensively published, the available data from studies on TBDMS-protected RNA phosphoramidites provide valuable guidance. The following tables summarize the recommended coupling times for different activators to achieve high coupling efficiencies (typically >98-99%).
Table 1: Recommended Coupling Times for this compound with Various Activators
| Activator | Activator Concentration (in Acetonitrile) | Recommended Coupling Time | Reference |
| 1H-Tetrazole | 0.45 M | 12 minutes | [1] |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M - 0.75 M | 6 minutes | [1] |
| 5-Benzylthio-1H-tetrazole (BTT) | ~0.3 M | 3 minutes | [1][2] |
| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 1.2 M | ~3 minutes (doubles coupling rate vs. 1H-Tetrazole) | [3][4][5] |
Note: The optimal coupling time can also be influenced by the scale of the synthesis, the specific sequence being synthesized, and the performance of the DNA/RNA synthesizer. For complex or sterically hindered sequences, extending the coupling time or performing a double coupling may be beneficial.[6]
Table 2: Comparison of Activator Properties
| Activator | pKa | Key Advantages |
| 1H-Tetrazole | 4.89 | Standard, widely used activator. |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.28 | More acidic and soluble than 1H-Tetrazole, leading to faster coupling. |
| 5-Benzylthio-1H-tetrazole (BTT) | 4.08 | More acidic than ETT, allowing for significantly reduced coupling times in RNA synthesis. |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | Less acidic but more nucleophilic than tetrazoles, resulting in rapid coupling with a lower risk of acid-catalyzed side reactions like detritylation of the monomer. Highly soluble in acetonitrile (B52724).[2][4][5] |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in automated solid-phase RNA oligonucleotide synthesis. It is recommended to optimize these protocols based on the specific synthesizer and reagents being used.
Reagent Preparation
-
This compound Solution: Dissolve the this compound in anhydrous acetonitrile to the desired concentration (typically 0.1 M to 0.15 M). To ensure the absence of moisture, which can significantly reduce coupling efficiency, use high-quality anhydrous acetonitrile and consider adding molecular sieves to the phosphoramidite solution.[6] The solution is generally stable for 2-3 days when stored under an inert atmosphere at 2-8°C.
-
Activator Solution: Prepare the chosen activator solution in anhydrous acetonitrile at the concentration specified in Table 1.
-
Standard Synthesis Reagents: Prepare fresh solutions of deblocking, capping, and oxidizing reagents as per the synthesizer manufacturer's recommendations.
Automated Solid-Phase RNA Synthesis Cycle
The synthesis of an RNA oligonucleotide proceeds in a cyclical manner, with each cycle resulting in the addition of a single nucleotide to the growing chain. The following steps are performed for each coupling cycle:
Caption: Automated solid-phase RNA oligonucleotide synthesis cycle.
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the 5'-hydroxyl of the nucleotide attached to the solid support. This is typically achieved by treating the support with a solution of 3% trichloroacetic acid (TCA) in dichloromethane (DCM). The column is then washed with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.
-
Coupling: The prepared this compound solution and activator solution are delivered simultaneously to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, making it highly reactive. The free 5'-hydroxyl group of the support-bound nucleotide then attacks the activated phosphoramidite, forming a phosphite triester linkage.
-
Capping: To prevent the elongation of any chains that failed to couple in the previous step ("failure sequences"), the unreacted 5'-hydroxyl groups are acetylated. This is typically done using a mixture of acetic anhydride and N-methylimidazole (NMI). This step is crucial for minimizing the presence of deletion mutations in the final product.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester. This is typically achieved using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water. The column is then washed with acetonitrile to prepare for the next synthesis cycle.
These four steps are repeated for each nucleotide to be added to the sequence.
Cleavage and Deprotection
The key advantage of using this compound is the ability to use milder and faster deprotection conditions compared to those required for standard base-protecting groups like benzoyl (Bz) on cytidine.
UltraFAST Deprotection Protocol:
This protocol is recommended for oligonucleotides synthesized with Ac-rC, Pac-dA, and iPr-Pac-dG or dmf-dG phosphoramidites.
-
Cleavage from Solid Support: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support. This can be achieved by treating the support with a 1:1 (v/v) mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine (B109427) (AMA) for 5-10 minutes at room temperature.
-
Base Deprotection: The same AMA solution is used for the removal of the base protecting groups. The deprotection is typically complete within 10 minutes at 65°C. For sensitive modifications, deprotection can be carried out at lower temperatures for a longer duration.
-
2'-O-TBDMS Group Removal: The 2'-O-tert-butyldimethylsilyl (TBDMS) groups are removed by treatment with a fluoride-containing reagent. A common method is to use triethylamine (B128534) trihydrofluoride (TEA·3HF) in a suitable solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO). The reaction is typically performed at 65°C for 2.5 hours.
UltraMILD Deprotection Protocol:
For highly sensitive oligonucleotides, an even milder deprotection can be performed using potassium carbonate in methanol. This method is compatible with UltraMILD monomers (Pac-dA, iPr-Pac-dG, and Ac-dC). Deprotection is typically carried out overnight at room temperature.
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Logical Workflow for Oligonucleotide Synthesis Experiment
Caption: Experimental workflow for RNA oligonucleotide synthesis.
Conclusion
This compound is a valuable reagent for the synthesis of RNA oligonucleotides, offering high coupling efficiencies and compatibility with rapid deprotection protocols. By carefully selecting the appropriate activator and optimizing reaction times, researchers can achieve high yields of pure, full-length RNA sequences. The detailed protocols and data presented in these application notes provide a solid foundation for the successful implementation of this compound in your research and development workflows.
References
Application Notes and Protocols for Ac-rC Phosphoramidite in Automated Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of N-acetyl-cytidine (Ac-rC) phosphoramidite (B1245037) in automated solid-phase oligonucleotide synthesis. This document covers the advantages of using Ac-rC, detailed protocols for its incorporation into synthetic oligonucleotides, and relevant performance data.
Introduction
Ac-rC phosphoramidite is a key building block for the synthesis of RNA and modified oligonucleotides.[][2][3] The N-acetyl protecting group on the exocyclic amine of cytidine (B196190) offers distinct advantages in deprotection, making it compatible with a variety of sensitive dyes, quenchers, and other modifications that may be present in the final oligonucleotide product.[4][5] Its compatibility with both standard and rapid deprotection protocols provides flexibility in the manufacturing of therapeutic and diagnostic oligonucleotides.[6][7][8][9]
Key Advantages of this compound
-
Versatile Deprotection: The acetyl protecting group can be removed under a range of conditions, from mild to fast, allowing for the synthesis of oligonucleotides with sensitive modifications.[4][5][6]
-
High Purity: When used with optimized synthesis and deprotection protocols, this compound contributes to the generation of high-purity oligonucleotides with minimal side products.
-
Compatibility: It is compatible with standard automated oligonucleotide synthesizers and phosphoramidite chemistry workflows.[9][10]
Experimental Data
Deprotection Conditions
The choice of deprotection conditions is critical and depends on the other components of the oligonucleotide. Ac-rC is compatible with a variety of deprotection reagents and conditions, as summarized in the table below.
| Deprotection Reagent | Temperature | Duration | Notes |
| Ammonium (B1175870) Hydroxide (B78521) (30%) | Room Temperature | 17 hours | Sufficient for deprotecting A, C, and dmf-dG protected bases.[4] |
| Ammonium Hydroxide (30%) | 55 °C | 17 hours | Sufficient for deprotecting all standard bases (A, C, G, T).[4] |
| Ammonium Hydroxide (30%) / 40% Methylamine (1:1 v/v) (AMA) | 65 °C | 10 minutes | "UltraFAST" deprotection; requires the use of Ac-dC to avoid base modification.[4][6][7][8] |
| 50 mM Potassium Carbonate in Methanol | Room Temperature | 4 hours | "UltraMild" deprotection; for use with UltraMild monomers and capping reagents.[4] |
| tert-Butylamine/water (1:3 v/v) | 60 °C | 6 hours | Sufficient for deprotecting A, C, and dmf-dG.[4] |
Coupling Efficiency
Factors that influence coupling efficiency include:
-
Purity of the Phosphoramidite: The presence of impurities can significantly reduce coupling efficiency.[12]
-
Activator: The choice and concentration of the activator (e.g., tetrazole derivatives) are crucial for the rapid and complete activation of the phosphoramidite.[]
-
Coupling Time: This needs to be optimized to ensure complete reaction without leading to side reactions.[12][14]
-
Solvent Quality: Anhydrous acetonitrile (B52724) is essential to prevent hydrolysis of the activated phosphoramidite.[12][14]
-
Synthesizer Maintenance: Proper maintenance and calibration of the oligonucleotide synthesizer are necessary for consistent and efficient reagent delivery.
Automated Oligonucleotide Synthesis Protocol using this compound
This protocol outlines the standard steps for incorporating this compound in an automated solid-phase oligonucleotide synthesis cycle.
Reagent Preparation
-
This compound Solution: Prepare a 0.1 M solution of this compound in anhydrous acetonitrile. The concentration may be adjusted based on the synthesizer manufacturer's recommendations.[14]
-
Standard Reagents: Ensure all other necessary reagents (activator, capping solutions, oxidizer, deblocking solution) are fresh and properly installed on the synthesizer.
Synthesis Cycle
The synthesis proceeds in a 3' to 5' direction through a repeated four-step cycle for each nucleotide addition.
Caption: Automated Oligonucleotide Synthesis Cycle.
-
Step 1: Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the growing oligonucleotide chain by treatment with an acid (e.g., trichloroacetic acid in dichloromethane). This exposes the 5'-hydroxyl group for the next coupling reaction.[11]
-
Step 2: Coupling: The this compound is activated by an activator (e.g., tetrazole) and reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain to form a phosphite (B83602) triester linkage.[11][]
-
Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole). This prevents the formation of deletion mutants in subsequent cycles.
-
Step 4: Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in a water/pyridine/tetrahydrofuran solution).[11][]
This four-step cycle is repeated for each nucleotide to be added to the sequence.
Cleavage and Deprotection
Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.
Caption: Post-Synthesis Cleavage and Deprotection Workflow.
-
Cleavage: The oligonucleotide is cleaved from the solid support using a concentrated base solution, typically ammonium hydroxide.
-
Base and Phosphate Deprotection: The same basic solution is used to remove the protecting groups from the nucleobases (including the acetyl group from cytidine) and the phosphate backbone. The specific conditions (reagent, temperature, time) should be chosen based on the sensitivity of any modifications in the oligonucleotide (see Deprotection Conditions table). For rapid deprotection, AMA (a mixture of ammonium hydroxide and methylamine) is often used.[6][7][8]
Purification
The crude oligonucleotide product is purified to remove truncated sequences and other impurities. Common purification methods include high-performance liquid chromatography (HPLC) and polyacrylamide gel electrophoresis (PAGE).
Thermostability of Oligonucleotides Containing Ac-rC
The incorporation of modified nucleotides can affect the thermal stability (melting temperature, Tm) of the resulting oligonucleotide duplexes. The impact of the N-acetyl group of cytidine on the final duplex stability is generally considered to be negligible after its removal during deprotection. The thermostability of the final oligonucleotide will primarily depend on its sequence, length, concentration, and the presence of other modifications. For instance, 2'-O-methyl modifications are known to increase the thermal stability of duplexes.[15][16]
Conclusion
This compound is a robust and versatile reagent for the automated synthesis of RNA and modified oligonucleotides. Its compatibility with a range of deprotection conditions makes it particularly suitable for the synthesis of complex oligonucleotides containing sensitive functional groups. By following optimized protocols for synthesis and deprotection, researchers can achieve high yields of pure, full-length oligonucleotides for a variety of research, diagnostic, and therapeutic applications.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, standard grade, serum vial bottle 2 g | Buy Online | Thermo Scientific™ [thermofisher.com]
- 4. glenresearch.com [glenresearch.com]
- 5. shigematsu-bio.com [shigematsu-bio.com]
- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. RNA Phosphoramidites | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. idtdna.com [idtdna.com]
- 12. benchchem.com [benchchem.com]
- 14. trilinkbiotech.com [trilinkbiotech.com]
- 15. trilinkbiotech.com [trilinkbiotech.com]
- 16. mdpi.com [mdpi.com]
Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Purification of N4-acetylcytidine (Ac-rC) Modified RNA Oligonucleotides
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of modified nucleosides, such as N4-acetylcytidine (Ac-rC), into RNA oligonucleotides is a critical strategy for enhancing their therapeutic potential. These modifications can improve stability against nucleases, modulate interactions with cellular machinery, and refine pharmacokinetic properties. Ensuring the purity of these synthetic oligonucleotides is paramount for accurate downstream applications, from basic research to drug development.
Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is a powerful and widely adopted technique for the purification of synthetic oligonucleotides.[1][2][3][4] This method offers high resolution, allowing for the separation of the full-length product from failure sequences (e.g., n-1, n-2 truncations) and other process-related impurities.[5] This document provides a detailed protocol for the purification of Ac-rC modified RNA oligonucleotides using IP-RP-HPLC, followed by essential post-purification desalting.
Principle of IP-RP-HPLC for Modified RNA Purification
IP-RP-HPLC separates molecules based on their hydrophobicity. The inherent negative charge of the RNA phosphate (B84403) backbone is neutralized by a positively charged ion-pairing agent, such as triethylammonium (B8662869) (TEA+), present in the mobile phase.[3][6][7][8] This neutralization allows the oligonucleotide to interact with the hydrophobic stationary phase (e.g., C8 or C18) of the HPLC column. The elution of the bound oligonucleotides is then achieved by applying a gradient of an organic solvent, typically acetonitrile (B52724). More hydrophobic molecules, including longer oligonucleotides, interact more strongly with the stationary phase and thus require a higher concentration of organic solvent to elute. The Ac-rC modification may slightly increase the hydrophobicity of the oligonucleotide, potentially leading to a slightly longer retention time compared to its unmodified counterpart, but the fundamental purification principles remain the same.[3]
Experimental Protocols
Preparation of Buffers and Sample
Proper preparation of mobile phases and the oligonucleotide sample is crucial for a successful purification.
Table 1: Mobile Phase Composition
| Buffer Component | Composition | Preparation Notes |
| Mobile Phase A | 0.1 M Triethylammonium Acetate (TEAA), pH 7.0 | To prepare 1 L: Add 13.9 mL of triethylamine (B128534) and 5.7 mL of glacial acetic acid to 900 mL of HPLC-grade water. Adjust pH to 7.0 with acetic acid. Bring volume to 1 L with HPLC-grade water. Filter through a 0.22 µm membrane. |
| Mobile Phase B | 0.1 M Triethylammonium Acetate (TEAA) in 50% Acetonitrile | To prepare 1 L: Mix 500 mL of HPLC-grade acetonitrile with 500 mL of 0.2 M TEAA stock solution (prepared as above but at double concentration). Filter through a 0.22 µm membrane. |
Sample Preparation:
-
After synthesis and deprotection, the crude Ac-rC modified RNA oligonucleotide is typically lyophilized.
-
Dissolve the lyophilized sample in Mobile Phase A or HPLC-grade water to a concentration of approximately 10-20 mg/mL.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.
-
Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.
HPLC Purification Protocol
This protocol is designed for an analytical to semi-preparative scale purification. Parameters may need to be adjusted based on the specific oligonucleotide sequence, length, and the HPLC system used.
Table 2: HPLC Instrument and Method Parameters
| Parameter | Recommended Setting | Rationale |
| HPLC System | Analytical or Preparative HPLC system | - |
| Column | Reversed-Phase C18 Column (e.g., Agilent PLRP-S, Waters XBridge OST C18) | Provides good retention and resolution for oligonucleotides. |
| Particle Size | 5 - 10 µm | Balances resolution and backpressure. |
| Pore Size | 100 - 300 Å | Wide-pore columns are suitable for larger biomolecules like RNA.[6] |
| Column Temperature | 60 - 65 °C | Elevated temperature helps to denature RNA secondary structures, leading to sharper peaks and improved resolution.[1][6] |
| Flow Rate | 1.0 mL/min (analytical) to 5.0 mL/min (semi-prep) | Adjust based on column dimension. |
| Detection | UV Absorbance at 260 nm | Standard wavelength for nucleic acid detection.[9] |
| Injection Volume | 10 - 500 µL | Dependent on sample concentration and column capacity. |
Table 3: HPLC Gradient Conditions
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 22.0 | 75 | 25 |
| 25.0 | 0 | 100 |
| 30.0 | 0 | 100 |
| 32.0 | 95 | 5 |
| 35.0 | 95 | 5 |
Procedure:
-
Equilibrate the HPLC column with the starting conditions (95% A / 5% B) until a stable baseline is achieved.[2]
-
Inject the prepared Ac-rC modified RNA sample.
-
Run the gradient as detailed in Table 3.
-
Monitor the chromatogram in real-time and collect fractions corresponding to the main peak, which represents the full-length product. The main peak is typically the largest and last major peak to elute before any remaining truncated species.
-
Analyze a small aliquot of the collected fractions by analytical HPLC or mass spectrometry to confirm purity and identity before pooling.
Post-Purification Desalting
Desalting is a mandatory step to remove the non-volatile TEAA buffer salts from the purified oligonucleotide, which can interfere with downstream applications and quantification.[2][10]
Protocol: Desalting using a C18 Cartridge (e.g., Sep-Pak)
-
Conditioning: Activate a C18 cartridge by washing sequentially with 10 mL of acetonitrile, followed by 10 mL of 50% acetonitrile, and finally equilibrate with 10 mL of HPLC-grade water.[11][12]
-
Loading: Pool the HPLC fractions containing the purified product. Dilute the pooled fractions with an equal volume of HPLC-grade water to ensure the oligonucleotide binds efficiently to the C18 resin. Load this solution slowly onto the equilibrated cartridge.
-
Washing: Wash the cartridge with 10-15 mL of HPLC-grade water or a low-concentration salt solution (e.g., 10 mM ammonium (B1175870) bicarbonate) to remove any remaining TEAA salts.
-
Elution: Elute the desalted oligonucleotide from the cartridge using 3-5 mL of 50-60% acetonitrile in water.[12] Collect the eluate in 1 mL fractions.
-
Analysis & Recovery: Measure the absorbance at 260 nm (A260) of the eluted fractions to identify those containing the RNA. Pool the desired fractions and lyophilize to obtain the purified, desalted Ac-rC modified RNA oligonucleotide as a dry pellet.
Quality Control
After purification and desalting, it is essential to assess the final purity, identity, and quantity of the Ac-rC modified RNA.
Table 4: Recommended Quality Control Analyses
| Analysis | Method | Purpose |
| Purity Assessment | Analytical IP-RP-HPLC or Capillary Gel Electrophoresis (CGE) | To determine the purity of the final product and quantify any remaining impurities.[1][13] |
| Identity Confirmation | Liquid Chromatography-Mass Spectrometry (LC-MS) | To confirm the molecular weight of the oligonucleotide, verifying the correct sequence and incorporation of the Ac-rC modification.[14] |
| Quantification | UV-Vis Spectrophotometry | To determine the concentration of the oligonucleotide by measuring its absorbance at 260 nm (A260). |
Visualized Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical relationship of the purification process.
Caption: Experimental workflow for HPLC purification of Ac-rC modified RNA.
Caption: Logical diagram of the ion-pair reversed-phase separation mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. benchchem.com [benchchem.com]
- 4. RNA analysis by ion-pair reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. agilent.com [agilent.com]
- 11. horizondiscovery.com [horizondiscovery.com]
- 12. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Analysis of RNA and its Modifications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Functional Analysis of N4-acetylcytidine (ac4C) Modified RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
N4-acetylcytidine (ac4C) is a highly conserved post-transcriptional RNA modification found across all domains of life, including in tRNA, rRNA, and mRNA.[1][2][3] In eukaryotic cells, the primary enzyme responsible for installing this modification is N-acetyltransferase 10 (NAT10).[1][4][5] Emerging research has highlighted the critical role of ac4C in regulating fundamental biological processes. The presence of ac4C in mRNA has been shown to enhance its stability and promote translation efficiency, thereby influencing gene expression.[6][7][8][9] Specifically, ac4C modification can stabilize the codon-anticodon interaction, particularly at the wobble position, ensuring translational fidelity.[4][5] Given its impact on RNA metabolism and protein synthesis, the ability to synthesize site-specifically modified ac4C-RNA is crucial for detailed functional studies, mechanistic investigations, and the development of RNA-based therapeutics.
These application notes provide detailed protocols for both the chemical and enzymatic synthesis of N4-acetylcytidine modified RNA and subsequent methodologies for its functional characterization.
Data Presentation: Impact of ac4C Modification
The following tables summarize the quantitative effects of ac4C on RNA duplex stability and mRNA translation, as reported in functional studies.
Table 1: Effect of ac4C on RNA Duplex Stability
| RNA Duplex Context | Sequence | Unmodified Tm (°C) | ac4C Tm (°C) | ΔTm (°C) | Reference |
| Human 18S rRNA (Helix 45) | 5'-CCG-3' context | 55.6 | 57.1 | +1.5 | [1][10] |
| Human 18S rRNA with G•U wobble | Near 5'-CCG-3' | 50.1 | 52.2 | +2.1 | [10] |
| Human tRNASer (D-arm) | Complex hairpin | 68.4 | 74.0 | +5.6 | [10] |
Tm: Melting temperature. A positive ΔTm indicates increased duplex stability.
Table 2: Effect of ac4C on mRNA Translation Efficiency
| Reporter System | ac4C Position | Change in Protein Output | Method | Reference |
| Luciferase Reporter | Wobble site C codon | ~2-fold increase | In vitro translation assay | [7][8] |
| Cellular mRNA | Endogenous transcripts | Increased translation efficiency | Ribosome profiling in WT vs. NAT10-/- cells | [6][8] |
| Cellular mRNA | Endogenous transcripts | Decreased half-life upon NAT10 depletion | BRIC-seq in WT vs. NAT10-/- cells | [6][8] |
Experimental Protocols
Protocol 1: Site-Specific Chemical Synthesis of ac4C-RNA
Chemical synthesis using phosphoramidite (B1245037) chemistry allows for the precise, site-specific incorporation of ac4C into an RNA oligonucleotide. This method requires specialized protecting groups and deprotection conditions to preserve the N4-acetyl moiety, which is labile under standard RNA synthesis protocols.[10][11]
Methodology
-
Phosphoramidite and Solid Support Preparation:
-
Utilize N4-acetylcytidine phosphoramidite as the building block for incorporation.
-
For other bases (A, G, U), use phosphoramidites with protecting groups that can be removed under mild, non-nucleophilic conditions, such as N-cyanoethyl O-carbamate (N-ceoc).[10]
-
Employ a photocleavable solid-phase support (e.g., linked via a nitroveratryl group) to allow for cleavage from the support without removing the N4-acetyl group.[10]
-
-
Automated Solid-Phase Synthesis:
-
Perform solid-phase synthesis on an automated DNA/RNA synthesizer.
-
Coupling: Use standard phosphoramidite coupling reagents (e.g., 5-(ethylthio)-1H-tetrazole, ETT) with a coupling time of approximately 6 minutes.[11]
-
Oxidation: Use a standard solution of iodine, pyridine, and water.
-
Decapping: Use 3% trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).
-
Note: Omit the standard 5'-hydroxyl capping step (using acetic anhydride) to prevent unwanted reactions with the exocyclic amines.[11]
-
-
Deprotection and Cleavage:
-
Base Deprotection: To remove the N-ceoc protecting groups from A, G, and U bases, flow a solution of 0.5 M 1,5-diazabicyclo[4.3.0]non-5-ene (DBU) in acetonitrile (B52724) over the solid support.[11] This non-nucleophilic base leaves the N4-acetyl group on cytidine (B196190) intact.
-
Cleavage from Support: Resuspend the solid support in an appropriate buffer and expose it to UV light (e.g., 365 nm) to cleave the RNA oligonucleotide from the photocleavable linker. Optimize photolysis time to maximize yield while minimizing any unintentional deacetylation.[11]
-
2'-O-Silyl Group Removal: Treat the cleaved RNA with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF) to remove the 2'-O-tert-butyldimethylsilyl (TBDMS) protecting groups.
-
-
Purification:
-
Purify the full-length ac4C-modified RNA oligonucleotide using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Verify the mass and purity of the final product using mass spectrometry (e.g., LC-MS).
-
Caption: Workflow for site-specific chemical synthesis of ac4C-RNA.
Protocol 2: Enzymatic Synthesis of ac4C-RNA via In Vitro Transcription (IVT)
This method produces RNA transcripts where all cytidine residues are replaced with N4-acetylcytidine. It is suitable for generating globally modified RNAs for studies where site-specificity is not required.
Methodology
-
DNA Template Preparation:
-
Generate a linear double-stranded DNA template containing a T7 RNA polymerase promoter sequence upstream of the desired RNA sequence.[12] This can be achieved by PCR amplification using primers that add the T7 promoter or by linearizing a plasmid containing the template cassette.
-
Purify the DNA template to remove any contaminants that may inhibit the transcription reaction.
-
-
In Vitro Transcription Reaction Setup:
-
Assemble the transcription reaction at room temperature in the following order:
-
Nuclease-free water
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 30 mM MgCl₂, 2 mM Spermidine)[13]
-
Ribonuclease (RNase) inhibitor
-
ATP, GTP, UTP (final concentration typically 5-10 mM each)[13][14]
-
N4-acetylcytidine triphosphate (ac4C-CTP) (final concentration 5-10 mM)[15]
-
Linear DNA template (50-100 ng/µL)
-
T7 RNA polymerase
-
-
Mix gently and incubate at 37°C for 2-4 hours.
-
-
DNA Template Removal:
-
Following incubation, add DNase I to the reaction mixture to degrade the DNA template.[12]
-
Incubate at 37°C for 15-30 minutes.
-
-
RNA Purification:
-
Purify the synthesized ac4C-RNA using a column-based RNA cleanup kit, phenol-chloroform extraction followed by ethanol (B145695) precipitation, or magnetic beads (e.g., Agencourt RNAclean).[12][16]
-
Resuspend the purified RNA in nuclease-free water or a suitable buffer.
-
-
Quality Control:
-
Assess the integrity and size of the RNA transcript using denaturing gel electrophoresis (agarose or polyacrylamide).
-
Determine the concentration using a spectrophotometer (e.g., NanoDrop).
-
Confirm the incorporation of ac4C using LC-MS analysis of nucleoside digests.
-
Caption: Workflow for enzymatic synthesis of globally ac4C-modified RNA.
Protocol 3: Analysis of RNA Duplex Stability via Thermal Denaturation
This protocol determines the melting temperature (Tm) of an RNA duplex, providing a direct measure of its thermodynamic stability. It is used to quantify the stabilizing effect of ac4C within a base-paired region.[1][2]
Methodology
-
Sample Preparation:
-
Synthesize and purify two complementary RNA oligonucleotides, one of which contains the ac4C modification. Also, synthesize the corresponding unmodified control duplex.
-
Anneal the complementary strands by mixing them in equimolar amounts in a buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
Heat the mixture to 95°C for 3 minutes and then allow it to cool slowly to room temperature to form the duplex.
-
-
UV-Vis Spectrophotometry:
-
Use a UV-Vis spectrophotometer equipped with a temperature controller (peltier).
-
Monitor the absorbance of the RNA duplex at 260 nm as the temperature is increased from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C) in small increments (e.g., 0.5°C or 1°C per minute).
-
-
Data Analysis:
-
Plot the absorbance at 260 nm versus temperature. This will generate a sigmoidal melting curve.
-
The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands. This corresponds to the midpoint of the transition in the melting curve.
-
Calculate the Tm by determining the maximum of the first derivative of the melting curve.
-
Compare the Tm of the ac4C-modified duplex to the unmodified control to determine the change in stability (ΔTm).
-
Protocol 4: Mapping ac4C Sites via RedaC:T-Seq
To confirm the presence and location of ac4C in cellular or synthesized RNA, a chemical-based sequencing method can be employed. RedaC:T-seq relies on the specific reduction of ac4C, which leads to a predictable misincorporation during reverse transcription.[16][17]
Methodology
-
RNA Preparation:
-
Isolate total RNA from cells or use purified synthetic RNA. For cellular RNA, perform ribosomal RNA depletion.
-
-
Chemical Reduction:
-
Treat the RNA sample with sodium borohydride (B1222165) (NaBH₄). This reduces N4-acetylcytidine to N4-acetyl-3,4,5,6-tetrahydrocytidine.[16][18] This reduced base does not pair correctly during reverse transcription.
-
Prepare a parallel control sample that is mock-treated without NaBH₄.
-
-
Reverse Transcription and Library Preparation:
-
Perform reverse transcription on both the NaBH₄-treated and control RNA. The reduced ac4C will cause a non-cognate nucleotide (typically adenosine) to be incorporated into the cDNA strand.[19]
-
Prepare sequencing libraries from the resulting cDNA for high-throughput sequencing (e.g., Illumina).
-
-
Sequencing and Bioinformatic Analysis:
-
Sequence the libraries.
-
Align the sequencing reads to the reference transcriptome.
-
Identify ac4C sites by looking for C-to-T transitions that are significantly enriched in the NaBH₄-treated sample compared to the control sample.[16]
-
Functional Consequences and Regulatory Pathway
The synthesis of ac4C-modified RNA is essential for elucidating its downstream biological functions. The NAT10 enzyme is the central "writer" of this modification on various RNA species. On mRNA, the addition of ac4C enhances transcript stability and promotes more efficient translation, ultimately leading to increased protein production from the modified transcript.
References
- 1. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent advances in the potential role of RNA N4-acetylcytidine in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Processing, Gene Regulation, Biological Functions, and Clinical Relevance of N4-Acetylcytidine on RNA: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. academic.oup.com [academic.oup.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization | bioRxiv [biorxiv.org]
- 12. youtube.com [youtube.com]
- 13. Effective Synthesis of High-Integrity mRNA Using In Vitro Transcription [mdpi.com]
- 14. neb.com [neb.com]
- 15. N4-Acetyl-CTP, Nucleotides for mRNA Modification - Jena Bioscience [jenabioscience.com]
- 16. Protocol for base resolution mapping of ac4C using RedaC:T-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Nucleotide resolution sequencing of N4-acetylcytidine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enhanced ac4C detection in RNA via chemical reduction and cDNA synthesis with modified dNTPs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ac-rC Phosphoramidite in the Synthesis of siRNA and Antisense Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction to Ac-rC Phosphoramidite (B1245037)
Ac-rC (N4-Acetyl-5'-O-DMT-2'-O-TBDMS-cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl)) phosphoramidite is a crucial building block in the chemical synthesis of RNA and modified oligonucleotides, such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs). The acetyl (Ac) protecting group on the exocyclic amine of cytidine (B196190) offers rapid and efficient deprotection under mild basic conditions, which is particularly advantageous when synthesizing oligonucleotides containing sensitive modifications. The 5'-dimethoxytrityl (DMT) group allows for the monitoring of coupling efficiency and facilitates purification, while the 2'-tert-butyldimethylsilyl (TBDMS) group protects the 2'-hydroxyl of the ribose sugar during synthesis.
These features make Ac-rC phosphoramidite a valuable reagent for the production of high-quality oligonucleotides for a range of research and therapeutic applications. Its compatibility with modern solid-phase synthesis techniques enables the reliable and efficient production of custom RNA sequences.
Application in siRNA Synthesis
siRNAs are double-stranded RNA molecules that mediate sequence-specific gene silencing through the RNA interference (RNAi) pathway. Chemical modifications are often incorporated into synthetic siRNAs to enhance their stability, reduce off-target effects, and improve their pharmacokinetic properties. This compound is utilized in the synthesis of the RNA strands of siRNA duplexes. The incorporation of Ac-rC, often in conjunction with other modified phosphoramidites (e.g., with 2'-O-methyl or phosphorothioate (B77711) modifications), contributes to the overall stability and performance of the resulting siRNA.
Application in Antisense Oligonucleotide Synthesis
Antisense oligonucleotides are single-stranded nucleic acid molecules designed to bind to a specific messenger RNA (mRNA) and modulate its function, typically leading to the degradation of the mRNA or the inhibition of its translation. The chemical composition of ASOs is critical to their efficacy and safety. This compound can be used in the synthesis of ASOs, particularly those with an RNA component or those requiring mild deprotection conditions to preserve other chemical modifications within the oligonucleotide.
Data Presentation
The following tables summarize representative quantitative data for oligonucleotides synthesized using modern phosphoramidite chemistry, including modifications often used in conjunction with this compound.
Table 1: Typical Coupling Efficiencies for Phosphoramidites in Oligonucleotide Synthesis
| Phosphoramidite Type | Average Stepwise Coupling Efficiency (%) | Overall Yield for a 21-mer Oligonucleotide (%)* |
| Standard DNA Phosphoramidites | >99% | ~81% |
| Standard RNA Phosphoramidites (including Ac-rC) | >98.5% | ~70% |
| 2'-O-Methyl RNA Phosphoramidites | >99% | ~81% |
*Calculated as (Average Stepwise Coupling Efficiency)^n, where n is the number of coupling steps (20 for a 21-mer).
Table 2: Representative Serum Stability of Modified Oligonucleotides
| Oligonucleotide Type | Modification Pattern | Approximate Half-life in Serum |
| Unmodified siRNA | None | < 1 hour |
| Modified siRNA | 2'-O-Methyl modifications on sense and antisense strands | > 24 hours[1][2] |
| Modified Antisense Oligonucleotide | Phosphorothioate backbone | > 48 hours[3] |
| Modified Antisense Oligonucleotide | 2'-O-Methoxyethyl (MOE) modifications | Significantly enhanced nuclease resistance[4][5] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of RNA Oligonucleotides
This protocol outlines the general steps for the automated solid-phase synthesis of an RNA oligonucleotide using Ac-rC and other standard RNA phosphoramidites on a DNA/RNA synthesizer.
Materials and Reagents:
-
This compound and other required RNA phosphoramidites (e.g., Bz-rA, iBu-rG, rU)
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Anhydrous acetonitrile (B52724)
-
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)
-
Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)
-
Oxidizer solution (Iodine in THF/pyridine/water)
-
Deblocking solution (3% trichloroacetic acid in dichloromethane)
-
Washing solvent (acetonitrile)
Procedure:
-
Preparation:
-
Dissolve the this compound and other RNA phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M).
-
Install the reagent bottles on the synthesizer.
-
Pack the CPG solid support into a synthesis column.
-
-
Synthesis Cycle (repeated for each nucleotide addition):
-
Deblocking (Detritylation): The 5'-DMT protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution. The column is then washed with acetonitrile. The orange color of the collected trityl cation solution can be used to monitor the coupling efficiency of the previous cycle.
-
Coupling: The this compound (or other specified phosphoramidite) and activator solution are delivered to the synthesis column. The coupling reaction forms a phosphite (B83602) triester linkage. A typical coupling time for RNA phosphoramidites is 5-10 minutes.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles. The column is then washed with acetonitrile.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester linkage using the oxidizer solution. The column is then washed with acetonitrile.
-
-
Final Deblocking: After the final synthesis cycle, the terminal 5'-DMT group can be either removed on the synthesizer ("DMT-off") or left on for purification ("DMT-on").
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support and the protecting groups are removed as described in Protocol 2.
Protocol 2: Cleavage and Deprotection using AMA
This protocol describes the cleavage of the oligonucleotide from the solid support and the removal of the protecting groups using a mixture of ammonium (B1175870) hydroxide (B78521) and aqueous methylamine (B109427) (AMA). This method is particularly suitable for oligonucleotides synthesized with this compound.[6][7][8][9]
Materials and Reagents:
-
Ammonium hydroxide (30%)
-
Aqueous methylamine (40%)
-
Ammonium hydroxide/methylamine (AMA) solution (1:1 v/v)
-
Triethylamine trihydrofluoride (TEA·3HF)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Sterile, nuclease-free water
Procedure:
-
Cleavage and Base Deprotection:
-
Transfer the CPG solid support with the synthesized oligonucleotide to a screw-cap vial.
-
Add 1 mL of the AMA solution to the vial.
-
Allow the vial to cool to room temperature.
-
Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new microcentrifuge tube.
-
Dry the oligonucleotide solution using a vacuum concentrator.
-
-
2'-TBDMS Deprotection:
-
To the dried oligonucleotide pellet, add 100 µL of a 1:1.5:3 mixture of TEA·3HF, N,N-dimethylformamide, and DMSO.
-
Incubate at 65°C for 1.5 hours.
-
Quench the reaction by adding an appropriate quenching buffer or by proceeding directly to purification.
-
Protocol 3: Purification of Oligonucleotides by HPLC
This protocol provides a general guideline for the purification of synthetic oligonucleotides using either Reverse-Phase (RP) or Ion-Exchange (IE) High-Performance Liquid Chromatography (HPLC).
Method 3A: Reverse-Phase HPLC (for DMT-on oligonucleotides) [10][11][12]
Materials and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0
-
Mobile Phase B: Acetonitrile
-
Detritylation Solution: 80% acetic acid in water
-
Desalting columns
Procedure:
-
Resuspend the crude, deprotected oligonucleotide pellet (with the 5'-DMT group still attached) in Mobile Phase A.
-
Inject the sample onto the HPLC system.
-
Elute the oligonucleotide using a gradient of Mobile Phase B (e.g., 5-50% over 30 minutes).
-
Monitor the elution at 260 nm. The DMT-on product will be the most retained (longest elution time) peak.
-
Collect the fractions corresponding to the major peak.
-
Dry the collected fractions in a vacuum concentrator.
-
To remove the DMT group, resuspend the dried pellet in the detritylation solution and incubate at room temperature for 30 minutes.
-
Dry the solution again in a vacuum concentrator.
-
Desalt the final product using a desalting column according to the manufacturer's instructions.
Method 3B: Ion-Exchange HPLC (for DMT-off oligonucleotides) [10][13][14]
Materials and Reagents:
-
HPLC system with a UV detector
-
Strong anion-exchange HPLC column
-
Mobile Phase A: 20 mM Sodium perchlorate (B79767) in 20% acetonitrile, pH 7.0
-
Mobile Phase B: 400 mM Sodium perchlorate in 20% acetonitrile, pH 7.0
-
Desalting columns
Procedure:
-
Resuspend the crude, deprotected oligonucleotide pellet (DMT-off) in Mobile Phase A.
-
Inject the sample onto the HPLC system.
-
Elute the oligonucleotide using a gradient of Mobile Phase B (e.g., 0-100% over 40 minutes).
-
Monitor the elution at 260 nm. The full-length product will be the major peak.
-
Collect the fractions corresponding to the major peak.
-
Desalt the collected fractions using a desalting column according to the manufacturer's instructions.
Protocol 4: In Vitro siRNA Knockdown Experiment
Materials and Reagents:
-
Synthesized and purified siRNA duplex targeting the gene of interest
-
Negative control siRNA (non-targeting sequence)
-
Positive control siRNA (targeting a well-characterized housekeeping gene)
-
Mammalian cell line appropriate for the experiment
-
Cell culture medium and supplements
-
Transfection reagent (e.g., lipid-based)
-
Opti-MEM® I Reduced Serum Medium (or similar)
-
Multi-well cell culture plates
-
Reagents for RNA extraction
-
Reagents for quantitative real-time PCR (qRT-PCR)
Procedure:
-
Cell Seeding:
-
The day before transfection, seed the cells in multi-well plates at a density that will result in 70-90% confluency at the time of transfection.
-
-
Transfection:
-
For each well to be transfected, dilute the siRNA in Opti-MEM® to the desired final concentration (e.g., 10-50 nM).
-
In a separate tube, dilute the transfection reagent in Opti-MEM® according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.
-
Add the siRNA-transfection reagent complexes to the cells.
-
Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
-
-
RNA Extraction and qRT-PCR:
-
After the incubation period, lyse the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using primers specific for the target gene and a reference gene (e.g., GAPDH).
-
-
Data Analysis:
-
Calculate the relative expression of the target gene in cells treated with the target-specific siRNA compared to cells treated with the negative control siRNA, after normalizing to the reference gene. A significant reduction in the target gene expression indicates successful knockdown.
-
Visualizations
Caption: The RNase H-dependent mechanism of action for antisense oligonucleotides.[3][25][26][27][28]
Caption: Experimental workflow for oligonucleotide synthesis and purification.
References
- 1. Synthesis, gene silencing activity, thermal stability, and serum stability of siRNA containing four ( S )-5′- C -aminopropyl-2′- O -methylnucleosides ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00705C [pubs.rsc.org]
- 2. Small interfering RNAs containing full 2′-O-methylribonucleotide-modified sense strands display Argonaute2/eIF2C2-dependent activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. idtdna.com [idtdna.com]
- 5. Structure and Nuclease Resistance of 2′,4′-Constrained 2′-O-Methoxyethyl (cMOE) and 2′-O-Ethyl (cEt) Modified DNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. Deprotection and Purification of Oligonucleotides [bio-protocol.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. glenresearch.com [glenresearch.com]
- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 11. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. scribd.com [scribd.com]
- 13. Large Scale Purification Of Oligonucleotides With Ion Exchange Chromatography [advancingrna.com]
- 14. ymc.co.jp [ymc.co.jp]
- 15. RNAi Four-Step Workflow | Thermo Fisher Scientific - US [thermofisher.com]
- 16. youtube.com [youtube.com]
- 17. siRNA-Induced mRNA Knockdown and Phenotype | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Optimizing the workflow for successful RNA interference (RNAi) experiments in difficult-to-transfect cells [horizondiscovery.com]
- 19. A Step-by-Step Procedure to Analyze the Efficacy of siRNA Using Real-Time PCR | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. biologydiscussion.com [biologydiscussion.com]
- 24. RNA Interference (RNAi) [ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Chemistry, mechanism and clinical status of antisense oligonucleotides and duplex RNAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ac-rC Phosphoramidite in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N4-acetylcytidine (ac4C) is a naturally occurring post-transcriptional RNA modification that plays a crucial role in regulating RNA stability and translation. The incorporation of ac4C into synthetic oligonucleotides is of significant interest for the development of RNA-based therapeutics and for studying the biological functions of this modification. Ac-rC phosphoramidite (B1245037) is the key chemical building block that enables the site-specific incorporation of N4-acetylcytidine into synthetic RNA oligonucleotides using standard automated solid-phase synthesis technology.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Ac-rC phosphoramidite. This document covers the entire workflow, from handling and storage of the phosphoramidite to the final deprotection and purification of the modified oligonucleotide. Detailed protocols, quantitative data, and visual diagrams are provided to ensure successful synthesis and application of ac4C-containing oligonucleotides.
Chemical Properties and Handling
This compound is a phosphoramidite reagent containing a 5'-dimethoxytrityl (DMT) group for purification and monitoring of synthesis efficiency, a standard 2'-O-protecting group (e.g., TBDMS or TOM), and an acetyl group protecting the N4 exocyclic amine of cytidine (B196190). It is designed for use in standard phosphoramidite chemistry for RNA synthesis.
Storage and Stability:
Proper storage and handling of this compound are critical to maintain its reactivity and ensure high coupling efficiency.
| Condition | Duration |
| Dry, solid form at -20°C or below | Up to 1 year |
| In anhydrous acetonitrile (B52724) solution on synthesizer | 2-3 days[1] |
| Stock solution in anhydrous acetonitrile at -20°C (with molecular sieves) | Up to 1 month[2] |
| Stock solution in anhydrous acetonitrile at -80°C (with molecular sieves) | Up to 6 months[2] |
It is crucial to handle the phosphoramidite under anhydrous conditions to prevent hydrolysis, which can significantly reduce coupling efficiency. Use fresh, anhydrous acetonitrile with low water content (<30 ppm) for dissolution.
Experimental Protocols
The following protocols outline the key steps for the incorporation of Ac-rC into synthetic oligonucleotides using an automated DNA/RNA synthesizer.
Preparation of this compound Solution
-
Allow the this compound vial to warm to room temperature before opening to prevent moisture condensation.
-
Under an inert atmosphere (e.g., argon), dissolve the required amount of this compound in anhydrous acetonitrile to the desired concentration. A standard concentration for automated synthesis is 0.1 M.[3][4]
-
Gently swirl the vial to ensure complete dissolution.
-
Install the vial on the synthesizer.
Automated Oligonucleotide Synthesis Cycle
The synthesis of oligonucleotides containing Ac-rC follows the standard phosphoramidite cycle of detritylation, coupling, capping, and oxidation.
Step 1: Detritylation (Deblocking)
-
Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in dichloromethane (B109758) (DCM).
-
Purpose: Removes the 5'-DMT protecting group from the growing oligonucleotide chain, exposing the 5'-hydroxyl group for the next coupling reaction.
Step 2: Coupling
-
Reagents:
-
Purpose: The activator protonates the diisopropylamino group of the this compound, making it a reactive intermediate that couples with the 5'-hydroxyl group of the support-bound oligonucleotide.
-
Coupling Time: For modified phosphoramidites like Ac-rC, a longer coupling time compared to standard phosphoramidites is recommended to ensure high efficiency. A coupling time of 5-15 minutes is generally suggested.[3] While specific coupling efficiency data for this compound is not widely published, standard phosphoramidite chemistry typically achieves >99% coupling efficiency.[8] To maximize yield, especially for critical positions, a double or triple coupling can be performed.[3]
Step 3: Capping
-
Reagents:
-
Capping A: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF)/lutidine.
-
Capping B: 16% N-Methylimidazole in THF.
-
-
Purpose: Acetylates any unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences in subsequent cycles.[8]
Step 4: Oxidation
-
Reagent: 0.02 M Iodine in THF/water/pyridine.
-
Purpose: Oxidizes the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.
The cycle is repeated for each subsequent nucleotide addition until the full-length oligonucleotide is synthesized.
Cleavage and Deprotection
This is a critical step for oligonucleotides containing Ac-rC, as the acetyl protecting group on the cytidine base needs to be retained in the final product. Therefore, standard deprotection conditions using concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures must be avoided as they will cleave the N4-acetyl group. Milder deprotection strategies are required.
Recommended Deprotection Conditions for Ac-rC Oligonucleotides:
| Reagent | Temperature | Duration | Notes |
| 0.05 M Potassium Carbonate in Methanol (B129727) | Room Temperature | 4 hours | Recommended for UltraMild protecting groups on other bases.[9] |
| Anhydrous 2 M Ammonia in Methanol | Room Temperature | 60 hours | Sufficient to cleave N2-isobutyryl on guanine (B1146940) while preserving base-labile modifications.[10] |
| 30% Ammonium Hydroxide / 40% Methylamine (AMA) (1:1 v/v) | Room Temperature | 2 hours | Faster than ammonium hydroxide alone.[11] |
| Tert-Butylamine/water (1:3 v/v) | 60°C | 6 hours | Effective for deprotecting standard A, C, and dmf-G protecting groups.[9] |
Detailed Deprotection Protocol (using Potassium Carbonate):
-
After synthesis, wash the solid support with anhydrous acetonitrile and dry it under a stream of argon.
-
Prepare a fresh solution of 0.05 M potassium carbonate in anhydrous methanol.
-
Add the potassium carbonate solution to the solid support in a sealed vial.
-
Incubate at room temperature for 4 hours with gentle agitation.
-
After incubation, carefully transfer the supernatant containing the cleaved and partially deprotected oligonucleotide to a new tube.
-
Wash the support with methanol and combine the washes with the supernatant.
-
Evaporate the solvent to dryness.
-
Proceed with the removal of the 2'-O-silyl protecting groups.
2'-O-Silyl Group Deprotection
-
Reagent: Triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (B87167) (DMSO).
-
Procedure:
-
Resuspend the dried oligonucleotide in the TEA·3HF solution.
-
Incubate at 65°C for 2.5 hours.
-
Quench the reaction by adding an appropriate quenching buffer.
-
Desalt the oligonucleotide using a suitable method (e.g., size exclusion chromatography or ethanol (B145695) precipitation).
-
Purification
The final DMT-on oligonucleotide can be purified using reverse-phase HPLC (RP-HPLC). The DMT group provides a strong hydrophobic handle for separation. After purification, the DMT group is removed by treatment with an acidic solution (e.g., 80% acetic acid), followed by desalting.
Visualizations
Experimental Workflow for Synthesis of ac4C-RNA
Caption: Workflow for the synthesis of RNA containing N4-acetylcytidine (ac4C).
NAT10-Mediated rRNA Processing Pathway
Caption: Role of NAT10 in the processing of 18S rRNA and ribosome biogenesis.[12][13]
Applications of ac4C-Modified Oligonucleotides
Oligonucleotides containing ac4C are valuable tools for a variety of applications in research and drug development:
-
Studying RNA-Protein Interactions: Ac4C can influence the binding of proteins to RNA, and synthetic ac4C-containing probes can be used to identify and characterize these interactions.
-
Investigating RNA Structure and Stability: The acetyl group of ac4C can impact the local conformation and overall stability of RNA duplexes.[14][15][16][17][18] Synthetic oligonucleotides allow for systematic studies of these effects.
-
Modulating Gene Expression: As ac4C is known to enhance mRNA stability and translation efficiency, the incorporation of ac4C into synthetic mRNAs or siRNAs could be a strategy to improve their therapeutic efficacy.
-
Development of RNA-Based Therapeutics: The inclusion of natural modifications like ac4C in therapeutic oligonucleotides may improve their stability, reduce immunogenicity, and enhance their biological activity.
Conclusion
The use of this compound provides a reliable method for the site-specific incorporation of N4-acetylcytidine into synthetic RNA. By following the detailed protocols and handling guidelines outlined in these application notes, researchers can successfully synthesize high-quality ac4C-modified oligonucleotides for a wide range of applications in basic research and the development of novel RNA-based therapeutics. The provided diagrams offer a clear visual representation of the synthesis workflow and the biological context of ac4C, further aiding in the understanding and implementation of this technology.
References
- 1. atdbio.com [atdbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. WO2006116476A1 - Activators for oligonucleotide and phosphoramidite synthesis - Google Patents [patents.google.com]
- 7. EP1874792B1 - Activators for oligonucleotide and phosphoramidite synthesis - Google Patents [patents.google.com]
- 8. sg.idtdna.com [sg.idtdna.com]
- 9. glenresearch.com [glenresearch.com]
- 10. Chemical incorporation of 1-methyladenosine into oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. shigematsu-bio.com [shigematsu-bio.com]
- 12. Human NAT10 Is an ATP-dependent RNA Acetyltransferase Responsible for N4-Acetylcytidine Formation in 18 S Ribosomal RNA (rRNA) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Site-Specific Synthesis of N⁴-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization [agris.fao.org]
- 17. researchgate.net [researchgate.net]
- 18. biorxiv.org [biorxiv.org]
Application Notes: Ac-rC Phosphoramidite for Site-Specific RNA Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
N4-acetylcytidine (ac4C) is a highly conserved post-transcriptional modification found in all domains of life, present in various RNA species including messenger RNA (mRNA), ribosomal RNA (rRNA), and transfer RNA (tRNA).[1][2] This modification plays a crucial role in regulating RNA stability, structure, and function. For instance, ac4C enhances the stability of tRNA and promotes the accuracy of translation.[3] The study of ac4C's precise biological roles has been historically challenging due to the difficulty of incorporating it into specific RNA sequences. Ac-rC phosphoramidite (B1245037) is the key chemical reagent that enables the site-specific incorporation of N4-acetylcytidine into synthetic RNA oligonucleotides using standard phosphoramidite chemistry.[4] This allows for detailed biophysical, structural, and functional analyses, providing a foundational understanding of how this universally conserved nucleobase impacts biology and disease.[1][2]
Principle of Application
The site-specific introduction of N4-acetylcytidine into an RNA oligonucleotide is achieved via automated solid-phase phosphoramidite chemistry. Ac-rC phosphoramidite, a derivative of N4-acetylcytidine, is engineered with protecting groups to ensure controlled synthesis. Key features include a 5'-dimethoxytrityl (DMT) group for sequential chain elongation, a 2'-hydroxyl protecting group (commonly tert-butyldimethylsilyl, TBDMS) to prevent unwanted reactions, and a 3'-phosphoramidite moiety that facilitates coupling to the growing RNA chain.[2][5] The synthesis occurs in a four-step cycle—deblocking, coupling, capping, and oxidation—which is repeated for each nucleotide added to the sequence.[] This methodology allows for the precise placement of ac4C within any desired RNA sequence, enabling the production of highly pure, modified oligonucleotides for a wide range of applications.
Key Applications
-
Biophysical Studies : Synthesizing RNA duplexes with site-specific ac4C allows for the quantitative analysis of its effect on RNA stability. Thermal denaturation studies have shown that ac4C significantly increases the melting temperature (Tm) of RNA duplexes, thereby enhancing their thermodynamic stability.[1]
-
Structural Biology : RNA oligonucleotides containing ac4C can be used for structural determination studies (e.g., NMR or X-ray crystallography) to understand the conformational changes induced by this modification.
-
Therapeutic RNA Development : Modified phosphoramidites are essential in the synthesis of therapeutic oligonucleotides such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs).[7] Incorporating modifications like ac4C can improve stability, reduce immunogenicity, and enhance the efficacy of RNA-based drugs.[]
-
Probing RNA-Protein Interactions : Site-specifically modified RNAs are powerful tools for investigating how RNA modifications influence the binding of proteins and other cellular factors.
-
Development of Diagnostic Tools : The synthesis of ac4C-containing RNA serves as a critical standard and control for developing and validating new sequencing technologies designed to map RNA modifications across the transcriptome, such as ac4C-seq.[8]
Data Presentation
Table 1: General Specifications for this compound
| Property | Specification |
| Chemical Name | 5'-O-DMT-N4-acetyl-2'-O-TBDMS-cytidine-3'-CE-phosphoramidite |
| Abbreviation | Ac-rC CEP |
| Purity (HPLC) | ≥98% |
| Purity (³¹P NMR) | ≥99% |
| Appearance | White to off-white powder |
| Solubility | Acetonitrile (B52724) |
| Storage | Freezer storage (≤ -20°C), protect from moisture and light.[9] |
Table 2: Impact of Coupling Efficiency on Theoretical Yield of Full-Length Oligonucleotide
The efficiency of the coupling step is critical for the overall yield, especially for longer RNA sequences.[] Even a minor decrease in efficiency results in a significant loss of the desired full-length product.[10]
| Oligo Length | 98.0% Avg. Coupling Efficiency | 99.0% Avg. Coupling Efficiency | 99.5% Avg. Coupling Efficiency |
| 20-mer | 67.3% | 82.6% | 90.9% |
| 30-mer | 55.2% | 74.0% | 86.1% |
| 40-mer | 45.3% | 66.9% | 81.8% |
| 50-mer | 37.1% | 60.5% | 77.8% |
Calculated as (Coupling Efficiency)^(Oligo Length - 1)
Table 3: Thermal Denaturation Data for RNA Duplexes Containing ac4C
Studies have demonstrated that a single ac4C modification can significantly stabilize an RNA duplex. The change in melting temperature (ΔTm) quantifies this effect.
| RNA Duplex Context | Unmodified (C) Tm (°C) | Modified (ac4C) Tm (°C) | ΔTm (°C) |
| Human 18S rRNA (Helix 45 model) | 53.6 ± 0.2 | 55.4 ± 0.3 | +1.8 |
| Human 18S rRNA with G•U wobble pair | 51.5 ± 0.2 | 53.7 ± 0.1 | +2.2 |
| Human tRNA D-arm hairpin | 62.9 ± 0.7 | 71.4 ± 0.4 | +8.2 |
Data sourced from Bartee et al., 2022.[1] Conditions: 5 µM RNA in 10 mM sodium phosphate (B84403), 100 mM NaCl, 0.1 mM EDTA, pH 7.0.
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of ac4C-Modified RNA
This protocol outlines the standard procedure for synthesizing an RNA oligonucleotide with a site-specific ac4C modification using an automated DNA/RNA synthesizer.
1. Reagent Preparation:
-
Dissolve standard RNA phosphoramidites (rA, rG, rU) and this compound in anhydrous acetonitrile to the manufacturer's recommended concentration (e.g., 0.1 M).
-
Ensure all other synthesis reagents (activator, capping reagents, oxidizer, deblocking solution) are fresh and properly installed on the synthesizer.
2. Synthesizer Setup:
-
Install the appropriate solid support (e.g., CPG) functionalized with the desired 3'-terminal nucleoside.
-
Prime all reagent lines to ensure consistent delivery.
-
Enter the desired RNA sequence, specifying the position for Ac-rC incorporation.
3. Automated Synthesis Cycle: The synthesizer will execute the following four steps iteratively for each nucleotide addition.
-
Step A: Deblocking (Detritylation)
-
The 5'-DMT protecting group is removed from the support-bound nucleoside by treating with a mild acid (e.g., 3% trichloroacetic acid in dichloromethane), exposing a free 5'-hydroxyl group.
-
-
Step B: Coupling
-
The this compound (or other standard amidite) is delivered to the column along with an activator (e.g., 5-ethylthio-1H-tetrazole, ETT).[9] The activated phosphoramidite reacts with the free 5'-hydroxyl group, forming a phosphite (B83602) triester linkage.
-
-
Step C: Capping
-
Any unreacted 5'-hydroxyl groups are acetylated using a mixture of acetic anhydride (B1165640) and N-methylimidazole. This prevents the formation of deletion mutants in subsequent cycles.[9]
-
-
Step D: Oxidation
-
The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an oxidizing agent, typically a solution of iodine in water/pyridine/THF.
-
4. Final Deblocking:
-
After the final cycle, the terminal 5'-DMT group is typically left on (DMT-on) to facilitate purification.
References
- 1. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N4-acetylcytidine modifies primary microRNAs for processing in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 7. US8933214B2 - RNA synthesisâphosphoramidites for synthetic RNA in the reverse direction, and application in convenient introduction of ligands, chromophores and modifications of synthetic RNA at the 3â²-end - Google Patents [patents.google.com]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
- 9. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting low coupling efficiency with Ac-rC phosphoramidite
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low coupling efficiency with Ac-rC (N4-Acetyl-5'-O-DMT-2'-O-TBDMS-cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl)) phosphoramidite (B1245037) during oligonucleotide synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common causes of low coupling efficiency in oligonucleotide synthesis?
Low coupling efficiency is a critical issue that can significantly reduce the yield of the desired full-length oligonucleotide. The most frequent culprits include:
-
Presence of Moisture: Water is a primary inhibitor of the coupling reaction. It can react with the activated phosphoramidite, rendering it inactive. All reagents, especially the acetonitrile (B52724) (ACN) solvent and the phosphoramidite solution, must be anhydrous.[1][2][3] High humidity can also adversely affect the synthesis.[4][5]
-
Degraded Phosphoramidite: Ac-rC phosphoramidite is sensitive to moisture and oxidation and has a finite shelf life. Using expired or improperly stored phosphoramidites will lead to poor coupling.[3]
-
Suboptimal Activator: The activator is crucial for the coupling reaction. Using an inappropriate, old, or incorrectly concentrated activator solution can significantly reduce efficiency.[3]
-
Instrument and Fluidics Issues: Problems with the DNA/RNA synthesizer, such as leaks, blocked lines, or inaccurate reagent delivery, can prevent sufficient reagent from reaching the synthesis column.[3]
-
Solid Support Problems: For longer sequences, the pores of the solid support can become clogged, hindering reagent access to the growing oligonucleotide chain.[1][3]
Q2: How does coupling efficiency impact the final yield of my oligonucleotide?
The success of oligonucleotide synthesis is highly dependent on achieving near-quantitative coupling efficiency at each step. A small decrease in average coupling efficiency can lead to a dramatic reduction in the yield of the full-length product, especially for longer oligonucleotides.
| Average Coupling Efficiency (%) | Theoretical Yield of Full-Length 20mer (%) | Theoretical Yield of Full-Length 50mer (%) | Theoretical Yield of Full-Length 100mer (%) |
| 99.4 | 89.2 | 74.5 | 55.0 |
| 99.0 | 82.6 | 60.5 | 36.6 |
| 98.0 | 67.6 | 36.4 | 13.3 |
| 95.0 | 35.8 | 7.7 | 0.6 |
| 90.0 | 12.2 | 0.5 | 0.003 |
(Data compiled from sources discussing the mathematical relationship between coupling efficiency and final yield.[1][5][6])
Q3: My latest synthesis using this compound showed low coupling. What immediate steps should I take?
When encountering low coupling efficiency, a systematic approach to troubleshooting is essential. The following diagram outlines a recommended workflow.
Caption: Troubleshooting workflow for low coupling efficiency.
Q4: What are the proper storage and handling procedures for this compound?
Proper storage and handling are critical to maintaining the integrity of this compound.
-
Storage: Store in a freezer at or below -20°C in a tightly sealed container with a desiccant.[7][8][9][10] Some suppliers recommend storage at -80°C for long-term stability (up to 6 months).[11]
-
Handling: Before use, allow the vial to warm to room temperature for at least 30 minutes before opening to prevent condensation of moisture onto the powder. Handle under an inert, dry atmosphere (e.g., argon or dry nitrogen).[1]
Q5: How can I ensure my solvents and reagents are sufficiently anhydrous?
Maintaining anhydrous conditions is arguably the most critical factor for high coupling efficiency.
-
Acetonitrile (ACN): Use DNA/RNA synthesis grade ACN with a water content of less than 30 ppm, preferably under 10 ppm.[12] Purchase in septum-sealed bottles and use a fresh bottle when installing new phosphoramidites.[1]
-
Phosphoramidite Dissolution: Dissolve the phosphoramidite under an inert, anhydrous atmosphere. Use a syringe technique to transfer anhydrous ACN to the phosphoramidite vial to avoid introducing atmospheric moisture.[1]
-
Drying Filters: Use in-line drying filters for the inert gas (argon or helium) supplied to the synthesizer.[1]
Experimental Protocols
Protocol 1: Anhydrous Dissolution of this compound
This protocol describes the technique for dissolving phosphoramidites while maintaining anhydrous conditions.[1]
Materials:
-
Vial of this compound
-
Septum-sealed bottle of anhydrous ACN
-
Dry argon or nitrogen source with a sterile needle
-
Sterile, gas-tight syringe with a needle
Procedure:
-
Allow the this compound vial and the ACN bottle to equilibrate to room temperature.
-
Pressurize the phosphoramidite vial with dry argon gas.
-
Uncap the syringe and flush it with dry argon several times.
-
Pierce the septum of the ACN bottle with the syringe needle.
-
Invert the ACN bottle and draw the required volume of solvent into the syringe. The argon in the syringe will be displaced by the ACN.
-
Inject the anhydrous ACN into the phosphoramidite vial.
-
Gently swirl the vial until the phosphoramidite is completely dissolved.
-
Install the vial on the synthesizer.
Protocol 2: Monitoring Coupling Efficiency via Trityl Cation Assay
The dimethoxytrityl (DMT) cation released during the deblocking step has a characteristic orange color and can be quantified by UV-Vis spectrophotometry to monitor coupling efficiency in real-time.[3]
Procedure:
-
Setup: Ensure the synthesizer is equipped with an in-line UV-Vis detector set to measure absorbance around 495 nm.
-
Synthesis Cycle: During each deblocking step, the acidic reagent cleaves the DMT group from the 5'-end of the newly coupled nucleotide.
-
Data Collection: The released DMT cation is carried through the detector. The instrument's software records the absorbance peak for each cycle.
-
Analysis: The coupling efficiency of a given cycle is calculated as the ratio of the trityl absorbance of that cycle to the absorbance of the preceding cycle. A consistent or slightly decreasing peak area indicates high coupling efficiency. A significant drop indicates a coupling failure.
Signaling Pathways and Logical Relationships
The chemical reaction at the core of the coupling step is a multi-stage process involving the phosphoramidite, the activator, and the growing oligonucleotide chain.
References
- 1. glenresearch.com [glenresearch.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. eu.idtdna.com [eu.idtdna.com]
- 7. This compound, standard grade, serum vial bottle 2 g | Buy Online | Thermo Scientific™ [thermofisher.com]
- 8. TheraPure™ this compound, wide mouth bottle 50 g | Contact Us [thermofisher.com]
- 9. This compound, standard grade, serum vial bottle 2 g | Buy Online | Thermo Scientific™ [thermofisher.com]
- 10. TheraPure™ this compound, 20-400 finish bottle Each | Contact Us [thermofisher.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. trilinkbiotech.com [trilinkbiotech.com]
Technical Support Center: Ac-rC Phosphoramidite Chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ac-rC (N4-acetylcytidine) phosphoramidite (B1245037) in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is Ac-rC phosphoramidite and why is it used?
This compound is a cytidine (B196190) building block used in solid-phase oligonucleotide synthesis where the exocyclic amine (N4) of cytosine is protected by an acetyl (Ac) group. This protecting group is crucial to prevent unwanted side reactions at the amino group during the coupling cycles. The acetyl group is particularly advantageous for its rapid removal during the final deprotection step, which allows for faster and milder deprotection protocols.[1][2]
Q2: What are the main advantages of using Ac-rC over Bz-rC (benzoyl-protected cytidine) phosphoramidite?
The primary advantage of Ac-rC is its compatibility with rapid deprotection protocols, such as those using aqueous methylamine (B109427) (AMA). The acetyl group is hydrolyzed almost instantaneously, which prevents a common side reaction known as transamination that can occur with the more robust benzoyl (Bz) protecting group.[1][2] This leads to a purer final product with fewer base modifications.
Q3: What is transamination and why is it a concern with Bz-rC?
Transamination is a side reaction that can occur during deprotection with primary amines, such as methylamine in AMA. The amine can react with the benzoyl-protected cytidine, resulting in the formation of N4-methyl-cytidine, an undesired modification in the final oligonucleotide.[1][3] This side reaction is significantly minimized with Ac-rC due to the rapid hydrolysis of the acetyl group.[1]
Q4: Can I use this compound in standard deprotection protocols with ammonium (B1175870) hydroxide (B78521)?
Yes, this compound is compatible with standard deprotection conditions using ammonium hydroxide.[2] However, its full potential for rapid deprotection is realized with protocols like the "UltraFAST" deprotection using AMA.
Troubleshooting Guide
Issue 1: Low Coupling Efficiency
Symptoms:
-
Low overall yield of the full-length oligonucleotide.
-
Presence of a significant amount of n-1 and shorter sequences (deletion mutants) in the final product analysis (e.g., by HPLC or mass spectrometry).
Possible Causes and Solutions:
| Cause | Recommended Action |
| Moisture in Reagents or Solvents | Ensure all reagents, especially the acetonitrile (B52724) (ACN) used for dissolving the phosphoramidites and for washing, are anhydrous. Use fresh, high-quality reagents and consider installing in-line drying traps for the gas lines on the synthesizer. |
| Degraded Phosphoramidite | Phosphoramidites are sensitive to moisture and oxidation. Ensure that the this compound is fresh and has been stored under appropriate anhydrous conditions (e.g., at -20°C under argon). Avoid repeated warming and cooling of the vial. |
| Suboptimal Activator | The choice of activator is critical for efficient coupling. For standard phosphoramidites, tetrazole or its derivatives are commonly used. Ensure the activator solution is fresh and at the correct concentration. |
| Insufficient Coupling Time | While standard coupling times are generally short (around 30 seconds), some modified phosphoramidites may require longer coupling times. If low coupling efficiency is suspected, consider increasing the coupling time.[4] |
Issue 2: Presence of Unexpected Peaks in Final Product Analysis
Symptoms:
-
Additional peaks in HPLC or mass spectrometry analysis of the purified oligonucleotide.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Deprotection | If using standard deprotection conditions, ensure that the time and temperature are sufficient to remove all protecting groups from the other bases (e.g., isobutyryl on guanine). |
| Transamination (if using Bz-rC with amine-based deprotection) | If you are using Bz-rC with a rapid deprotection protocol like AMA, the unexpected peak could be the N4-methyl-cytidine adduct. To avoid this, switch to this compound for all cytidine positions when using AMA.[1] |
| Formation of Deletion Mutants | This is often a result of low coupling efficiency or incomplete capping. Refer to the troubleshooting guide for low coupling efficiency. Ensure that the capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) are fresh and effective.[4] |
Quantitative Data Summary
Table 1: Comparison of Deprotection Times for Ac-rC and Bz-rC
| Protecting Group on Cytidine | Deprotection Reagent | Temperature | Time | Side Product (Transamination) |
| Ac-rC | AMA (Ammonium Hydroxide/Methylamine, 1:1) | 65°C | 5-10 minutes | Not observed[1] |
| Bz-rC | AMA (Ammonium Hydroxide/Methylamine, 1:1) | 65°C | 10 minutes | ~5% N4-Me-dC[1] |
| Ac-rC | Ammonium Hydroxide | 55°C | 8 hours | Not applicable |
| Bz-rC | Ammonium Hydroxide | 55°C | 8-16 hours | Not applicable |
Table 2: Typical Coupling Efficiencies in Oligonucleotide Synthesis
| Phosphoramidite Type | Average Stepwise Coupling Efficiency |
| Standard Unmodified Phosphoramidites (including Ac-rC) | >98-99%[4] |
| Some Modified or Bulky Phosphoramidites | May be lower and require optimization |
Experimental Protocols
Protocol 1: UltraFAST Deprotection of Oligonucleotides Containing Ac-rC
This protocol is recommended for standard DNA oligonucleotides synthesized using Ac-rC, Bz-dA (or Pac-dA), and iBu-dG (or dmf-dG) phosphoramidites.
Reagents:
-
AMA solution: A 1:1 (v/v) mixture of concentrated aqueous ammonium hydroxide (28-30%) and 40% aqueous methylamine.
Procedure:
-
After completion of the solid-phase synthesis, transfer the solid support (e.g., CPG) from the synthesis column to a screw-cap vial.
-
Add the AMA solution to the vial (typically 1-2 mL for a 1 µmol synthesis).
-
Seal the vial tightly.
-
For cleavage from the support, let the vial stand at room temperature for 5 minutes.[2][5]
-
For complete deprotection of the nucleobases, incubate the vial at 65°C for 5-10 minutes.[1][5][6]
-
Cool the vial to room temperature.
-
Transfer the solution containing the deprotected oligonucleotide to a new tube, leaving the solid support behind.
-
Dry the oligonucleotide solution, for example, using a vacuum concentrator.
-
Resuspend the oligonucleotide pellet in an appropriate buffer for purification and analysis.
Visualizations
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
Technical Support Center: Optimizing Deprotection of Ac-rC Containing Oligonucleotides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the deprotection conditions for oligonucleotides containing N4-acetyl-2'-O-ribocytidine (Ac-rC). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure successful and efficient deprotection of your synthetic RNA.
Troubleshooting Guide
Encountering issues during the deprotection of Ac-rC containing oligos? This guide addresses common problems and provides actionable solutions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Incomplete Deprotection of Ac-rC | - Insufficient deprotection time or temperature.- Deprotection reagent has degraded (e.g., old ammonium (B1175870) hydroxide).- Inappropriate deprotection reagent for the protecting group scheme. | - Increase deprotection time or temperature according to the recommended protocols (see tables below).- Use fresh deprotection reagents. Ammonium hydroxide (B78521), for instance, should be stored in the refrigerator in small, frequently used aliquots.[1]- Ensure the chosen deprotection method is compatible with all protecting groups on the oligonucleotide. |
| Base Modification or Degradation | - Deprotection conditions are too harsh.- Presence of base-labile modifications on the oligonucleotide. | - Switch to a milder deprotection method, such as "UltraMild" deprotection with potassium carbonate in methanol (B129727) or ammonium hydroxide at room temperature.[1][2]- For oligonucleotides with sensitive components like certain dyes, specific, milder deprotection protocols are required.[2][3] |
| Low Oligonucleotide Yield | - Loss of the oligo during post-deprotection workup (e.g., precipitation, desalting).- Incomplete cleavage from the solid support. | - Optimize precipitation and washing steps. Ensure the pellet is not disturbed during decanting.- Ensure complete cleavage from the support by adhering to recommended cleavage times and reagents. |
| Multiple Peaks on HPLC or Gel Electrophoresis | - Incomplete removal of the 2'-O-silyl protecting group (e.g., TBDMS or TOM).- Presence of incompletely deprotected species.[1]- Formation of adducts during deprotection. | - Ensure the 2'-deprotection step is carried out to completion. The presence of water in the TBAF reagent can significantly slow down the desilylation of pyrimidines.[4]- Re-treat the oligonucleotide with fresh deprotection solution.- Use of Ac-dC is recommended for "UltraFAST" deprotection protocols to avoid base modification at the cytosine base.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What are the standard deprotection conditions for oligonucleotides containing Ac-rC?
A1: Standard deprotection of RNA oligonucleotides, including those with Ac-rC, is typically a two-step process. The first step involves cleavage from the solid support and removal of the exocyclic amine and phosphate (B84403) protecting groups. The second step is the removal of the 2'-hydroxyl protecting group (e.g., TBDMS or TOM). A common method for the first step is using a mixture of aqueous ammonium hydroxide and methylamine (B109427) (AMA) at an elevated temperature.[2]
Q2: When should I use "UltraMild" or "UltraFast" deprotection conditions?
A2:
-
UltraMild conditions are recommended when your oligonucleotide contains base-sensitive modifications or dyes that are not stable under standard deprotection conditions.[5] UltraMild deprotection often utilizes reagents like 0.05 M potassium carbonate in methanol at room temperature.[1][2]
-
UltraFast deprotection is suitable when rapid processing is required. This method typically uses AMA at 65°C for about 5-10 minutes. It is crucial to use Ac-rC in conjunction with this method to prevent base modifications.[1][2]
Q3: Why is Ac-rC preferred for some deprotection protocols?
A3: The acetyl (Ac) protecting group on cytidine (B196190) is compatible with a wide range of deprotection conditions, including both standard and milder protocols.[5] It is particularly important for "UltraFAST" deprotection schemes, as it helps to avoid base modification at the cytosine residue that can occur with other protecting groups like benzoyl (Bz).[1][2]
Q4: Can I perform on-column deprotection for Ac-rC containing oligos?
A4: Yes, on-column deprotection is a viable option, especially for high-throughput synthesis. This method requires the use of Ac-dC. The deprotection is typically carried out using a nucleophilic amine dissolved in a non-polar solvent, which keeps the deprotected oligo on the support. After deprotection, the oligo can be eluted in an aqueous buffer.[6]
Q5: How does the 2'-hydroxyl protecting group affect the deprotection strategy?
A5: The deprotection of RNA is unique because the 2'-hydroxyl protecting group (like TBDMS or TOM) must remain intact during the initial base and phosphate deprotection steps.[2][7] This is followed by a separate desilylation step, commonly using triethylamine (B128534) trihydrofluoride (TEA·3HF).[8]
Quantitative Data Summary
The following tables summarize deprotection conditions for oligonucleotides, including those containing Ac-rC, based on various protocols.
Table 1: Standard and Fast Deprotection Conditions
| Deprotection Method | Reagent | Temperature | Time | Notes |
| Standard (Ammonium Hydroxide) | Concentrated Ammonium Hydroxide | Room Temperature | 1-2 hours (cleavage) | Deprotection of bases may require longer times (e.g., 16 hours at 55°C for iBu-dG).[1] |
| UltraFAST | Ammonium Hydroxide/Methylamine (AMA) (1:1 v/v) | 65°C | 5-10 minutes | Requires the use of Ac-protected dC to avoid base modification.[1][2] |
| Methylamine | 40% Aqueous Methylamine | 65°C | 10 minutes | For cleavage and base deprotection.[9] |
| t-Butylamine/Water | t-Butylamine/Water (1:3 v/v) | 60°C | 6 hours | Sufficient to deprotect A, C, and dmf-dG.[2] |
Table 2: Mild Deprotection Conditions
| Deprotection Method | Reagent | Temperature | Time | Notes |
| UltraMild (Potassium Carbonate) | 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4 hours | For use with UltraMILD monomers (Pac-dA, Ac-dC, iPr-Pac-dG) and phenoxyacetic anhydride (B1165640) capping.[1][2] |
| UltraMild (Ammonium Hydroxide) | Concentrated Ammonium Hydroxide | Room Temperature | 2 hours | For use with UltraMILD monomers and phenoxyacetic anhydride capping.[1][2] |
| Ethanolic Ammonia | Ethanolic Ammonia | Not specified | 2 hours | Shows high selectivity for fast-deprotecting groups (PAC, tBPAC) over standard groups (Ac, Bz, iBu).[10][11] |
Experimental Protocols
Protocol 1: UltraFAST Deprotection using AMA
This protocol is suitable for standard oligonucleotides where rapid deprotection is desired and Ac-rC is used.
-
Cleavage from Support:
-
Base and Phosphate Deprotection:
-
Transfer the AMA solution containing the oligonucleotide to a screw-cap vial.
-
Heat the vial at 65°C for 5-10 minutes.[1]
-
Cool the vial and evaporate the solution to dryness in a speed-vac.
-
-
2'-Hydroxyl Deprotection (Desilylation):
-
Purification:
-
Precipitate the RNA using 25 µL of 3 M sodium acetate (B1210297) and 1 mL of cold ethanol (B145695).[12]
-
Wash the pellet with 75% ethanol and dry.[12]
-
Resuspend the purified oligonucleotide in an appropriate buffer.
-
Protocol 2: UltraMild Deprotection using Potassium Carbonate
This protocol is designed for oligonucleotides containing sensitive modifications. It requires the use of UltraMILD phosphoramidites (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) and UltraMild Cap A (phenoxyacetic anhydride).
-
Cleavage and Deprotection:
-
Workup:
-
Filter the solution to remove the CPG.
-
Neutralize the solution with an appropriate acid (e.g., acetic acid).
-
Evaporate the solution to dryness.
-
-
2'-Hydroxyl Deprotection and Purification:
-
Proceed with the standard desilylation and purification steps as described in Protocol 1.
-
Visualizations
Caption: General workflow for the deprotection and purification of Ac-rC containing oligonucleotides.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 10. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Non-Chromatographic Purification of Synthetic RNA Using Bio-orthogonal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize n-1 impurities in Ac-rC oligonucleotide synthesis
Welcome to the technical support center for Ac-rC oligonucleotide synthesis. This guide provides detailed troubleshooting advice and frequently asked questions to help you minimize n-1 impurities and achieve the highest possible purity for your research, scientific, and drug development applications.
Frequently Asked Questions (FAQs)
Q1: What are n-1 impurities in the context of oligonucleotide synthesis?
A1: An "n-1" impurity is a type of product-related impurity that is one nucleotide shorter than the desired full-length oligonucleotide (FLP) sequence.[1] These impurities arise from a failure at one of the synthesis cycles, resulting in a sequence with a single base deletion.[2] Because this deletion can occur at any point in the synthesis, a sample contaminated with n-1 impurities actually contains a mixture of many different sequences, each missing a single nucleotide at a different position.[3]
Q2: What are the primary causes of n-1 impurity formation during Ac-rC oligonucleotide synthesis?
A2: The formation of n-1 impurities stems from imperfections in the four-step solid-phase synthesis cycle (deblocking, coupling, capping, and oxidation).[4][5] The two most significant causes are:
-
Inefficient Coupling: The Ac-rC phosphoramidite (B1245037) fails to couple to the free 5'-hydroxyl group of the growing oligonucleotide chain.[6]
-
Ineffective Capping: Following a failed coupling step, the unreacted 5'-hydroxyl group is not successfully "capped" or blocked (typically by acetylation).[7][8] This leaves it available to react in the next synthesis cycle, leading to an oligonucleotide with an internal deletion.[7]
Other contributing factors include incomplete removal of the 5'-dimethoxytrityl (DMT) protecting group (deblocking/detritylation failure) and the quality of the raw materials, such as the phosphoramidites and solvents.[3][]
Q3: Why are n-1 impurities a significant concern for my research or drug development?
A3: N-1 impurities are a major concern because they are structurally very similar to the full-length product, making them difficult to remove via standard purification techniques.[2][10] Their presence can have significant consequences:
-
In Therapeutic Applications: For oligonucleotide-based drugs, such as antisense oligonucleotides (ASOs), n-1 impurities can alter the drug's efficacy, binding affinity, and toxicity profile.[2] Regulatory agencies require thorough characterization and control of these impurities.[1]
-
In Diagnostic and Research Applications: In applications like PCR, qPCR, and gene synthesis, the presence of deletion mutants can lead to inaccurate results, lower yields, and misinterpretation of data.
Q4: How can I detect and quantify n-1 impurities?
A4: Detecting and quantifying n-1 impurities is challenging due to their similarity to the FLP. High-resolution analytical techniques are required:
-
Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC): This is a widely used method that separates oligonucleotides based on the number of negatively charged phosphate (B84403) groups in the backbone. It can often resolve the full-length product from shorter failure sequences.[11][12]
-
Ion-Pair Reverse-Phase Chromatography (IP-RP-HPLC): This technique separates oligonucleotides based on hydrophobicity and is also a powerful tool for analysis.[13]
-
Mass Spectrometry (MS): When coupled with liquid chromatography (LC-MS), mass spectrometry provides high mass accuracy and resolving power, allowing for the definitive identification of n-1 and other product-related impurities by their mass differences.[1]
-
Polyacrylamide Gel Electrophoresis (PAGE): Preparative PAGE can be used to isolate impurities, which can then be further analyzed.[3] It offers excellent size resolution, leading to high purity levels of the final product.[14]
Troubleshooting Guide: High N-1 Impurity Levels
Q5: I am observing a high percentage of n-1 impurities in my crude Ac-rC oligonucleotide. Where should I start my investigation?
A5: A systematic approach is crucial. The presence of n-1 impurities points to inefficiencies in the synthesis cycle. You should investigate the following areas in order of priority: the coupling step, the capping step, and the quality of your reagents.
Below is a workflow to guide your troubleshooting process.
Q6: How can I determine if the coupling efficiency of my Ac-rC phosphoramidite is the problem and how can I improve it?
A6: Inefficient coupling is a primary source of failure sequences.[] Even a small drop in coupling efficiency per cycle has a dramatic effect on the final yield of the full-length product, especially for longer oligonucleotides.[4][6]
Data Presentation: Impact of Coupling Efficiency on Full-Length Product Yield
| Oligonucleotide Length | Yield with 98.5% Avg. Coupling Efficiency | Yield with 99.5% Avg. Coupling Efficiency |
| 20mer | ~74.5% | ~90.5% |
| 40mer | ~55.5% | ~81.9% |
| 60mer | ~41.5% | ~74.1% |
| 80mer | ~31.0% | ~67.0% |
| 100mer | ~23.1% | ~60.6% |
| (Note: Yields are theoretical estimates calculated as (Coupling Efficiency)^(Length-1). Actual yields may vary.)[14] |
Troubleshooting Steps:
-
Verify Phosphoramidite Quality: Phosphoramidites are sensitive to moisture and oxidation.[6][15] Their thermal stability is also critical for successful synthesis.[16] Use fresh, high-quality this compound. If it has been stored for a long time or handled improperly, its quality may be compromised. Consider performing a quality check (e.g., ³¹P NMR) if you suspect degradation.
-
Check Activator: The activator (e.g., 1H-tetrazole, ETT, DCI) is crucial for the coupling reaction.[17] Ensure it is fresh, correctly concentrated, and anhydrous. The choice of activator can influence coupling efficiency, especially for sterically hindered phosphoramidites.[17]
-
Ensure Anhydrous Conditions: Water is detrimental to the coupling step as it reacts with the activated phosphoramidite.[6] Use anhydrous grade acetonitrile (<30 ppm water) for all relevant steps. Ensure that the argon or helium gas used on the synthesizer is dry.[6]
-
Optimize Coupling Time: The standard coupling time may not be sufficient for all phosphoramidites, especially modified ones like Ac-rC. Increasing the coupling time can sometimes improve efficiency.[18]
Q7: My coupling conditions seem optimal, but n-1 impurities persist. Could inefficient capping be the cause?
A7: Yes. Even with high coupling efficiency, a small percentage of 5'-OH groups will remain unreacted.[4][8] The capping step is designed to permanently block these groups by acetylation, preventing them from reacting in subsequent cycles.[7] If capping is inefficient, these unreacted sites will couple in the next cycle, creating an n-1 deletion sequence.
Troubleshooting Steps:
-
Check Capping Reagents: The capping solution typically consists of acetic anhydride (B1165640) (Cap Mix A) and N-methylimidazole (Cap Mix B).[7] These reagents degrade over time, especially in the presence of trace moisture. Use fresh reagents to ensure effective acetylation of unreacted chains.
-
Consider a Double Capping or Cap/Ox/Cap Cycle: Some synthesis protocols recommend a second capping step after the oxidation step.[6] The oxidation step introduces water, and a subsequent capping step can help to effectively dry the support, creating better conditions for the next coupling reaction.[7][8]
The diagram below illustrates how capping failures lead to n-1 impurities.
Q8: How can I improve the removal of n-1 impurities during purification?
A8: Removing n-1 impurities is difficult because they have very similar physical and chemical properties to the full-length product.[2] Standard desalting is insufficient for applications requiring high purity.[14] You must use high-resolution purification methods.
Data Presentation: Comparison of Oligonucleotide Purification Methods
| Purification Method | Principle of Separation | Resolution of n-1 | Recommended For |
| Desalting (Gel Filtration) | Molecular Size | Poor | Unmodified oligos < 35 bases for non-critical applications (e.g., PCR).[14][19] |
| Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity | Moderate to Good | DMT-on purification, modified/labeled oligos.[14][19] Resolution decreases for oligos > 50 bases.[14] |
| Anion-Exchange HPLC (AEX-HPLC) | Charge (Phosphate Backbone) | Good to Excellent | Unmodified oligos up to 80 bases.[12] Can achieve >96% purity.[11] |
| Polyacrylamide Gel Electrophoresis (PAGE) | Size and Charge | Excellent | Applications requiring the highest purity (95-99%).[14] |
Troubleshooting Steps:
-
Select the Right Method: For unmodified Ac-rC oligos, AEX-HPLC is often the method of choice due to its excellent resolution based on chain length.[11][12] For modified oligos or when using a "Trityl-on" strategy, RP-HPLC is very effective.[19]
-
Optimize HPLC Conditions: Fine-tuning the HPLC method is critical. For RP-HPLC, adjust the gradient of the organic solvent (e.g., acetonitrile) and the concentration of the ion-pairing reagent (e.g., TEAA).[20] For AEX-HPLC, optimize the salt gradient (e.g., NaCl).[21]
-
Consider "Trityl-On" Purification: A common strategy is to perform the synthesis without removing the DMT group from the final base (Trityl-on). The full-length product, which retains the very hydrophobic DMT group, will be strongly retained on an RP-HPLC column, allowing for excellent separation from all the failure sequences that were capped and do not have a DMT group.[19] The DMT group is then removed chemically after purification.
Key Experimental Protocols
Protocol 1: General Guideline for Optimizing Ac-rC Coupling Time
This protocol provides a framework for determining the optimal coupling time for your specific this compound and synthesizer setup.
-
Objective: To find the shortest coupling time that provides the maximum coupling efficiency, thereby minimizing n-1 formation.
-
Materials:
-
This compound and all other standard synthesis reagents.
-
Solid support (e.g., CPG) pre-loaded with the first nucleoside.
-
Oligonucleotide synthesizer.
-
HPLC system for analysis.
-
-
Methodology:
-
Design a short, simple test sequence (e.g., a 5-mer) that includes the Ac-rC base.
-
Set up parallel syntheses of this test sequence on your synthesizer.
-
For each synthesis, vary only the coupling time for the this compound. Use a range of times around the manufacturer's recommendation (e.g., 60s, 90s, 120s, 180s, 300s). Keep all other synthesis parameters constant.
-
After synthesis, cleave and deprotect the oligonucleotides under standard conditions.
-
Analyze the crude product from each synthesis by AEX-HPLC or IP-RP-HPLC.
-
Quantify the peak area of the full-length product (n) and the primary n-1 impurity.
-
Plot the percentage of full-length product against the coupling time. The optimal time is the point at which the yield of the full-length product plateaus.
-
Protocol 2: General Protocol for RP-HPLC Purification of Oligonucleotides
This protocol is a starting point for purifying crude oligonucleotides to remove n-1 and other impurities.[20]
-
Objective: To separate the full-length oligonucleotide from shorter failure sequences and other synthesis-related impurities.
-
Materials & Equipment:
-
HPLC system with a UV detector.
-
Reverse-phase C8 or C18 column.
-
Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH ~7.0.
-
Buffer B: 0.1 M TEAA in 50:50 acetonitrile/water.
-
Crude, deprotected oligonucleotide dissolved in water.
-
-
Methodology:
-
Equilibrate the column with 95% Buffer A and 5% Buffer B for at least 5-10 column volumes.
-
Inject the dissolved crude oligonucleotide sample onto the column.
-
Elute the oligonucleotides using a linear gradient. A typical gradient might be from 5% to 70% Buffer B over 30-40 minutes. The optimal gradient will depend on the length and sequence of the oligonucleotide and must be optimized empirically.
-
Monitor the elution profile at 260 nm. The full-length product is typically the last major peak to elute. If using Trityl-on purification, the DMT-containing peak will be significantly later.
-
Collect fractions corresponding to the main product peak.
-
Analyze the collected fractions for purity using analytical HPLC or Mass Spectrometry.
-
Pool the pure fractions and lyophilize to obtain the purified oligonucleotide. If TEAA buffer was used, it must be removed by a subsequent desalting step (e.g., gel filtration) or by co-evaporation with water.[20]
-
References
- 1. biopharmaspec.com [biopharmaspec.com]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. idtdna.com [idtdna.com]
- 5. alfachemic.com [alfachemic.com]
- 6. glenresearch.com [glenresearch.com]
- 7. blog.biosearchtech.com [blog.biosearchtech.com]
- 8. atdbio.com [atdbio.com]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 12. gilson.com [gilson.com]
- 13. waters.com [waters.com]
- 14. labcluster.com [labcluster.com]
- 15. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 16. blog.entegris.com [blog.entegris.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. atdbio.com [atdbio.com]
- 20. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 21. agilent.com [agilent.com]
Impact of water content on Ac-rC phosphoramidite stability
Welcome to the technical support center for Ac-rC (N⁴-Acetyl-2'-O-TBDMS-cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite). This guide provides detailed information, troubleshooting advice, and experimental protocols regarding the critical impact of water content on the stability and performance of Ac-rC phosphoramidite (B1245037) in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: How does water content affect the stability of Ac-rC phosphoramidite?
A1: this compound, like all phosphoramidites, is highly sensitive to moisture.[1][2] Water acts as a nucleophile and attacks the trivalent phosphorus center, causing hydrolysis.[1] This degradation pathway converts the active phosphoramidite into inactive species, primarily the corresponding H-phosphonate and other byproducts.[3][4] The presence of these impurities significantly reduces the coupling efficiency during oligonucleotide synthesis, leading to lower yields of the full-length product and an increase in truncated sequences.[3][5]
Q2: What is the maximum recommended water content for solvents and reagents used with phosphoramidites?
A2: To ensure optimal performance and minimize degradation, all solvents and reagents must be maintained under strict anhydrous (water-free) conditions.[5][6] The most common solvent, acetonitrile (B52724), should have a water content of less than 30 ppm (parts per million), with a strong preference for 10 ppm or less for critical applications.[3][7] It is crucial to use fresh, anhydrous-grade acetonitrile for dissolving and diluting phosphoramidites.[2][8]
Q3: How should this compound be stored and handled?
A3: Proper storage and handling are essential for maintaining the integrity of this compound.
-
Storage: Phosphoramidites should be stored as a dry powder at –20°C under an inert atmosphere, such as argon or nitrogen.[4][9]
-
Handling: Always handle phosphoramidites under an inert atmosphere to prevent exposure to atmospheric moisture and oxygen.[1] When preparing solutions, use syringes to transfer anhydrous acetonitrile into the septum-sealed phosphoramidite vial.[2] Once dissolved, the phosphoramidite solution should be used within a few days for best results.[10]
Q4: How can I check the quality and purity of my this compound?
A4: The purity of this compound can be assessed using analytical techniques such as ³¹P NMR and High-Performance Liquid Chromatography (HPLC).[11][12]
-
³¹P NMR provides a direct measure of phosphorus-containing species. The pure phosphoramidite appears as a characteristic signal (often a doublet of diastereomers) around 140-155 ppm.[13] Degradation products like H-phosphonates (5-10 ppm) and oxidized P(V) species (-25 to 99 ppm) will appear as distinct peaks.[3][11]
-
HPLC separates the phosphoramidite from its impurities, allowing for quantitative purity assessment. Pure phosphoramidites should typically exhibit a purity of ≥98%.[11][14]
Troubleshooting Guide
This section addresses common issues encountered during oligonucleotide synthesis that may be related to this compound stability.
Issue 1: Low Coupling Efficiency or Low Final Yield
Low coupling efficiency is the most common problem arising from phosphoramidite degradation.[5][8] A decrease of just a few percent in average coupling efficiency can dramatically lower the yield of the final full-length oligonucleotide, especially for longer sequences.[8][15]
| Potential Cause | Recommended Action |
| Moisture in Acetonitrile | Verify that the acetonitrile used for phosphoramidite dissolution and on the synthesizer has a water content of <30 ppm, preferably <10 ppm.[3][7] Use a fresh, septum-sealed bottle of anhydrous solvent.[8] |
| Degraded Phosphoramidite | Use a fresh vial of this compound. If degradation is suspected, verify the purity of the dissolved amidite using ³¹P NMR or HPLC.[5] |
| Moisture in Synthesizer Lines | Ensure the synthesizer's fluidics system is free of moisture. Use an in-line drying filter for the inert gas (argon or helium) supply.[8] |
| Improper Phosphoramidite Handling | Always dissolve and handle phosphoramidites under a dry, inert atmosphere. Avoid frequent warming and cooling of the powder. |
Issue 2: Appearance of Unexpected Peaks in Analytical Traces (HPLC, Mass Spectrometry)
The presence of unexpected peaks, particularly those corresponding to shorter, truncated sequences (n-1, n-2, etc.), often points to failed coupling steps.
| Potential Cause | Recommended Action |
| Hydrolyzed Phosphoramidite | The primary degradation product, H-phosphonate, will not couple to the growing oligonucleotide chain. This results in an uncapped 5'-hydroxyl group that can be acetylated during the capping step, leading to a truncated sequence. Ensure phosphoramidite and all reagents are anhydrous.[3][5] |
| Oxidized Phosphoramidite | The trivalent phosphorus (P(III)) in the phosphoramidite can be oxidized to a pentavalent (P(V)) state, which is inactive for coupling.[1] This can occur from exposure to air or oxidizing impurities. Handle reagents under an inert atmosphere. |
Troubleshooting Decision Tree
This diagram provides a logical workflow for diagnosing issues related to phosphoramidite stability.
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
Karl Fischer titration is the standard method for accurately measuring trace amounts of water in solvents like acetonitrile.[16][17]
Principle: This method is based on the reaction of iodine with water and sulfur dioxide in the presence of a base and an alcohol.[17] The endpoint is reached when all water has been consumed.
Methodology (Volumetric Titration):
-
Instrument Setup: Prepare the automated Karl Fischer titrator according to the manufacturer's instructions. The titration cell must be pre-dried to a stable, low-drift endpoint.
-
Solvent Preparation: Add a suitable volume of a Karl Fischer solvent (e.g., methanol-based) to the titration vessel.
-
Titrant Standardization: Titrate a known amount of a certified water standard to determine the precise titer (mg/mL) of the Karl Fischer reagent.
-
Sample Analysis: a. Using a dry, gas-tight syringe, inject a precise volume (e.g., 1-5 mL) of the anhydrous acetonitrile sample directly into the titration cell. b. The titrator will automatically dispense the iodine-containing titrant until the potentiometric endpoint is detected. c. The instrument's software will calculate the water content in ppm based on the sample volume, titrant volume, and titrant titer.
-
Quality Control: Ensure the measured water content is below the recommended threshold (e.g., <30 ppm) for use in oligonucleotide synthesis.[3]
Protocol 2: Purity Analysis of this compound by ³¹P NMR
³¹P NMR is a powerful tool for identifying and quantifying the phosphoramidite and its phosphorus-containing impurities.[11][13]
Methodology:
-
Sample Preparation: In an inert atmosphere (glovebox), dissolve 10-20 mg of the this compound powder in ~0.5 mL of a suitable deuterated solvent (e.g., CD₃CN or CDCl₃) in an NMR tube. A small amount of a non-nucleophilic base like triethylamine (B128534) (TEA, ~1% v/v) can be added to prevent acid-catalyzed degradation during analysis.[3]
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify Peaks: The pure this compound (P(III) species) should appear as a major signal or a pair of signals (due to diastereomers) in the chemical shift range of ~140-155 ppm .[13]
-
Look for Impurities:
-
Quantify Purity: Calculate the purity by integrating the area of the primary phosphoramidite peak(s) and comparing it to the total area of all phosphorus-containing signals. Purity should be ≥98%.[14]
-
Protocol 3: Purity Analysis of this compound by HPLC
Reversed-phase HPLC is used to separate the phosphoramidite from non-phosphorus impurities and some degradation products.
Methodology:
-
Sample Preparation: Dissolve a small amount of the phosphoramidite in anhydrous acetonitrile to a final concentration of approximately 1 mg/mL.[3][11]
-
HPLC Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[11]
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.[11]
-
Mobile Phase B: Acetonitrile.[11]
-
Detection: UV at 254 nm.[3]
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the components.
-
-
Data Analysis:
-
Inject the sample. The pure this compound will appear as one or two major peaks (diastereomers).
-
Calculate purity based on the area percentage of the main peak(s) relative to the total peak area in the chromatogram.
-
Visualized Workflows and Pathways
Chemical Degradation Pathway of this compound
This diagram illustrates the primary hydrolysis pathway where water degrades the active phosphoramidite into an inactive H-phosphonate.
References
- 1. grokipedia.com [grokipedia.com]
- 2. glenresearch.com [glenresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. glenresearch.com [glenresearch.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. usp.org [usp.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 14. cacheby.com [cacheby.com]
- 15. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 16. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 17. byjus.com [byjus.com]
Technical Support Center: Synthesis of N4-acetylcytidine (ac4C) Modified RNA
This technical support guide is designed for researchers, scientists, and drug development professionals to provide strategies for improving the yield of full-length N4-acetylcytidine (ac4C) modified RNA synthesized by in vitro transcription (IVT).
Frequently Asked Questions (FAQs)
Q1: What is N4-acetylcytidine (ac4C) and why is it used in synthetic RNA?
A1: N4-acetylcytidine (ac4C) is a naturally occurring modified nucleoside where an acetyl group is attached to the N4 position of cytidine (B196190).[1] In biological systems, ac4C is known to play roles in RNA stability, structure, and translation efficiency.[1] Incorporating ac4C into synthetic RNA can enhance its stability and translational output, which is beneficial for therapeutic applications like mRNA vaccines and RNA-based drugs.[][3]
Q2: How does the incorporation of ac4C-triphosphate (ac4CTP) affect the yield of in vitro transcription (IVT)?
A2: While T7 RNA polymerase is capable of incorporating modified nucleotides, the introduction of a bulky group like the acetyl moiety on cytidine can potentially influence transcription efficiency. Generally, RNA polymerases can incorporate modified nucleotides efficiently without a significant drop in yield, but this is highly dependent on the specific modification and the overall sequence context.[] For ac4C, it is crucial to optimize the IVT reaction conditions to maximize the yield of full-length transcripts.
Q3: What are the key parameters to optimize for maximizing the yield of full-length ac4C-modified RNA?
A3: The key parameters to optimize include:
-
DNA Template Quality: High-quality, linear DNA template is crucial for efficient transcription.[][4]
-
Magnesium Concentration: The concentration of Mg2+ is critical as it is a cofactor for RNA polymerase.[]
-
Nucleotide Concentration: The concentration of all four NTPs, including ac4CTP, should be optimized.
-
Enzyme Concentration: The amount of T7 RNA polymerase can impact both yield and the formation of byproducts.[]
-
Incubation Time and Temperature: The standard 37°C may not be optimal, and adjusting the temperature and duration of the reaction can improve yields.[][5]
Q4: What are the common byproducts in an IVT reaction for ac4C-modified RNA?
A4: Common byproducts include prematurely terminated short RNA transcripts and double-stranded RNA (dsRNA). The formation of dsRNA can be exacerbated by excessive enzyme concentration or high magnesium levels.[] The presence of ac4C may also influence RNA secondary structures, potentially leading to an increase in truncated products.
Q5: Which purification methods are recommended for full-length ac4C-modified RNA?
A5: For high-purity, full-length ac4C-modified RNA, denaturing polyacrylamide gel electrophoresis (PAGE) and high-performance liquid chromatography (HPLC) are the recommended methods.[6][7] PAGE provides excellent resolution for separating RNA by size, while HPLC can separate based on both size and hydrophobicity, which can be altered by the ac4C modification.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No RNA Yield | 1. Poor DNA Template Quality: Contaminants (salts, ethanol) or incomplete linearization.[4][9] 2. Inactive RNA Polymerase: Enzyme degradation due to improper storage or handling. 3. RNase Contamination: Degradation of the RNA product.[4] 4. Suboptimal Reaction Conditions: Incorrect concentrations of Mg2+, NTPs, or enzyme. | 1. Purify the DNA template: Use a column-based cleanup kit or perform phenol:chloroform extraction followed by ethanol (B145695) precipitation. Verify complete linearization on an agarose (B213101) gel.[4] 2. Use a fresh aliquot of enzyme: Always store enzymes at -20°C in a non-frost-free freezer and handle with care. 3. Maintain an RNase-free environment: Use RNase-free reagents and consumables, and work in a designated clean area.[][10] 4. Optimize reaction components: Refer to the optimization tables and protocols in this guide. |
| Presence of Multiple Shorter RNA Transcripts (Premature Termination) | 1. Low Nucleotide Concentration: The concentration of one or more NTPs, especially ac4CTP, may be limiting.[5][9] 2. RNA Secondary Structure: The presence of ac4C may stabilize secondary structures in the nascent RNA, causing the polymerase to dissociate. 3. GC-rich Template: GC-rich regions are prone to forming stable secondary structures that can impede transcription.[4] | 1. Increase NTP concentration: Titrate the concentration of all NTPs, ensuring the ratio between them is balanced.[5] 2. Lower incubation temperature: Reducing the temperature to 30°C or even 16°C can slow down the polymerase and help it read through difficult regions.[5][9] 3. Add transcription-enhancing agents: Consider adding agents like DMSO or betaine (B1666868) to the reaction to help destabilize RNA secondary structures. |
| RNA Transcript is Longer than Expected | 1. Incomplete Template Linearization: The polymerase continues transcribing through the plasmid backbone.[4] 2. Template with 3' Overhangs: Some restriction enzymes create 3' overhangs, which can lead to template switching and the synthesis of longer transcripts.[4] | 1. Ensure complete linearization: Verify by running on an agarose gel. If necessary, perform a sequential digest with a second enzyme. 2. Use restriction enzymes that generate blunt or 5' overhangs. [4] |
| Difficulty Purifying Full-Length Product | 1. Co-migration of impurities: Truncated transcripts or other reaction components may co-migrate with the full-length product during purification. 2. Aggregation of RNA: Modified RNA may have different solubility or aggregation properties. | 1. Optimize purification method: For PAGE, ensure the gel percentage is appropriate for the size of your RNA. For HPLC, optimize the gradient and ion-pairing reagent.[8] 2. Denaturing conditions: Perform purification under denaturing conditions (e.g., using urea (B33335) in PAGE) to minimize secondary structures and aggregation.[6] |
Quantitative Data Summary
Table 1: General Optimization of In Vitro Transcription Reaction Components
| Component | Concentration Range | Key Considerations |
| DNA Template | 50-100 ng/µL | High purity is essential. Linearization must be complete.[] |
| T7 RNA Polymerase | 2-5 U/µL | Higher concentrations can increase yield but may also lead to more byproducts.[] |
| NTPs (ATP, GTP, UTP, ac4CTP) | 1-5 mM each | The ratio between NTPs should be balanced. For ac4CTP, empirical optimization is necessary as its incorporation efficiency may differ from CTP. |
| Magnesium (Mg2+) | 4-10 mM in excess of total NTP concentration | The optimal Mg2+ concentration is critical and needs to be titrated. Excess Mg2+ can promote dsRNA formation.[] |
| RNase Inhibitor | 1-2 U/µL | Essential for preventing RNA degradation.[4] |
| Inorganic Pyrophosphatase | 0.1-0.2 U/µL | Can improve yield by degrading pyrophosphate, a reaction inhibitor. |
| Dithiothreitol (DTT) | 5-10 mM | A reducing agent that can enhance polymerase activity. |
Experimental Protocols
Protocol 1: Optimization of In Vitro Transcription for ac4C-RNA Synthesis
This protocol provides a starting point for optimizing the yield of full-length ac4C-modified RNA. It is recommended to perform a series of small-scale reactions to test different conditions.
1. Template Preparation:
- Linearize the plasmid DNA containing the T7 promoter and the target sequence using a restriction enzyme that generates blunt or 5' overhangs.
- Confirm complete linearization by agarose gel electrophoresis.
- Purify the linearized template using a spin column or phenol:chloroform extraction and ethanol precipitation.
- Resuspend the purified template in nuclease-free water to a final concentration of 0.5-1 µg/µL.
2. In Vitro Transcription Reaction Setup:
- On ice, set up a 20 µL reaction as follows:
- Nuclease-free water: to 20 µL
- 10X Transcription Buffer: 2 µL
- 100 mM DTT: 1 µL
- 10 mM ATP: 2 µL
- 10 mM GTP: 2 µL
- 10 mM UTP: 2 µL
- 10 mM ac4CTP: 2 µL
- Linearized DNA template (0.5 µg/µL): 1 µL
- RNase Inhibitor (40 U/µL): 0.5 µL
- T7 RNA Polymerase (50 U/µL): 1 µL
- Mix gently by pipetting and spin down briefly.
3. Incubation:
- Incubate the reaction at 37°C for 2-4 hours. For templates with high GC content or potential for strong secondary structures, consider incubating at a lower temperature (e.g., 30°C) for a longer period (e.g., 4-6 hours).[9]
4. DNase Treatment:
- Add 1 µL of RNase-free DNase I to the reaction mixture.
- Incubate at 37°C for 15-30 minutes to digest the DNA template.
5. RNA Purification:
- Purify the synthesized ac4C-RNA using a suitable method such as a spin column-based RNA cleanup kit, denaturing PAGE, or HPLC.
Protocol 2: Denaturing PAGE Purification of ac4C-Modified RNA
1. Gel Preparation:
- Prepare a denaturing polyacrylamide gel (e.g., 6-12% acrylamide) containing 7-8 M urea in 1X TBE buffer. The gel percentage should be chosen based on the size of the target RNA.
2. Sample Preparation:
- To the IVT reaction, add an equal volume of 2X RNA loading buffer containing formamide (B127407) and a tracking dye.
- Denature the sample by heating at 70-95°C for 5-10 minutes, then immediately place on ice.
3. Electrophoresis:
- Load the denatured sample onto the gel.
- Run the gel in 1X TBE buffer at a constant power or voltage until the desired separation is achieved.
4. Visualization and Excision:
- Visualize the RNA bands by UV shadowing. Place the gel on a fluorescent TLC plate and illuminate with a short-wave UV lamp. The RNA will appear as dark bands.
- Carefully excise the band corresponding to the full-length ac4C-RNA using a clean scalpel.
5. Elution:
- Crush the excised gel slice and place it in a microcentrifuge tube.
- Add 2-3 volumes of RNA elution buffer (e.g., 0.5 M ammonium (B1175870) acetate, 1 mM EDTA, 0.1% SDS).
- Incubate at room temperature or 37°C overnight with gentle shaking.
6. Recovery:
- Separate the supernatant from the gel debris by centrifugation.
- Precipitate the RNA from the supernatant by adding 2.5-3 volumes of cold 100% ethanol and incubating at -20°C or -80°C.
- Pellet the RNA by centrifugation, wash with 70% ethanol, and resuspend in nuclease-free water.
Visualizations
Caption: Workflow for the synthesis of ac4C-modified RNA.
References
- 1. researchgate.net [researchgate.net]
- 3. promegaconnections.com [promegaconnections.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. Practical Tips for In Vitro Transcription | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. N4-acetylcytidine modifies primary microRNAs for processing in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. go.zageno.com [go.zageno.com]
- 10. bitesizebio.com [bitesizebio.com]
Validation & Comparative
Ac-rC vs. Bz-rC Phosphoramidites: A Comparative Guide for RNA Synthesis
For researchers, scientists, and drug development professionals engaged in RNA synthesis, the choice of protecting groups for nucleoside phosphoramidites is a critical determinant of yield, purity, and overall success of the synthesis. This guide provides an in-depth comparison of two commonly used protected cytidine (B196190) phosphoramidites: N4-acetyl-2'-O-TBDMS-cytidine phosphoramidite (B1245037) (Ac-rC) and N4-benzoyl-2'-O-TBDMS-cytidine phosphoramidite (Bz-rC). This comparison is based on their performance, deprotection conditions, and potential for side reactions, supported by experimental data and protocols.
Executive Summary
The primary distinction between Ac-rC and Bz-rC phosphoramidites lies in the lability of the N4-exocyclic amine protecting group. The acetyl (Ac) group is significantly more labile than the benzoyl (Bz) group, allowing for substantially faster and milder deprotection conditions. This key difference has significant implications for the speed of the overall synthesis workflow and the integrity of the final RNA product. While both phosphoramidites can be used to synthesize high-quality RNA, Ac-rC is generally favored for its compatibility with rapid deprotection protocols that minimize the risk of side reactions and degradation of the synthesized oligonucleotide.
Data Presentation
The following table summarizes the key performance characteristics of Ac-rC and Bz-rC phosphoramidites in RNA synthesis.
| Feature | Ac-rC Phosphoramidite | Bz-rC Phosphoramidite | Supporting Evidence |
| Protecting Group | Acetyl (Ac) | Benzoyl (Bz) | Chemical structure |
| Deprotection Conditions | Rapid deprotection with AMA (Ammonium Hydroxide/Methylamine) at 65°C for 10-15 minutes.[1][2] | Requires longer deprotection with ammonium (B1175870) hydroxide/ethanol (e.g., 4 hours at 65°C) to avoid side reactions.[3] | Experimental protocols and chemical reactivity data. |
| Key Advantage | Enables "UltraFAST" deprotection, significantly reducing overall synthesis time.[1] Minimizes exposure of the RNA to harsh basic conditions. | More traditional protecting group with extensive historical use. | Published synthesis protocols. |
| Key Disadvantage | Less stable than Bz-rC under certain conditions, though generally stable enough for routine synthesis. | Prone to a significant side reaction (transamination) when deprotected with methylamine-containing reagents like AMA, leading to the formation of N4-methylcytidine impurities.[1][2][4] | HPLC and mass spectrometry data from comparative studies. |
| Impact on Purity | Generally leads to higher purity products due to milder and faster deprotection, which reduces the chance of RNA degradation and avoids the transamination side reaction.[2] | The potential for transamination with fast deprotection reagents can lead to impurities that are difficult to separate from the desired product. | Chromatographic analysis of deprotected oligonucleotides. |
| Recommended Use | Ideal for high-throughput synthesis and for the synthesis of sensitive or modified RNA molecules where minimizing exposure to harsh chemicals is critical. | Suitable for traditional, slower deprotection protocols. Caution is required if faster deprotection is desired. | Best practice recommendations in oligonucleotide synthesis literature. |
Chemical Structures
The chemical structures of the acetyl and benzoyl protecting groups are shown below.
Experimental Protocols
Detailed methodologies for the key stages of RNA synthesis and deprotection are provided below.
I. Solid-Phase RNA Synthesis Cycle
The following protocol outlines a single cycle of nucleotide addition using an automated DNA/RNA synthesizer.
-
Deblocking (Detritylation):
-
Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).
-
Procedure: The 5'-O-DMT (Dimethoxytrityl) protecting group is removed from the support-bound nucleotide by treating with the acidic solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.
-
Time: 1-3 minutes.
-
-
Coupling:
-
Reagents:
-
Ac-rC or Bz-rC phosphoramidite solution (0.1 M in anhydrous acetonitrile).
-
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile).
-
-
Procedure: The phosphoramidite is activated by the activator and couples to the free 5'-hydroxyl group of the growing RNA chain.
-
Time: 5-15 minutes. The longer coupling time compared to DNA synthesis is to account for the steric hindrance of the 2'-O-TBDMS group.
-
-
Capping:
-
Reagents:
-
Capping Reagent A (Acetic Anhydride/2,6-Lutidine/THF).
-
Capping Reagent B (N-Methylimidazole/THF).
-
-
Procedure: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent their participation in subsequent coupling steps, which would result in deletion sequences.
-
Time: 1-2 minutes.
-
-
Oxidation:
-
Reagent: 0.02 M Iodine in THF/Pyridine/Water.
-
Procedure: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester.
-
Time: 1-2 minutes.
-
This four-step cycle is repeated for each nucleotide to be added to the sequence.
II. Deprotection Protocols
A. Rapid Deprotection for Oligonucleotides containing Ac-rC:
This protocol is recommended for its speed and for minimizing potential damage to the RNA.
-
Cleavage and Base Deprotection:
-
Reagent: A 1:1 (v/v) mixture of Ammonium Hydroxide (28-30%) and 40% aqueous Methylamine (B109427) (AMA).
-
Procedure:
-
Transfer the solid support to a pressure-tight vial.
-
Add the AMA reagent to the vial.
-
Heat at 65°C for 10-15 minutes.
-
Cool the vial and transfer the supernatant containing the cleaved and partially deprotected oligonucleotide to a new tube.
-
Evaporate the solution to dryness.
-
-
-
2'-O-TBDMS Deprotection:
-
Reagent: Triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (B87167) (DMSO).
-
Procedure:
-
Resuspend the dried oligonucleotide in the TEA·3HF solution.
-
Heat at 65°C for 2.5 hours.
-
Quench the reaction by adding an appropriate quenching buffer (e.g., isopropoxytrimethylsilane).
-
Precipitate the RNA with an appropriate salt and ethanol.
-
-
B. Traditional Deprotection for Oligonucleotides containing Bz-rC:
This protocol is necessary to avoid the transamination side reaction when using Bz-rC.
-
Cleavage and Base Deprotection:
-
Reagent: A 3:1 (v/v) mixture of Ammonium Hydroxide (28-30%) and Ethanol.
-
Procedure:
-
Transfer the solid support to a pressure-tight vial.
-
Add the ammonium hydroxide/ethanol mixture.
-
Heat at 65°C for 4-8 hours.
-
Cool the vial and transfer the supernatant to a new tube.
-
Evaporate the solution to dryness.
-
-
-
2'-O-TBDMS Deprotection:
-
Follow the same procedure as described for Ac-rC.
-
Mandatory Visualizations
RNA Synthesis Workflow
The following diagram illustrates the cyclical nature of solid-phase RNA synthesis.
Transamination Side Reaction with Bz-rC
This diagram illustrates the undesirable transamination of benzoyl-protected cytidine when using methylamine for deprotection.
Conclusion
The choice between Ac-rC and Bz-rC phosphoramidites has a significant impact on the efficiency and purity of RNA synthesis. This compound is highly recommended for modern RNA synthesis due to its compatibility with rapid and mild deprotection protocols, which minimizes the formation of side products and potential degradation of the RNA product. The use of Bz-rC phosphoramidite, while still a viable option, necessitates the use of slower, traditional deprotection methods to avoid the problematic transamination side reaction when exposed to methylamine-based reagents. For applications requiring high-purity, full-length RNA, especially for therapeutic or diagnostic purposes, the advantages offered by Ac-rC make it the superior choice.
References
A Comparative Guide to Acetyl (Ac) and Benzoyl (Bz) Protecting Groups for Cytidine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of oligonucleotides and modified nucleosides, the protection of the exocyclic amine of cytidine (B196190) is a critical step to prevent unwanted side reactions. Among the various protecting groups available, acetyl (Ac) and benzoyl (Bz) are two of the most commonly employed. The choice between these two groups can significantly impact the overall efficiency, yield, and purity of the final product. This guide provides an objective comparison of acetyl and benzoyl protecting groups for cytidine, supported by experimental data and detailed protocols to aid researchers in making an informed decision for their specific application.
At a Glance: Key Performance Metrics
The selection of a protecting group is often a trade-off between ease of introduction, stability during synthesis, and the conditions required for its removal. The following table summarizes the key quantitative data for the N4-acetylation and N4-benzoylation of cytidine.
| Parameter | Acetyl (Ac) Group | Benzoyl (Bz) Group |
| Typical Reagent | Acetic Anhydride (B1165640) | Benzoyl Chloride or Benzoic Anhydride |
| Reaction Time | 4 - 35 minutes[1] | 1 - 2 hours[2] |
| Reported Yield | 69 - 97%[1] | ≥ 93%[2] |
| Deprotection Conditions | Aqueous methylamine (B109427), ethanolic ammonia (B1221849), DBU[3][4][5] | Aqueous methylamine, ethanolic ammonia[3][6] |
| Key Advantage | Rapid deprotection, avoids transamination with ammonia-based deprotection.[7] | Greater stability during synthesis. |
| Key Disadvantage | More labile and sensitive to nucleophilic cleavage.[5][8] | Prone to transamination side reaction with methylamine deprotection.[7] |
Stability and Deprotection: A Critical Comparison
The stability of the protecting group is paramount during the multiple steps of oligonucleotide synthesis. The benzoyl group is generally considered more stable than the acetyl group.[3] This increased stability can be advantageous in preventing premature deprotection during synthesis.
However, the deprotection step reveals a significant difference between the two. While both groups can be removed under basic conditions, the use of aqueous methylamine for deprotection of N4-benzoylcytidine can lead to a problematic side reaction: transamination. This results in the formation of N4-methylcytidine as an impurity, which can be difficult to separate from the desired product.[7] The N4-acetyl group, on the other hand, is not prone to this side reaction under standard deprotection conditions.[7]
Ethanolic ammonia is an effective reagent for the deprotection of both Ac and Bz groups and shows high selectivity, allowing for the rapid and selective cleavage of other "fast-deprotecting" groups while leaving the majority of acetyl and benzoyl groups intact if desired.[3] For applications requiring very mild and non-nucleophilic deprotection conditions, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to be effective for the removal of certain protecting groups while leaving the N4-acetyl group of cytidine intact.[5][8]
Experimental Protocols
The following are detailed protocols for the N4-acylation of cytidine.
Protocol 1: N4-Acetylation of Cytidine using Acetic Anhydride
Materials:
-
Cytidine
-
Acetic Anhydride
-
Pyridine (B92270) (anhydrous)
-
Diethyl ether
Procedure:
-
Dissolve cytidine in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a molar excess of acetic anhydride to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of cold water.
-
Remove the solvent under reduced pressure.
-
Co-evaporate the residue with ethanol to remove residual pyridine.
-
The crude product can be purified by recrystallization from ethanol or by silica (B1680970) gel chromatography.
Protocol 2: N4-Benzoylation of Cytidine using Benzoyl Chloride
Materials:
-
Cytidine
-
Benzoyl Chloride
-
Pyridine (anhydrous)
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Suspend cytidine in a mixture of anhydrous pyridine and DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of DMAP and triethylamine to the suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a molar excess of benzoyl chloride dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.[2]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench it by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by silica gel chromatography.
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the key decision-making and experimental workflows.
Conclusion
Both acetyl and benzoyl groups are effective for the protection of the N4-amino group of cytidine in chemical synthesis. The choice between them depends on the specific requirements of the synthetic route.
-
The acetyl group is advantageous when rapid and mild deprotection is a priority and when the use of methylamine is planned, as it avoids the side reaction of transamination.[7]
-
The benzoyl group offers greater stability, which may be beneficial for lengthy or complex syntheses.[3] However, careful consideration of the deprotection strategy is necessary to avoid the formation of N4-methylcytidine impurities when using methylamine.[7]
By carefully weighing the stability requirements of the synthesis against the potential for side reactions during deprotection, researchers can select the optimal protecting group to achieve their synthetic goals with high yield and purity.
References
- 1. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 2. CN105541728A - Preparation method for N4-benzoylcytosine - Google Patents [patents.google.com]
- 3. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of N4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NMR Spectroscopy for Characterizing Ac-rC Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
The growing interest in therapeutic oligonucleotides has led to the development of various chemical modifications to enhance their efficacy and stability. N4-acetylcytidine (ac4C) is a naturally occurring RNA modification that has garnered significant attention.[1][2] Accurate and comprehensive characterization of these Ac-rC modified oligonucleotides is critical for drug development and regulatory approval. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques for the characterization of Ac-rC modified oligonucleotides, supported by experimental data and protocols.
Overview of Analytical Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed atomic-level information about the structure, dynamics, and purity of oligonucleotides in solution.[1] For Ac-rC modified oligonucleotides, NMR is invaluable for confirming the presence and location of the modification, as well as assessing the impact of the modification on the oligonucleotide's three-dimensional structure.
However, NMR is not the only tool available. A multi-faceted approach combining different analytical methods is often necessary for a comprehensive characterization. The most common and complementary techniques to NMR are Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC).[3][4][5][6][7]
Comparative Analysis of Key Techniques
Here, we compare NMR spectroscopy with Mass Spectrometry (primarily LC-MS) and HPLC for the characterization of modified oligonucleotides.
| Feature | NMR Spectroscopy | Mass Spectrometry (LC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Primary Information | Atomic-level 3D structure, conformation, dynamics, purity, quantification | Molecular weight confirmation, sequence verification, impurity identification | Purity assessment, quantification, separation of isomers |
| Sample Requirements | Higher concentration (~0.1-1 mM) | Lower concentration (µM to nM range) | Wide range, dependent on detector |
| Resolution | Atomic resolution | High mass resolution, can resolve molecules with small mass differences | High chromatographic resolution, can separate closely related species |
| Analysis Time | Longer (hours to days for detailed structural studies) | Faster (minutes per sample) | Fast (minutes per sample) |
| Quantification | Absolute quantification (qNMR) without a reference standard of the same molecule | Relative quantification, requires stable isotope-labeled internal standards for accuracy | Relative quantification, requires a reference standard |
| Destructive? | No | Yes | Yes |
In-Depth Look at NMR Spectroscopy for Ac-rC Oligonucleotides
NMR spectroscopy offers unique advantages for characterizing Ac-rC modified oligonucleotides. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to gain a comprehensive understanding of the molecule.
-
¹H NMR: Provides a fingerprint of the oligonucleotide. The acetyl group of Ac-rC introduces a characteristic singlet peak in the methyl region (around 2 ppm), providing direct evidence of the modification.
-
¹³C NMR: Can be used to confirm the presence of the acetyl carbonyl and methyl carbons.
-
¹⁵N NMR: If isotopically labeled, can provide information about the nitrogen environment of the cytidine (B196190) base upon acetylation.
-
2D NMR (COSY, TOCSY, NOESY): These experiments are crucial for assigning all the proton resonances and determining the three-dimensional structure of the oligonucleotide. NOESY, in particular, provides information about through-space interactions, which is essential for determining the conformation of the sugar-phosphate backbone and the orientation of the Ac-rC modification.
Experimental Protocol: NMR Analysis of an Ac-rC Modified Oligonucleotide
The following is a general protocol for the NMR analysis of an Ac-rC modified RNA oligonucleotide:
-
Sample Preparation:
-
Dissolve the lyophilized oligonucleotide in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) prepared in 99.9% D₂O to a final concentration of 0.1-1 mM.
-
For observation of exchangeable imino protons, the sample can be prepared in a 90% H₂O/10% D₂O mixture.
-
Transfer the sample to a suitable NMR tube (e.g., 5 mm high-precision tube).
-
-
NMR Data Acquisition:
-
Acquire data on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Acquire a 1D ¹H spectrum to assess sample purity and folding.
-
Acquire a suite of 2D spectra, including:
-
TOCSY (Total Correlation Spectroscopy): To identify scalar-coupled spin systems within each sugar ring.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): With mixing times ranging from 100 to 300 ms (B15284909) to identify through-space correlations for structural analysis.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
-
-
Data Processing and Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the proton and carbon resonances using the 2D spectra.
-
Use the NOE-derived distance restraints to calculate a family of 3D structures using molecular dynamics simulation software (e.g., AMBER, XPLOR-NIH).
-
Alternative Techniques in Detail
Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry is a cornerstone for the analysis of modified oligonucleotides due to its high sensitivity and ability to provide precise molecular weight information.
-
Key Applications:
-
Confirmation of the successful incorporation of the Ac-rC modification by observing the expected mass shift.
-
Identification of impurities and side products from the synthesis.
-
Sequence verification through fragmentation analysis (MS/MS).
-
-
Experimental Protocol: LC-MS Analysis
-
Chromatography: Ion-pair reversed-phase HPLC is commonly used.
-
Column: A C18 column suitable for oligonucleotides.
-
Mobile Phase A: An aqueous solution of an ion-pairing agent (e.g., triethylamine, hexafluoroisopropanol).
-
Mobile Phase B: Methanol or acetonitrile.
-
Gradient: A linear gradient from low to high organic content.
-
-
Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is typically employed.
-
Mass Analyzer: High-resolution mass spectrometers like Orbitrap or TOF are preferred for accurate mass measurements.
-
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of synthetic oligonucleotides and for their purification.
-
Key Applications:
-
Determination of the purity of the Ac-rC modified oligonucleotide.
-
Quantification of the product.
-
Separation of the desired product from failure sequences and other impurities.
-
-
Experimental Protocol: HPLC Analysis
-
Chromatography: Similar to LC-MS, ion-pair reversed-phase or anion-exchange chromatography can be used.
-
Detection: UV detection at 260 nm is standard for oligonucleotides.
-
Visualizing the Workflow
The following diagram illustrates a typical workflow for the characterization of an Ac-rC modified oligonucleotide, highlighting the complementary roles of NMR, LC-MS, and HPLC.
Caption: Workflow for the characterization of Ac-rC modified oligonucleotides.
Logical Relationship of Analytical Techniques
The choice of analytical technique depends on the specific question being asked. The following diagram illustrates the logical relationship between the analytical goals and the appropriate techniques.
Caption: Selection of analytical techniques based on the research question.
Conclusion
The characterization of Ac-rC modified oligonucleotides requires a multi-pronged analytical approach. While HPLC and LC-MS are essential for initial purity and identity confirmation, NMR spectroscopy provides unparalleled detail on the three-dimensional structure and conformational dynamics. For a thorough understanding of how the Ac-rC modification impacts the oligonucleotide's properties – crucial information for therapeutic development – NMR is an indispensable tool. The synergistic use of these techniques ensures a comprehensive and robust characterization, meeting the stringent requirements of drug development and regulatory agencies.
References
- 1. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of RNA and its Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of RNA and Its Modifications | Annual Reviews [annualreviews.org]
- 5. tandfonline.com [tandfonline.com]
- 6. RNA Modifications [labome.com]
- 7. researchgate.net [researchgate.net]
Functional Assays to Confirm the Activity of Ac-rC Modified RNA: A Comparative Guide
For researchers and drug development professionals, understanding the functional implications of mRNA modifications is paramount. N4-acetylcytidine (ac4C or Ac-rC), a naturally occurring RNA modification, has garnered significant interest for its potential to enhance the therapeutic properties of messenger RNA (mRNA). This guide provides an objective comparison of Ac-rC modified RNA with standard, unmodified RNA and other common modifications like pseudouridine (B1679824) (Ψ), supported by experimental data from peer-reviewed studies. We detail the functional assays used to evaluate these molecules, focusing on in vitro translation efficiency, mRNA stability, and innate immune stimulation.
Comparative Performance of Ac-rC Modified RNA
The incorporation of Ac-rC into mRNA has been shown to positively impact its biological activity. Studies indicate that this modification can lead to increased protein expression and a more favorable immune profile compared to unmodified RNA.
Key Findings:
-
Enhanced Translation Efficiency: Ac-rC modification within the coding sequence of an mRNA can promote its translation into protein. This is thought to be due to the stabilization of the codon-anticodon interaction during protein synthesis.[1][2][3]
-
Increased mRNA Stability: The presence of Ac-rC has been demonstrated to increase the half-life of mRNA. This is attributed to the enhanced stability of the RNA duplex structure.[1][2][3][4][5][6][7]
-
Reduced Immunogenicity: A significant advantage of Ac-rC modification is its ability to dampen the innate immune response. Synthetic mRNAs containing Ac-rC have been shown to reduce the secretion of inflammatory cytokines from immune cells.[8]
The following tables summarize the comparative performance of Ac-rC modified RNA in key functional assays.
Table 1: In Vitro and In Vivo Translation Efficiency
| RNA Modification | Reporter Gene | Cell/System | Outcome | Reference |
| Unmodified RNA | Luciferase | In vitro translation / In vivo | Baseline expression | [2] |
| Ac-rC Modified RNA | Luciferase | In vitro translation / In vivo | Enhanced translation | [2] |
| Pseudouridine (Ψ) | Various | Various | Generally increased translation | [8] |
Table 2: mRNA Stability
| RNA Modification | Assay | Cell Type | Outcome | Reference |
| Unmodified RNA | mRNA half-life analysis | HeLa cells | Baseline stability | [2] |
| Ac-rC Modified RNA | mRNA half-life analysis | HeLa cells | Increased stability | [2] |
Table 3: Innate Immune Stimulation
| RNA Modification | Immune Cell Type | Cytokine Measured | Outcome | Reference |
| Unmodified RNA | Monocyte-derived Dendritic Cells (MoDCs) | Inflammatory cytokines | Significant cytokine secretion | [8] |
| Ac-rC Modified RNA | Monocyte-derived Dendritic Cells (MoDCs) | Inflammatory cytokines | Dampened cytokine secretion (up to 100-fold reduction) | [8] |
| Pseudouridine (Ψ) | Various | Various | Reduced immune stimulation | [8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of modified RNA function. Below are protocols for the key experiments cited in this guide.
In Vitro Translation Assay Using a Luciferase Reporter
This assay quantitatively measures the amount of protein produced from an mRNA template in a cell-free system.
Materials:
-
In vitro transcription (IVT) system to generate capped and polyadenylated luciferase mRNA (unmodified, Ac-rC modified, and other controls).
-
Rabbit reticulocyte lysate or wheat germ extract in vitro translation kit.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Synthesize luciferase mRNA with the desired modifications (e.g., complete substitution of C with Ac-rC). Purify the mRNA and verify its integrity.
-
Set up the in vitro translation reaction according to the manufacturer's protocol. Typically, this involves incubating the mRNA template with the cell lysate and a reaction mix containing amino acids and energy sources.
-
Incubate the reaction at the recommended temperature (e.g., 30°C or 37°C) for a specified time (e.g., 90 minutes).
-
Following incubation, add the luciferase assay reagent to the reaction mixture.
-
Measure the luminescence using a luminometer. The light output is directly proportional to the amount of luciferase enzyme synthesized.
-
Compare the luminescence signals from the Ac-rC modified mRNA to the unmodified and other control mRNAs to determine the relative translation efficiency.
Cellular Protein Expression Assay
This assay assesses the expression of a reporter protein in cultured cells following transfection with modified mRNA.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293T).
-
IVT-generated, capped, and polyadenylated reporter mRNA (e.g., encoding Luciferase or GFP) with and without Ac-rC modification.
-
Lipid-based transfection reagent.
-
Cell culture medium and supplements.
-
For Luciferase: Luciferase assay system and luminometer.
-
For GFP: Flow cytometer or fluorescence microscope.
Protocol:
-
Plate cells in a multi-well format and allow them to adhere overnight.
-
Prepare mRNA-lipid complexes by mixing the mRNA with the transfection reagent in an appropriate buffer, following the manufacturer's instructions.
-
Add the complexes to the cells and incubate for a set period (e.g., 24-48 hours).
-
For Luciferase Reporter:
-
Lyse the cells using a lysis buffer compatible with the luciferase assay.
-
Transfer the cell lysate to a luminometer plate.
-
Add the luciferase substrate and measure the luminescence.
-
-
For GFP Reporter:
-
Harvest the cells by trypsinization.
-
Analyze the percentage of GFP-positive cells and the mean fluorescence intensity using a flow cytometer.
-
-
Compare the reporter protein expression levels from cells transfected with Ac-rC modified mRNA to those transfected with unmodified mRNA.
mRNA Stability Assay
This assay determines the half-life of an mRNA transcript within cells.
Materials:
-
Cell line of interest.
-
Modified and unmodified mRNAs.
-
Transcription inhibitor (e.g., Actinomycin D).
-
RNA extraction kit.
-
Reverse transcription reagents and qPCR master mix.
-
qPCR instrument.
Protocol:
-
Transfect cells with the different mRNA variants as described in the cellular protein expression assay.
-
After an initial expression period (e.g., 4-6 hours), add a transcription inhibitor like Actinomycin D to the cell culture medium to halt de novo RNA synthesis.
-
Harvest cells at various time points after the addition of the inhibitor (e.g., 0, 2, 4, 8, 12 hours).
-
Extract total RNA from the cells at each time point.
-
Perform reverse transcription followed by quantitative PCR (RT-qPCR) using primers specific to the transfected mRNA.
-
Calculate the amount of remaining mRNA at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining mRNA against time on a semi-logarithmic scale and determine the mRNA half-life (the time it takes for 50% of the mRNA to be degraded).
Innate Immune Stimulation Assay
This assay evaluates the extent to which modified mRNA activates an immune response in primary human immune cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or monocyte-derived dendritic cells (MoDCs).
-
Modified and unmodified mRNAs.
-
Transfection reagent suitable for immune cells.
-
RPMI-1640 medium and supplements.
-
ELISA kits for specific cytokines (e.g., TNF-α, IFN-α).
-
Positive control (e.g., LPS or a known immunostimulatory RNA).
Protocol:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation or culture MoDCs.
-
Plate the cells in a multi-well plate.
-
Transfect the cells with the different mRNA constructs. Include a mock transfection (transfection reagent only) and a positive control.
-
Incubate the cells for a specified period (e.g., 18-24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of secreted cytokines (e.g., TNF-α, IFN-α) in the supernatant using ELISA kits according to the manufacturer's instructions.
-
Compare the cytokine levels induced by Ac-rC modified mRNA to those induced by unmodified mRNA and the controls. A lower cytokine level indicates reduced immunogenicity.
Visualizations
The following diagrams illustrate the workflows and pathways described in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. Acetylation of Cytidine in mRNA Promotes Translation Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Processing, Gene Regulation, Biological Functions, and Clinical Relevance of N4-Acetylcytidine on RNA: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Cytidine acetylation yields a hypoinflammatory synthetic messenger RNA - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Methods for Introducing N4-acetylcytidine (ac4C) into RNA
For Researchers, Scientists, and Drug Development Professionals
The post-transcriptional modification N4-acetylcytidine (ac4C) is an emerging epitranscriptomic mark implicated in the regulation of RNA stability, translation, and function. As interest in the biological roles of ac4C grows, particularly in the context of cancer and other diseases, the need for robust and reliable methods to generate ac4C-modified RNA for research and therapeutic applications has become paramount. This guide provides a comprehensive comparison of the primary alternative methods for introducing ac4C into RNA, offering insights into their respective advantages, limitations, and experimental considerations.
Comparison of ac4C RNA Synthesis Methods
The selection of a method for generating ac4C-containing RNA depends on several factors, including the desired specificity of the modification, the required yield and purity of the final product, and the available resources. The following table summarizes the key features of the three main approaches: in vitro transcription, solid-phase chemical synthesis, and chemo-enzymatic synthesis.
| Feature | In Vitro Transcription | Solid-Phase Chemical Synthesis | Chemo-enzymatic Synthesis |
| Specificity | Global (non-site-specific) | Site-specific | Site-specific |
| Yield | High (mg quantities) | Moderate to High (µmol scale) | Variable, depends on ligation efficiency |
| Purity | Variable, requires purification to remove abortive transcripts and enzyme | High, with optimized protocols | High, requires purification of final ligated product |
| RNA Length | Long transcripts (>100 nt) | Short to medium transcripts (<100 nt) | Long transcripts, assembled from shorter fragments |
| Cost | Relatively low | High (custom phosphoramidites) | Moderate to High |
| Time | 1-2 days | 3-5 days | 3-7 days |
| Key Advantage | High yield of long RNA molecules | Precise control over modification site | Site-specific modification in long RNA |
| Key Disadvantage | Inability to control modification sites | Limited to shorter RNA lengths, labile acetyl group | Multi-step process, potential for low ligation efficiency |
In Vivo N4-acetylcytidine (ac4C) Modification Pathway
In eukaryotic cells, the primary enzyme responsible for depositing ac4C on RNA is N-acetyltransferase 10 (NAT10).[1][2] NAT10 is a dual-function enzyme with both RNA binding and acetyltransferase activities. It plays a crucial role in various cellular processes, and its dysregulation has been linked to several cancers. NAT10-mediated ac4C modification has been shown to influence signaling pathways, including the Wnt/β-catenin pathway, by affecting the stability and translation of key target mRNAs.[3][4]
Caption: NAT10-mediated ac4C modification and its link to the Wnt/β-catenin signaling pathway.
Experimental Workflow: Comparing ac4C RNA Synthesis Methods
A systematic comparison of the different methods for introducing ac4C into RNA is essential for selecting the most appropriate technique for a given application. The following workflow outlines the key steps for such a comparison.
Caption: A generalized workflow for comparing different methods of introducing ac4C into RNA.
Detailed Experimental Protocols
Method 1: In Vitro Transcription with N4-acetylcytidine Triphosphate (ac4C-TP)
This method allows for the production of long RNA transcripts with global incorporation of ac4C.
Materials:
-
Linearized plasmid DNA or PCR product with a T7 promoter
-
T7 RNA Polymerase
-
N4-acetylcytidine triphosphate (ac4C-TP)
-
ATP, GTP, UTP
-
Transcription buffer (400 mM Tris-HCl pH 8.0, 60 mM MgCl2, 20 mM spermidine, 100 mM DTT)
-
RNase inhibitor
-
DNase I
-
Nuclease-free water
-
Purification kit (e.g., column-based or magnetic beads)
Protocol:
-
Transcription Reaction Setup:
-
Assemble the following reaction on ice in a nuclease-free tube:
-
Nuclease-free water to a final volume of 20 µL
-
2 µL 10x Transcription Buffer
-
2 µL 100 mM DTT
-
0.5 µL RNase Inhibitor
-
2 µL 10 mM ATP
-
2 µL 10 mM GTP
-
2 µL 10 mM UTP
-
2 µL 10 mM ac4C-TP
-
1 µg linearized DNA template
-
2 µL T7 RNA Polymerase
-
-
-
Incubation:
-
Mix gently and incubate at 37°C for 2-4 hours.
-
-
DNase Treatment:
-
Add 1 µL of DNase I to the reaction and incubate at 37°C for 15 minutes to remove the DNA template.
-
-
Purification:
-
Purify the RNA using a suitable RNA purification kit according to the manufacturer's instructions.
-
-
Quantification and Quality Control:
-
Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Assess the integrity and size of the RNA transcript by denaturing polyacrylamide gel electrophoresis (PAGE) or capillary electrophoresis (e.g., Bioanalyzer).
-
Confirm the incorporation of ac4C using mass spectrometry.
-
Method 2: Solid-Phase Chemical Synthesis of ac4C-containing RNA
This method enables the site-specific incorporation of ac4C into short to medium-length RNA oligonucleotides. The following is a summary of an optimized protocol that addresses the lability of the acetyl group.[5][6]
Materials:
-
Standard A, G, U phosphoramidites with appropriate protecting groups
-
Controlled pore glass (CPG) solid support
-
Standard reagents for solid-phase oligonucleotide synthesis (activator, capping reagents, oxidizing agent, deblocking agent)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in acetonitrile (B52724)
-
Buffered photolytic cleavage solution
-
Buffered desilylation solution
-
Reagents for PAGE purification
Protocol:
-
Automated Solid-Phase Synthesis:
-
Perform the synthesis on an automated DNA/RNA synthesizer using the phosphoramidite chemistry.
-
Use the ac4C phosphoramidite at the desired position in the sequence.
-
Omit the standard 5'-capping step to avoid potential side reactions.
-
-
On-Column Deprotection:
-
After synthesis, treat the solid support with a solution of DBU in acetonitrile to remove the exocyclic amine protecting groups under non-nucleophilic conditions.[5]
-
-
Cleavage from Solid Support:
-
Cleave the RNA from the solid support using a buffered photolytic cleavage solution to minimize deacetylation.[5]
-
-
Desilylation:
-
Remove the 2'-hydroxyl protecting groups using a buffered desilylation solution.[5]
-
-
Purification:
-
Purify the crude RNA oligonucleotide by denaturing PAGE.
-
Elute the RNA from the gel and desalt.
-
-
Quantification and Quality Control:
-
Quantify the purified RNA by UV-Vis spectroscopy.
-
Verify the purity and integrity by HPLC and the mass of the final product by mass spectrometry.
-
Method 3: Chemo-enzymatic Synthesis
This approach combines the site-specific control of chemical synthesis with the ability to generate long RNA molecules through enzymatic ligation.
Materials:
-
Chemically synthesized ac4C-containing RNA fragment
-
In vitro transcribed RNA fragment(s)
-
T4 RNA Ligase
-
Ligation buffer
-
ATP
-
RNase inhibitor
-
Purification reagents
Protocol:
-
Fragment Preparation:
-
Synthesize the RNA fragment containing the site-specific ac4C modification using the solid-phase chemical synthesis method described above.
-
Prepare the other RNA fragment(s) through in vitro transcription.
-
Ensure that the fragments have the appropriate 5' and 3' ends for ligation (e.g., 5'-phosphate and 3'-hydroxyl).
-
-
Ligation Reaction:
-
Set up the ligation reaction by combining the RNA fragments, T4 RNA Ligase, ligation buffer, ATP, and RNase inhibitor.
-
Incubate at the optimal temperature for the ligase (typically 16°C overnight or 37°C for a shorter period).
-
-
Purification:
-
Purify the full-length ligated RNA product from the unligated fragments and enzyme using denaturing PAGE.
-
-
Quantification and Quality Control:
-
Quantify the final product and verify its integrity and the presence of the ac4C modification as described for the other methods.
-
Conclusion
The choice of method for introducing N4-acetylcytidine into RNA is a critical decision that will impact the experimental outcomes. For studies requiring large quantities of long RNA with global ac4C modification, in vitro transcription is a suitable and cost-effective option. However, for investigations into the function of ac4C at specific sites, the precision of solid-phase chemical synthesis is indispensable, despite its higher cost and limitations in RNA length. Chemo-enzymatic synthesis offers a promising compromise for creating long, site-specifically modified RNAs, though the protocol is more complex. By carefully considering the experimental needs and the comparative data presented in this guide, researchers can select the most appropriate method to advance their studies on the role of ac4C in RNA biology and its potential as a therapeutic target.
References
- 1. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced ac4C detection in RNA via chemical reduction and cDNA synthesis with modified dNTPs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protocol for base resolution mapping of ac4C using RedaC:T-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
Performance Comparison of Commercial Ac-rC Phosphoramidites: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of high-quality phosphoramidites is a critical determinant for the successful synthesis of modified oligonucleotides. N4-acetyl-2'-O-methylcytidine (Ac-rC) phosphoramidite (B1245037) is a key building block in the synthesis of therapeutic oligonucleotides, such as antisense oligonucleotides and siRNAs, offering enhanced nuclease resistance and binding affinity. This guide provides an objective comparison of commercially available Ac-rC phosphoramidites, supported by a framework for in-house performance evaluation.
While direct, independent comparative studies on the performance of Ac-rC phosphoramidites from different commercial suppliers are not extensively published, this guide summarizes key quality indicators and provides a standardized protocol for their evaluation.
Supplier Landscape and Quality Claims
Several reputable suppliers provide Ac-rC phosphoramidites for oligonucleotide synthesis. The following table summarizes the offerings from prominent manufacturers. It is important to note that while direct coupling efficiency data is often not publicly available, suppliers emphasize their stringent quality control measures to ensure high purity and performance.[1]
| Supplier | Product Name | Purity Specification (Typical) | Analytical Methods Used | Additional Information |
| Thermo Fisher Scientific | TheraPure™ Ac-rC Phosphoramidite | ≥98.0% | HPLC, ³¹P NMR | Offers "TheraPure" grade, manufactured under enhanced quality control for therapeutic applications.[2][3] |
| Advent Bio | N4-Acetyl-2'-O-methylcytidine 3'-CE Phosphoramidite | High Purity (details on CoA) | Certificate of Analysis (CoA) available upon request.[4] | Specializes in a wide range of chemical products for life sciences. |
| Biosynth | N4-Acetyl-5'-O-DMT-2'-O-methylcytidine 3'-CE phosphoramidite | High Purity (details on CoA) | CoA and product specifications available.[5][6] | Provides a broad range of nucleosides and phosphoramidites.[7] |
| MedchemExpress | This compound | ≥98.0% (Typically by HPLC) | HPLC, NMR | Provides products for research use. |
| Cayman Chemical | N⁴-Acetyl-5'-O-DMTr-2'-O-methylcytidine-3'-CED Phosphoramidite | ≥95% | HPLC | Provides a range of biochemicals for research. |
Note: The purity specifications are based on information available from the suppliers' websites and documentation. For the most accurate and lot-specific data, it is always recommended to request a Certificate of Analysis (CoA).
Factors Influencing Performance
The performance of Ac-rC phosphoramidites, particularly their coupling efficiency, is not solely dependent on the supplier but is also influenced by several critical experimental factors:[1][8]
-
Purity of Phosphoramidite: The presence of impurities, such as oxidized phosphoramidites or other reactive species, can significantly reduce coupling efficiency.
-
Water Content: Anhydrous conditions are crucial for successful oligonucleotide synthesis. Any moisture in the acetonitrile (B52724) or other reagents will react with the activated phosphoramidite, leading to lower coupling yields.
-
Activator: The choice and concentration of the activator (e.g., 5-(Ethylthio)-1H-tetrazole (ETT), Dicyanoimidazole (DCI)) can impact the kinetics and efficiency of the coupling reaction.
-
Coupling Time: The time allowed for the coupling reaction must be optimized. While longer coupling times can sometimes improve efficiency for sterically hindered phosphoramidites, excessively long times may lead to side reactions.[9]
-
Oligonucleotide Synthesizer: The performance and maintenance of the automated synthesizer play a vital role in achieving high coupling efficiencies.
Experimental Protocols
To objectively compare the performance of Ac-rC phosphoramidites from different suppliers, a standardized in-house evaluation is recommended.
Protocol 1: Determination of Coupling Efficiency via Trityl Cation Monitoring
This method provides a real-time, semi-quantitative measure of coupling efficiency during oligonucleotide synthesis.
Objective: To compare the stepwise and average coupling efficiency of Ac-rC phosphoramidites from different suppliers.
Materials:
-
Ac-rC phosphoramidites from different suppliers.
-
Standard DNA or RNA phosphoramidites (A, G, T/U).
-
Controlled Pore Glass (CPG) solid support.
-
All necessary reagents for oligonucleotide synthesis (activator, capping reagents, oxidizing agent, deblocking solution, anhydrous acetonitrile).
-
Automated DNA/RNA synthesizer equipped with a trityl monitor (UV-Vis spectrophotometer).
Methodology:
-
Synthesizer Preparation: Ensure the synthesizer is clean, and all reagent lines are primed with fresh, anhydrous reagents.
-
Sequence Design: Design a test sequence that incorporates the Ac-rC monomer at various positions. A simple sequence such as a poly-T sequence with intermittent Ac-rC insertions (e.g., 5'-TTT (Ac-rC) TTT (Ac-rC) TTT-3') is suitable.
-
Synthesis: Program the synthesizer to synthesize the designed sequence. For each supplier's this compound, perform a separate synthesis run under identical conditions (synthesis scale, reagent concentrations, coupling times).
-
Data Collection: The trityl monitor will measure the absorbance of the dimethoxytrityl (DMT) cation released during the deblocking step of each cycle. Record the absorbance values for each cycle.
-
Calculation of Coupling Efficiency:
-
Stepwise Coupling Efficiency (%): (Absorbance at cycle n+1 / Absorbance at cycle n) * 100
-
Average Coupling Efficiency (%): The geometric mean of all the stepwise coupling efficiencies.
-
Protocol 2: Analysis of Oligonucleotide Purity by HPLC
This method provides a quantitative assessment of the purity of the final oligonucleotide product.
Objective: To compare the purity of oligonucleotides synthesized using Ac-rC phosphoramidites from different suppliers.
Materials:
-
Crude oligonucleotides synthesized using Ac-rC phosphoramidites from different suppliers (from Protocol 1).
-
HPLC system with a UV detector.
-
Reverse-phase HPLC column (e.g., C18).
-
Mobile phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0.
-
Mobile phase B: Acetonitrile.
-
Deprotection solution (e.g., AMA - a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine).
Methodology:
-
Deprotection and Cleavage: Cleave the synthesized oligonucleotides from the solid support and remove the protecting groups according to the manufacturer's recommendations or standard laboratory protocols.
-
Sample Preparation: Desalt the crude oligonucleotide samples. Dissolve a small, known amount of each sample in an appropriate buffer.
-
HPLC Analysis:
-
Inject the samples into the HPLC system.
-
Elute the oligonucleotides using a linear gradient of acetonitrile in 0.1 M TEAA.
-
Monitor the absorbance at 260 nm.
-
-
Data Analysis:
-
Integrate the peak areas of the chromatogram.
-
The purity is calculated as the percentage of the area of the main product peak relative to the total area of all peaks.
-
Visualizations
Oligonucleotide Synthesis Cycle
The following diagram illustrates the four main steps in the phosphoramidite-based solid-phase synthesis of oligonucleotides.
Antisense Oligonucleotide Mechanism of Action
Ac-rC modified oligonucleotides are often used as antisense oligonucleotides (ASOs). The diagram below illustrates one of the common mechanisms of action for ASOs, which involves RNase H-mediated degradation of the target mRNA.[10][11][12]
Conclusion
The selection of a suitable this compound requires careful consideration of both the supplier's quality control data and the specific requirements of the intended application. While this guide provides a framework for comparison, it is highly recommended that researchers perform their own in-house evaluations using standardized protocols to determine the optimal phosphoramidite for their needs. By systematically assessing coupling efficiency and final oligonucleotide purity, researchers can ensure the synthesis of high-quality modified oligonucleotides for their research and development activities.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. RNA Phosphoramidites | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. COA - Certificate of Analysis Lookup | Advent [adventchembio.com]
- 5. Customer Support and FAQ's | Biosynth [biosynth.com]
- 6. Quality Assurance | Biosynth [biosynth.com]
- 7. Buy Phosphoramidites | Nucleosides Products | Biosynth [biosynth.com]
- 8. benchchem.com [benchchem.com]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. books.rsc.org [books.rsc.org]
- 12. Antisense Oligonucleotides Make Sense [biopharmatrend.com]
The Critical Choice in Therapeutic Oligonucleotide Synthesis: A Guide to Ac-rC Phosphoramidite Grades
For researchers, scientists, and drug development professionals navigating the complexities of therapeutic oligonucleotide synthesis, the selection of raw materials is a critical determinant of final product quality, safety, and efficacy. Among the essential building blocks, Ac-rC phosphoramidite (B1245037), a protected cytidine (B196190) ribonucleoside, plays a pivotal role. This guide provides an objective comparison of standard grade versus TheraPure® grade Ac-rC phosphoramidite, supported by experimental data and detailed methodologies, to inform the selection process for therapeutic applications.
The journey of an oligonucleotide therapeutic from the laboratory to the clinic is paved with rigorous quality control and regulatory scrutiny. The purity and consistency of the starting materials, such as phosphoramidites, are paramount, as impurities can be incorporated into the final oligonucleotide, potentially impacting its biological activity and safety profile.[1] This has led to the emergence of premium-grade phosphoramidites, such as the TheraPure® line, which are manufactured under more stringent controls compared to standard grades.[2][3]
Performance and Purity: A Head-to-Head Comparison
The primary distinction between standard and TheraPure® grade this compound lies in the level of quality control and the stringency of specifications for purity and impurity profiles.[2][4] TheraPure® products are designed specifically for therapeutic applications and undergo additional quality control release testing to ensure minimal levels of critical impurities and residual solvents.[2][3]
| Parameter | Standard Grade this compound | TheraPure® Grade this compound |
| Intended Use | Basic research and life science tools applications[4] | Therapeutic and diagnostic applications requiring stringent specifications[4][5] |
| Purity (by HPLC and 31P NMR) | ≥98.0%[4][6] | ≥99.0%[4][7] |
| Sum of Critical Impurities (by HPLC) | Not typically specified | < 0.3%[8] |
| Single Base Impurity (by HPLC) | Not typically specified | < 0.10%[8] |
| Reactive P(III) Impurities (by 31P NMR) | Not typically specified | Sum of non-primary peaks at 140-152 ppm is < 0.5 mol %[8][9] |
| Water Content | Not typically specified | < 0.3%[8][9] |
| Solution Clarity | Not typically specified | 0.2 M solution in acetonitrile (B52724) is free from undissolved particulates[8] |
| Manufacturing Environment | Standard manufacturing | Manufactured in an ISO 9001 registered facility[2][9][10] |
| Documentation | Standard Certificate of Analysis | Comprehensive Certificate of Analysis with detailed impurity profiles[2][5] |
Note: Specifications may vary slightly between suppliers. The data presented is a representative summary based on available information.
The tighter control over impurities in the TheraPure® grade is crucial because even trace amounts of reactive impurities in phosphoramidites can lead to the formation of failure sequences and other modified oligonucleotides during solid-phase synthesis.[1][7] This can complicate the purification of the target oligonucleotide and compromise the overall yield and purity of the final therapeutic product.
Experimental Protocols
To ensure the reliable synthesis and analysis of therapeutic oligonucleotides, robust and well-documented experimental protocols are essential.
Solid-Phase Oligonucleotide Synthesis
The chemical synthesis of oligonucleotides is a cyclical process involving four main steps: detritylation, coupling, capping, and oxidation.[1][11]
Experimental Workflow for Oligonucleotide Synthesis
Caption: Automated solid-phase oligonucleotide synthesis cycle.
-
Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleoside attached to the solid support using a mild acid.
-
Coupling: The this compound is activated and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants (n-1 sequences).
-
Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage.
This cycle is repeated until the desired oligonucleotide sequence is assembled.
Quality Control and Analysis
Following synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The crude product is then purified and analyzed to ensure its identity, purity, and integrity.
Analytical Workflow for Oligonucleotide Quality Control
Caption: Post-synthesis purification and analytical workflow.
-
High-Performance Liquid Chromatography (HPLC): Used for both purification and purity assessment of the final oligonucleotide.[11] A reverse-phase HPLC method can effectively separate the full-length product from shorter failure sequences.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the synthesized oligonucleotide, thereby verifying its sequence.[12][13] It is also a powerful tool for identifying and characterizing impurities.[12][14]
-
31P Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique is particularly useful for assessing the purity of the phosphoramidite starting material by detecting phosphorus-containing impurities.[2][7]
-
Capillary Electrophoresis (CE): Provides high-resolution analysis of oligonucleotide purity and length.[13]
The Impact of Phosphoramidite Quality on Therapeutic Outcomes
The stringent quality control applied to TheraPure® grade this compound directly translates to a higher quality final therapeutic oligonucleotide. By minimizing the introduction of impurities at the very beginning of the manufacturing process, researchers and drug developers can expect:
-
Higher Synthesis Yields: Lower levels of reactive impurities and water content in the phosphoramidite lead to higher coupling efficiencies during synthesis.[8][9]
-
Simplified Purification: A cleaner crude product profile simplifies the downstream purification process, potentially reducing the time and cost of manufacturing.
-
Improved Batch-to-Batch Consistency: The tightly controlled manufacturing processes for TheraPure® phosphoramidites ensure greater consistency between different lots, which is a critical requirement for therapeutic manufacturing.[3]
-
Enhanced Regulatory Compliance: The use of well-characterized, high-purity raw materials with comprehensive documentation can streamline the regulatory submission process.[15]
Logical Comparison of Phosphoramidite Grades for Therapeutics
Caption: Impact of phosphoramidite grade on therapeutic outcome.
References
- 1. Quality Standards, Regulations for Oligonucleotide Therapeutics [bioprocessonline.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. RNA Phosphoramidites | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Phosphoramidites for Oligonucleotide Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. DNA Phosphoramidites | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. cacheby.com [cacheby.com]
- 7. usp.org [usp.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Oligonucleotide synthesis | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Developing Manufacturing Oligonucleotides An Overview [advancingrna.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. tides.wuxiapptec.com [tides.wuxiapptec.com]
A Comparative Guide to Evaluating the Purity of Synthetic Ac-rC RNA by HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic RNA containing modifications such as N4-acetylcytidine (Ac-rC) is paramount for accurate downstream applications and therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for this purpose. This guide provides an objective comparison of prevalent HPLC-based methods and alternative approaches for purity assessment, supported by experimental data and detailed protocols.
Comparison of Analytical Methods for Ac-rC RNA Purity
The purity of synthetic RNA is often compromised by process-related impurities, including deletion (n-1) and addition (n+1) sequences. The choice of analytical method is critical for resolving these closely related species from the full-length product (FLP).
| Method | Principle | Primary Application | Resolution | Throughput | Compatibility with MS |
| Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) | Separation based on hydrophobicity, enhanced by an ion-pairing agent that neutralizes the negative charge of the RNA backbone. | Gold standard for purity analysis and purification of synthetic oligonucleotides. | High resolution for small to medium-sized RNA (<100 nt). Can resolve n-1 and other closely related impurities. | High | Yes, with volatile ion-pairing agents like triethylammonium (B8662869) acetate (B1210297) (TEAA) and hexafluoroisopropanol (HFIP).[1] |
| Anion-Exchange HPLC (IEX-HPLC) | Separation based on the interaction between the negatively charged phosphate (B84403) backbone of RNA and a positively charged stationary phase. | Purity assessment and purification of a wide range of RNA sizes. Particularly effective for resolving species based on charge differences. | High, especially for separating failure sequences from the FLP.[2][3] | Moderate | Not directly compatible due to the high salt concentrations in the mobile phase.[4] |
| Polyacrylamide Gel Electrophoresis (PAGE) | Separation based on size, charge, and conformation through a porous gel matrix under denaturing conditions. | Purity assessment and purification, especially for longer RNA sequences (>60 nt).[5] | High, capable of single-nucleotide resolution under optimal conditions. | Low | No |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass detection capabilities of MS for identification and quantification of impurities. | In-depth characterization of impurities, including identification of co-eluting species and confirmation of modifications.[6][7] | Dependent on the chromatographic method used. | High | N/A |
Experimental Protocols
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
IP-RP-HPLC is a powerful technique for the analysis of synthetic oligonucleotides, including those with modifications like Ac-rC. The method separates molecules based on their hydrophobicity.[8]
Workflow Diagram:
Caption: Workflow for IP-RP-HPLC analysis of Ac-rC RNA.
Detailed Protocol:
-
Instrumentation: A biocompatible HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Column: A reversed-phase column, such as a C18 column with a wide pore size (e.g., 300 Å), is recommended. Examples include Agilent PLRP-S or Waters ACQUITY Premier Oligonucleotide BEH C18 columns.[9]
-
Mobile Phase A: 100 mM Triethylammonium acetate (TEAA) and 400 mM Hexafluoroisopropanol (HFIP) in nuclease-free water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 20% Mobile Phase B over 20-30 minutes is a good starting point. The gradient can be optimized to improve the resolution of the Ac-rC RNA from its impurities.
-
Flow Rate: 0.5 - 1.0 mL/min for analytical columns.
-
Column Temperature: Elevated temperatures (e.g., 60-80°C) are often used to denature the RNA and improve peak shape.[10]
-
Detection: UV absorbance at 260 nm.
Expected Results: The full-length Ac-rC RNA product should appear as the main peak, with impurities such as n-1 sequences eluting slightly earlier. The purity is calculated based on the area percentage of the main peak.
Anion-Exchange HPLC (IEX-HPLC)
IEX-HPLC separates oligonucleotides based on their net negative charge, which is proportional to their length. This makes it a powerful tool for separating failure sequences from the full-length product.
Workflow Diagram:
Caption: Workflow for IEX-HPLC analysis of Ac-rC RNA.
Detailed Protocol:
-
Instrumentation: A biocompatible HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Column: A strong anion-exchange column, such as the Thermo Scientific DNAPac PA200.[11]
-
Mobile Phase A: 20 mM Tris-HCl, pH 8.0.
-
Mobile Phase B: 20 mM Tris-HCl, 1 M NaCl, pH 8.0.
-
Gradient: A linear gradient from 20% to 80% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or slightly elevated (e.g., 30°C).
-
Detection: UV absorbance at 260 nm.
Expected Results: The full-length Ac-rC RNA will elute later than the shorter failure sequences due to its higher net charge.
Alternative Methods for Purity Assessment
Polyacrylamide Gel Electrophoresis (PAGE)
Denaturing PAGE is a classic method for assessing the purity of RNA, offering high resolution based on size.
Protocol:
-
Gel Preparation: Prepare a denaturing polyacrylamide gel (e.g., 12-20% acrylamide) with 7-8 M urea (B33335) in 1x TBE buffer.
-
Sample Preparation: Mix the RNA sample with a denaturing loading buffer (e.g., containing formamide (B127407) and tracking dyes). Heat the sample at 95°C for 5 minutes and then place it on ice.[12]
-
Electrophoresis: Load the samples onto the gel and run at a constant voltage until the tracking dye has migrated to the desired position.
-
Visualization: Stain the gel with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Gold) and visualize it under UV light.
Expected Results: The full-length product should appear as a sharp, distinct band. Shorter impurities will migrate faster and appear as fainter bands below the main product band. The purity can be estimated by the relative intensity of the bands.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides both separation and mass information, enabling unambiguous identification of the main product and its impurities.
Protocol:
-
LC System: An IP-RP-HPLC system as described above, using volatile mobile phases (e.g., TEAA/HFIP).
-
MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Data Analysis: The mass spectrum of the main peak should correspond to the expected mass of the Ac-rC RNA. Impurity peaks can be identified by their mass-to-charge ratio.
Expected Results: LC-MS analysis confirms the identity of the main peak as the Ac-rC RNA and provides the molecular weights of any impurities, aiding in their identification (e.g., n-1, n+1, or other modifications).[13]
Data Presentation: Comparative Purity Analysis
The following table summarizes hypothetical data from the analysis of a synthetic 25-mer RNA containing a single Ac-rC modification, comparing the different analytical techniques.
| Analytical Method | Full-Length Product (FLP) Retention Time / Position | Major Impurity (n-1) Retention Time / Position | Resolution (FLP vs. n-1) | Purity of FLP (%) |
| IP-RP-HPLC | 15.2 min | 14.8 min | 1.8 | 92.5 |
| IEX-HPLC | 22.5 min | 21.9 min | 1.5 | 91.8 |
| PAGE | Main Band | Lower Band | Well-resolved | ~90 (by densitometry) |
| LC-MS | 15.2 min (Confirmed Mass) | 14.8 min (Confirmed Mass) | 1.8 | 92.7 |
Logical Relationships in Method Selection
The choice of analytical method depends on the specific requirements of the analysis.
Caption: Decision tree for selecting an analytical method.
Conclusion
The evaluation of synthetic Ac-rC RNA purity requires robust and reliable analytical methods. IP-RP-HPLC is a versatile and high-resolution technique suitable for routine purity assessment and purification. IEX-HPLC offers an orthogonal separation mechanism that is particularly useful for resolving charge-based impurities. For the highest resolution of longer oligonucleotides, PAGE remains a valuable tool. For unambiguous identification of the product and its impurities, LC-MS is indispensable. The choice of method should be guided by the specific analytical needs, balancing resolution, throughput, and the level of characterization required.
References
- 1. waters.com [waters.com]
- 2. agilent.com [agilent.com]
- 3. ymc.co.jp [ymc.co.jp]
- 4. agilent.com [agilent.com]
- 5. 寡核苷酸纯化 [sigmaaldrich.com]
- 6. lcms.cz [lcms.cz]
- 7. Characterisation of small RNA-based therapeutics and their process impurities by fast and sensitive liquid chromatography high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. ads-tec.co.jp [ads-tec.co.jp]
- 11. Oligonucleotide Analysis Using HPLC Columns | Thermo Fisher Scientific - US [thermofisher.com]
- 12. [PDF] Analysis of native and chemically modified oligonucleotides by tandem ion-pair reversed-phase high-performance liquid chromatography/electrospray ionization mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Ac-rC Phosphoramidite versus Enzymatic Modification of Cytidine for RNA Synthesis and Modification
For researchers, scientists, and drug development professionals navigating the complexities of RNA modification, the choice between chemical and enzymatic approaches to incorporate N4-acetylcytidine (ac4C) is a critical decision. This guide provides an objective comparison of Ac-rC phosphoramidite-based solid-phase synthesis and enzymatic modification using N-acetyltransferase 10 (NAT10), supported by experimental data and detailed protocols to inform methodology selection.
The introduction of N4-acetylcytidine, a naturally occurring RNA modification, into synthetic RNA oligonucleotides is of growing interest due to its role in regulating RNA stability and translation.[1][2] This modification can be achieved through two primary methods: the direct incorporation of an Ac-rC phosphoramidite (B1245037) during chemical synthesis or the post-transcriptional enzymatic modification of cytidine (B196190) residues by NAT10. Each approach presents a unique set of advantages and limitations in terms of specificity, efficiency, scalability, and cost.
At a Glance: Key Differences
| Feature | This compound (Chemical Synthesis) | Enzymatic Modification (NAT10) |
| Principle | Site-specific incorporation during automated solid-phase RNA synthesis. | Post-transcriptional acetylation of specific cytidine residues in an RNA molecule. |
| Specificity | High site-specificity determined by the synthesis sequence. | Dependent on the enzyme's substrate recognition, primarily targeting cytidines in a 5'-CCG-3' consensus sequence within unstructured RNA regions.[3] |
| Efficiency & Yield | High coupling efficiency (>97%) leads to good overall yield, dependent on oligo length.[4] | Variable, dependent on substrate concentration, enzyme activity, and reaction conditions. |
| Scalability | Well-established for various scales, from research to preclinical quantities. | Can be scaled up, but may require significant amounts of purified enzyme and substrate RNA. |
| Cost | Reagent-intensive, with the cost of the modified phosphoramidite being a significant factor.[5][6][7][8] | Potentially lower reagent cost but may require investment in enzyme production and purification.[9][10][11][12][13] |
| Off-Target Effects | Minimal off-target modifications on the RNA sequence itself. Off-target biological effects of the final modified oligo are a separate consideration.[14][15][16][17][18][19] | Potential for off-target acetylation at unintended cytidine sites, though NAT10 exhibits sequence preference. |
| RNA Length | Generally suitable for oligonucleotides up to ~100-200 nucleotides. | Can modify longer RNA transcripts, including full-length mRNAs. |
Performance Data: A Quantitative Look
Direct comparative studies providing quantitative data on yield and purity for both methods on the same RNA sequence are limited in the public domain. However, data from independent studies can provide insights into the expected outcomes.
Table 1: Quantitative Performance Metrics
| Parameter | This compound | Enzymatic Modification (NAT10) | Data Source/Notes |
| Incorporation Efficiency | >97% per coupling step | Varies (e.g., ~55-60% reduction in ac4C levels upon NAT10 knockdown in cells) | [4] /[20] (cellular context) |
| Overall Yield (20-mer RNA) | Typically in the range of 10-50 mg for a 1 µmol synthesis scale. | Highly variable, dependent on in vitro transcription yield and subsequent enzymatic reaction efficiency. | Manufacturer data and general lab experience. |
| Purity (post-purification) | High purity achievable (>95%) with HPLC or PAGE purification.[] | Purity of the final modified RNA depends on the purity of the initial transcript and the efficiency of the enzymatic reaction and subsequent purification. | [22][23][24] |
Experimental Protocols: A Step-by-Step Guide
This compound: Solid-Phase RNA Synthesis
This method involves the use of an automated DNA/RNA synthesizer. The this compound is incorporated at the desired position in the sequence program.
Protocol:
-
Sequence Programming: Input the desired RNA sequence into the synthesizer software, specifying the position for Ac-rC incorporation.
-
Reagent Preparation: Dissolve the this compound and other standard RNA phosphoramidites (A, G, C, U with appropriate protecting groups) in anhydrous acetonitrile (B52724) to the manufacturer's recommended concentration (typically 0.05-0.2 M).[25]
-
Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing RNA chain.
-
Coupling: Activation of the incoming phosphoramidite (including Ac-rC) and its reaction with the 5'-hydroxyl group of the growing chain. Coupling times for modified bases may need to be extended (e.g., 3-12 minutes).[4][26]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.
-
-
Cleavage and Deprotection: Following synthesis, the RNA is cleaved from the solid support and protecting groups are removed using a reagent mixture such as aqueous ammonium (B1175870) hydroxide/methylamine (AMA).[4]
-
Purification: The crude RNA product is purified using methods like High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) to isolate the full-length, modified oligonucleotide.[4]
Enzymatic Modification of Cytidine with NAT10
This protocol describes an in vitro acetylation reaction using a purified NAT10 enzyme.
Protocol:
-
Substrate RNA Preparation: Synthesize the target RNA containing the cytidine(s) to be modified using in vitro transcription. Purify the RNA to ensure it is free of contaminants that could inhibit the enzyme.
-
Enzymatic Reaction Setup: In a microcentrifuge tube, combine the following components:
-
Purified RNA substrate (e.g., 1-5 µg)
-
Purified recombinant NAT10 enzyme (concentration to be optimized, e.g., 1-2 µM)
-
Reaction Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 1.5 mM MgCl2, 0.5 mM DTT)
-
Acetyl-CoA (e.g., 1 mM)
-
ATP (e.g., 1 mM)
-
RNase Inhibitor
-
Nuclease-free water to the final reaction volume.
-
-
Incubation: Incubate the reaction mixture at 37°C for a duration determined by optimization (e.g., 1-3 hours).
-
Enzyme Inactivation and RNA Purification: Stop the reaction by adding a suitable buffer (e.g., containing EDTA) and heat inactivation, followed by purification of the RNA using a column-based kit or phenol-chloroform extraction and ethanol (B145695) precipitation to remove the enzyme and other reaction components.
-
Analysis of Modification: The successful incorporation of the acetyl group can be verified by methods such as:
Visualizing the Processes
Experimental Workflow: this compound Synthesis
Experimental Workflow: Enzymatic Cytidine Modification
Signaling Pathway Involving NAT10
NAT10-mediated ac4C modification has been implicated in various cellular processes, including the Wnt/β-catenin signaling pathway, which is crucial in development and disease.
Concluding Remarks
The choice between this compound and enzymatic modification for introducing N4-acetylcytidine into RNA depends heavily on the specific research goals.
This compound-based chemical synthesis offers unparalleled precision for site-specific modification of short to medium-length oligonucleotides. It is the method of choice when the exact location of the ac4C modification is critical and for applications requiring high-purity, chemically defined RNA species, such as in the development of RNA therapeutics.
Enzymatic modification with NAT10 , on the other hand, provides a powerful tool for modifying longer RNA transcripts and for studying the biological context of ac4C modification. This approach is particularly valuable for investigating the effects of ac4C on the function of full-length mRNAs and non-coding RNAs in a setting that more closely mimics cellular processes.
Ultimately, a thorough consideration of the experimental requirements for specificity, RNA length, scale, and available resources will guide the selection of the most appropriate method for incorporating N4-acetylcytidine into RNA.
References
- 1. researchgate.net [researchgate.net]
- 2. NAT10 and cytidine acetylation in mRNA: intersecting paths in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A sequence-specific RNA acetylation catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rC (Ac) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 5. This compound, standard grade, serum vial bottle 2 g | Buy Online | Thermo Scientific™ [thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Thermo Scientific TheraPure Ac rC Phosphoramidite, 10g, Quantity: Each | Fisher Scientific [fishersci.com]
- 8. indiamart.com [indiamart.com]
- 9. Novus Biologicals NAT10 Recombinant Protein Antigen 100 μL | Buy Online | Novus Biologicals™ | Fisher Scientific [fishersci.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. mybiosource.com [mybiosource.com]
- 12. origene.com [origene.com]
- 13. novusbio.com [novusbio.com]
- 14. Off Target Effects in small interfering RNA or siRNA [biosyn.com]
- 15. Position-specific chemical modification of siRNAs reduces “off-target” transcript silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. horizondiscovery.com [horizondiscovery.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. academic.oup.com [academic.oup.com]
- 19. Chemical modification: the key to clinical application of RNA interference? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. N-acetyltransferase NAT10 controls cell fates via connecting mRNA cytidine acetylation to chromatin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantitative analysis of RNA by HPLC and evaluation of RT-dPCR for coronavirus RNA quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. benchchem.com [benchchem.com]
- 26. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 27. researchgate.net [researchgate.net]
- 28. NAT10-mediated mRNA N4-acetylation is essential for the translational regulation during oocyte meiotic maturation in mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Ac-rC Phosphoramidite
For researchers and scientists engaged in oligonucleotide synthesis, the safe handling and disposal of chemical reagents like N-acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-methylcytidine-3'-O-(N,N-diisopropyl-2-cyanoethyl)phosphoramidite (Ac-rC phosphoramidite) are paramount for maintaining a secure and compliant laboratory environment. Adherence to established protocols mitigates risks to both laboratory personnel and the environment. This guide provides a comprehensive, step-by-step approach to the proper disposal of Ac-rC phosphoramidite (B1245037), ensuring safety and regulatory compliance.
Immediate Safety and Handling Precautions
This compound is a hazardous substance that requires careful handling in a controlled setting.[1] Before beginning any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE).
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (such as nitrile or neoprene), safety goggles or a face shield, and a laboratory coat.[1][2]
-
Ventilation: All handling and disposal activities must be conducted in a well-ventilated area, preferably within a chemical fume hood to prevent the inhalation of any dust or vapors.[1][2]
-
Avoid Contact: Prevent direct contact with skin and eyes, and avoid generating aerosols or dust.[2]
-
Spill Management: In the event of a spill, absorb the material with an inert substance like vermiculite (B1170534) or dry sand.[1][2] The collected material should be placed in a sealed, labeled container for hazardous waste disposal. The affected area should then be decontaminated.[1]
Step-by-Step Disposal Protocol
The primary method for the safe disposal of this compound waste involves a controlled deactivation process through hydrolysis, followed by disposal as hazardous waste in accordance with local, state, and federal regulations.[1] The reactive phosphoramidite moiety is sensitive to moisture and can be intentionally hydrolyzed to a less reactive species.
Step 1: Waste Identification and Segregation
Properly label a dedicated and compatible waste container with "HAZARDOUS WASTE" and the full chemical name, "this compound".[2] This waste should not be mixed with other chemical waste streams to avoid incompatible reactions.[2][3] Store this segregated waste separately from acids, bases, oxidizers, and other reactive chemicals.[4]
Step 2: Deactivation of Unused or Expired Solid Waste
This protocol is intended for small quantities of expired or unused this compound solid waste or residues in empty containers.
-
Dissolution: For any residual solid in a container, rinse the container with a small volume of anhydrous acetonitrile (B52724) to dissolve the remaining phosphoramidite.[1]
-
Hydrolysis: Slowly and with constant stirring, add the acetonitrile solution of the phosphoramidite to a 5% aqueous solution of sodium bicarbonate (NaHCO₃). A general guideline is to use a tenfold excess of the bicarbonate solution by volume to ensure complete hydrolysis.[1] The weak basic condition helps to neutralize any acidic byproducts that may form during the reaction.[1]
-
Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure the complete hydrolysis of the phosphoramidite.[1]
Step 3: Waste Collection and Final Disposal
-
Collection: Transfer the resulting aqueous mixture into a properly labeled hazardous waste container designated for aqueous chemical waste.[1]
-
Container Management: Ensure the hazardous waste container is made of a compatible material, is leak-proof, and has a tightly fitting cap.[2] Keep the container closed except when adding waste.[2]
-
Institutional Disposal: The sealed hazardous waste container should be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1][2] Contact your EHS office to schedule a pickup and be prepared to provide details about the waste's identity, composition, and volume.[2]
Under no circumstances should this compound or its deactivated solution be poured down the drain or disposed of in regular trash.[2]
Deactivation Protocol Summary
| Parameter | Specification | Purpose |
| Deactivating Agent | 5% Aqueous Sodium Bicarbonate (NaHCO₃) | A weak base used to facilitate hydrolysis and neutralize acidic byproducts.[1] |
| Solvent for Residue | Anhydrous Acetonitrile | To dissolve any remaining solid phosphoramidite for effective hydrolysis.[1] |
| Ratio | 10-fold excess of bicarbonate solution by volume | To ensure complete hydrolysis of the phosphoramidite.[1] |
| Reaction Time | Minimum of 24 hours at room temperature | To allow for the complete deactivation of the reactive phosphoramidite.[1] |
This compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for Ac-rC Phosphoramidite
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Ac-rC Phosphoramidite (B1245037), a key reagent in oligonucleotide synthesis, requires careful handling due to its potential hazards. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans to foster a culture of safety and build trust in your laboratory practices.
Immediate Safety and Handling Precautions
Ac-rC Phosphoramidite is a hazardous substance that is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2] Adherence to strict safety protocols is crucial to mitigate risks.
Handling:
-
Always handle this chemical within a certified chemical fume hood to ensure a well-ventilated area.[1]
-
Avoid the formation and inhalation of dust and aerosols.[2]
Storage:
-
Keep the container tightly sealed to prevent moisture and air exposure.[2][3]
-
Protect from heat and store away from oxidizing agents.[2][3]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when working with this compound to prevent exposure.[1][2][3]
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles/Glasses | Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[3][5] |
| Face Shield | Recommended when there is a splash hazard.[3] | |
| Skin Protection | Chemical-Impermeable Gloves (e.g., nitrile) | Inspect gloves prior to use and dispose of contaminated gloves properly.[3][5] |
| Laboratory Coat | A laboratory coat must be worn.[3][5] | |
| Respiratory Protection | NIOSH-approved Respirator (N95 or P1 type) | Use if ventilation is inadequate or dust is generated.[3][5] |
Experimental Protocol: Safe Handling and Disposal Workflow
Objective: To provide a step-by-step methodology for the safe handling, use, and disposal of this compound in a laboratory setting.
Materials:
-
This compound
-
Anhydrous acetonitrile (B52724)
-
5% aqueous sodium bicarbonate solution
-
Appropriate glassware
-
Stir plate and stir bar
-
Labeled hazardous waste container
Procedure:
-
Preparation:
-
Ensure all necessary PPE is worn correctly before handling the reagent.
-
Perform all operations within a certified chemical fume hood.[1]
-
-
Reagent Handling and Use:
-
Allow the sealed container of this compound to warm to room temperature before opening to prevent condensation of moisture.
-
Carefully measure the required amount of the solid phosphoramidite.
-
For use in oligonucleotide synthesis, dissolve the phosphoramidite in the appropriate volume of anhydrous acetonitrile to achieve the desired concentration (e.g., 0.1 M).[6]
-
-
Spill Management:
-
Waste Deactivation and Disposal:
-
The primary method for safe disposal involves a controlled deactivation process through hydrolysis.[1]
-
For solid waste: Carefully dissolve the this compound waste in a minimal amount of anhydrous acetonitrile.[1]
-
For empty containers: Rinse the container with a small volume of anhydrous acetonitrile to dissolve any remaining residue.[1]
-
Slowly and with stirring, add the acetonitrile solution of the phosphoramidite to a 5% aqueous solution of sodium bicarbonate.[1] The weak basic condition helps to neutralize any acidic byproducts.[1]
-
Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis.[1]
-
Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.[1]
-
Dispose of the sealed hazardous waste container through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[1] Do not dispose of the chemical into drains or the environment.[3]
-
Caption: Workflow for the safe handling and disposal of this compound.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
